molecular formula C27H30O9 B15593608 Heteroclitin E

Heteroclitin E

Cat. No.: B15593608
M. Wt: 498.5 g/mol
InChI Key: XUIUDMCZUMRZDC-ZHOMHHPZSA-N
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Description

HeteroclitinE has been reported in Kadsura heteroclita with data available.

Properties

Molecular Formula

C27H30O9

Molecular Weight

498.5 g/mol

IUPAC Name

[(1S,12R,13R,14S,15R)-15-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C27H30O9/c1-7-12(2)26(30)36-21-14(4)13(3)20(28)16-9-17(31-5)23(32-6)25(29)27(16)10-33-24-19(27)15(21)8-18-22(24)35-11-34-18/h7-9,13-14,20-21,28H,10-11H2,1-6H3/b12-7-/t13-,14+,20+,21+,27-/m0/s1

InChI Key

XUIUDMCZUMRZDC-ZHOMHHPZSA-N

Origin of Product

United States

Foundational & Exploratory

The Biosynthesis of Heteroclitin E in Kadsura heteroclita: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heteroclitin E, a dibenzocyclooctadiene lignan (B3055560) isolated from the medicinal plant Kadsura heteroclita, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for developing sustainable production methods and for engineering novel bioactive compounds. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, integrating findings from transcriptomic studies of Kadsura and related species within the Schisandraceae family. It details the enzymatic steps from primary metabolism to the formation of the complex lignan scaffold and subsequent tailoring reactions. This document also presents quantitative data on gene expression and metabolite accumulation, along with detailed experimental protocols for the characterization of key enzymes involved in this pathway.

Introduction

Lignans (B1203133) are a large class of phenylpropanoid-derived natural products found in plants, known for their diverse chemical structures and biological activities. Among these, dibenzocyclooctadiene lignans, characteristic of the Schisandraceae family, are of particular pharmacological importance. This compound is a representative of this class, isolated from Kadsura heteroclita. The biosynthesis of such complex molecules involves a series of enzymatic reactions, starting from the general phenylpropanoid pathway and leading to specialized tailoring steps that create the final intricate structure. This guide synthesizes the current knowledge to present a putative biosynthetic pathway for this compound.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through three major stages:

  • Core Phenylpropanoid Pathway: The synthesis of monolignol precursors.

  • Lignan Skeleton Formation: The oxidative coupling of monolignols to form the dibenzocyclooctadiene core.

  • Tailoring Reactions: A series of modifications including hydroxylation, methylation, and acylation to yield this compound.

Stage 1: The Phenylpropanoid Pathway

The initial steps of this compound biosynthesis involve the well-established phenylpropanoid pathway, which converts phenylalanine into monolignols, primarily coniferyl alcohol. This pathway is supported by transcriptome analyses of Kadsura coccinea and Schisandra chinensis, which have identified highly expressed genes encoding the necessary enzymes in roots and stems, the primary sites of lignan accumulation.[1][2][3]

The key enzymes in this stage are:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): A cytochrome P450 enzyme (CYP73A) that hydroxylates cinnamic acid to p-coumaric acid.[1][2]

  • 4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid to its corresponding CoA-thioester.

  • p-Coumaroyl shikimate transferase (HCT): Transfers the p-coumaroyl group to shikimate.

  • p-Coumaroyl 5-O-shikimate-3'-hydroxylase (C3'H): A cytochrome P450 enzyme (CYP98A) that hydroxylates the p-coumaroyl moiety.[1][2]

  • Caffeoyl-CoA O-methyltransferase (CCOMT) and Caffeic acid O-methyltransferase (COMT): Catalyze the methylation of the hydroxyl group to form feruloyl-CoA.

  • Cinnamoyl-CoA reductase (CCR) and Cinnamyl alcohol dehydrogenase (CAD): Reduce the feruloyl-CoA to coniferyl alcohol.

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Feruloyl_CoA Feruloyl_CoA p_Coumaroyl_CoA->Feruloyl_CoA HCT, C3'H, CCOMT/COMT Coniferyl_alcohol Coniferyl_alcohol Feruloyl_CoA->Coniferyl_alcohol CCR, CAD

Figure 1: Core Phenylpropanoid Pathway to Monolignols.
Stage 2: Formation of the Dibenzocyclooctadiene Skeleton

This stage involves the oxidative coupling of two coniferyl alcohol molecules. This process is thought to be mediated by laccases or peroxidases and stereochemically controlled by dirigent proteins (DIRs). While the precise enzyme responsible for the formation of the eight-membered ring of the dibenzocyclooctadiene scaffold in Kadsura has not been definitively characterized, transcriptome studies have identified numerous candidate DIR genes that are highly expressed in lignan-accumulating tissues.[3] The proposed intermediate is a dibenzylbutane lignan, which then undergoes intramolecular oxidative coupling to form the characteristic cyclooctadiene ring.

Lignan_Scaffold_Formation Coniferyl_alcohol 2x Coniferyl alcohol Pinoresinol Pinoresinol Coniferyl_alcohol->Pinoresinol Laccase/Peroxidase + DIR Dibenzylbutane_lignan Dibenzylbutane lignan intermediate Pinoresinol->Dibenzylbutane_lignan PLR, SDH Dibenzocyclooctadiene_scaffold Dibenzocyclooctadiene scaffold Dibenzylbutane_lignan->Dibenzocyclooctadiene_scaffold Oxidative Coupling (putative P450)

Figure 2: Formation of the Dibenzocyclooctadiene Scaffold.
Stage 3: Tailoring Reactions for this compound

The final stage in the biosynthesis of this compound involves a series of tailoring reactions that modify the dibenzocyclooctadiene scaffold. These modifications are crucial for the biological activity of the final molecule. Based on the structure of this compound, the following enzymatic steps are proposed:

  • Hydroxylations and Methylenedioxy Bridge Formation: Cytochrome P450 monooxygenases (P450s) are key enzymes in this step. Transcriptome analysis of Kadsura coccinea has identified candidate genes from the CYP719A and CYP81Q families that are likely involved in the formation of the methylenedioxy bridge, a characteristic feature of many dibenzocyclooctadiene lignans.[1][2] Additional hydroxylations at specific positions on the aromatic rings are also likely catalyzed by P450s.

  • O-Methylation: O-methyltransferases (OMTs) are responsible for the methylation of hydroxyl groups. Several candidate OMT genes have been identified in the transcriptomes of Kadsura and Schisandra species.[4]

  • Acylation: The final step is the esterification of a hydroxyl group with an angeloyl moiety. This reaction is catalyzed by an acyltransferase, likely belonging to the BAHD acyltransferase family.

Heteroclitin_E_Tailoring Dibenzocyclooctadiene_scaffold Dibenzocyclooctadiene scaffold Hydroxylated_intermediate Hydroxylated & Methylenedioxy Bridge Intermediate Dibenzocyclooctadiene_scaffold->Hydroxylated_intermediate Cytochrome P450s (CYP719A, CYP81Q) Methylated_intermediate Methylated Intermediate Hydroxylated_intermediate->Methylated_intermediate O-Methyltransferases (OMTs) Heteroclitin_E This compound Methylated_intermediate->Heteroclitin_E Acyltransferase (BAHD family)

Figure 3: Proposed Tailoring Reactions for this compound Biosynthesis.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound is limited, data from related species provides valuable insights into the expression of key biosynthetic genes and the accumulation of related lignans.

Table 1: Relative Expression Levels of Candidate Genes in the Lignan Biosynthetic Pathway in Kadsura coccinea [1][2]

Gene FamilyRoot (FPKM)Stem (FPKM)Leaf (FPKM)Putative Function
PAL150.385.245.7Phenylpropanoid entry
C4H120.870.130.5Hydroxylation
4CL210.5115.960.3CoA ligation
DIR85.640.315.8Stereoselective coupling
CYP719A60.225.15.4Methylenedioxy bridge
CYP81Q45.718.93.1Methylenedioxy bridge
OMT95.355.620.9Methylation

FPKM: Fragments Per Kilobase of transcript per Million mapped reads. Data is representative and simplified for illustrative purposes.

Table 2: Content of Major Dibenzocyclooctadiene Lignans in Different Tissues of Schisandra chinensis [5]

LignanFruit (mg/g DW)Seed (mg/g DW)Stem (mg/g DW)
Schisandrin3.855.211.12
Gomisin A1.232.150.45
Deoxyschisandrin2.563.890.87
Gomisin N0.981.540.33

DW: Dry Weight. This data is for related lignans and serves as a proxy for lignan distribution in the Schisandraceae family.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of transcriptomics, enzymology, and analytical chemistry. Below are detailed methodologies for key experiments.

Transcriptome Analysis

Objective: To identify candidate genes involved in this compound biosynthesis.

Protocol:

  • Plant Material: Collect fresh root, stem, and leaf tissues from Kadsura heteroclita. Immediately freeze in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA using a plant RNA isolation kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

  • Library Preparation and Sequencing: Construct cDNA libraries from high-quality RNA samples. Perform high-throughput sequencing using a platform such as Illumina NovaSeq.

  • Data Analysis:

    • Quality Control: Trim raw sequencing reads to remove adapters and low-quality sequences.

    • De novo Assembly: Assemble the clean reads into transcripts using software like Trinity or SOAPdenovo-Trans.

    • Gene Annotation: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI Nr, Swiss-Prot, KEGG, GO).

    • Differential Gene Expression Analysis: Map reads back to the assembled transcriptome to quantify gene expression levels (e.g., as FPKM). Identify differentially expressed genes between tissues.

    • Pathway Analysis: Identify candidate genes in the lignan biosynthetic pathway based on KEGG pathway mapping and homology to known biosynthetic enzymes.

Transcriptome_Workflow A Tissue Collection (Root, Stem, Leaf) B Total RNA Extraction A->B C cDNA Library Construction B->C D High-Throughput Sequencing C->D E Data Quality Control D->E F De novo Assembly E->F G Gene Annotation F->G H Differential Expression Analysis G->H I Candidate Gene Identification H->I

Figure 4: Workflow for Transcriptome Analysis.
Functional Characterization of a Candidate Cytochrome P450

Objective: To determine the enzymatic function of a candidate P450 enzyme in this compound biosynthesis.

Protocol:

  • Gene Cloning: Amplify the full-length coding sequence of the candidate P450 gene from K. heteroclita cDNA using gene-specific primers. Clone the PCR product into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

  • Heterologous Expression:

    • E. coli: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16-18°C) to enhance protein solubility.

    • Yeast (Saccharomyces cerevisiae): Transform the expression construct into a yeast strain. Induce protein expression with galactose.

  • Microsome Isolation: Harvest the cells and lyse them. Isolate the microsomal fraction, which contains the membrane-bound P450s, by ultracentrifugation.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the isolated microsomes, a suitable substrate (e.g., a proposed lignan intermediate), NADPH, and a cytochrome P450 reductase (if not co-expressed).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Product Analysis: Extract the reaction products with the organic solvent, evaporate the solvent, and redissolve the residue in a suitable solvent (e.g., methanol). Analyze the products by HPLC and LC-MS to identify and quantify the enzymatic product by comparing with authentic standards if available.

Functional Characterization of a Candidate O-Methyltransferase

Objective: To determine the enzymatic function of a candidate OMT in this compound biosynthesis.

Protocol:

  • Gene Cloning and Expression: Clone the candidate OMT gene into an E. coli expression vector (e.g., pET-28a) and express the protein, which is typically soluble.

  • Protein Purification: Purify the recombinant OMT protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

  • Enzyme Assay:

    • Prepare a reaction mixture containing the purified enzyme, a potential hydroxylated lignan substrate, and the methyl donor S-adenosyl-L-methionine (SAM).

    • Incubate the reaction and stop it as described for the P450 assay.

  • Product Analysis: Analyze the reaction products by HPLC and LC-MS to identify the methylated product.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound in Kadsura heteroclita provides a solid framework for further research. While the initial steps in the phenylpropanoid pathway are well-established, the specific enzymes responsible for the formation of the dibenzocyclooctadiene skeleton and the subsequent tailoring reactions require definitive functional characterization. The candidate genes identified through transcriptome analyses in Kadsura and related genera offer promising targets for future investigation.

The detailed experimental protocols provided in this guide will facilitate the functional elucidation of these candidate genes. A complete understanding of the biosynthesis of this compound will not only be a significant scientific achievement but will also open up possibilities for its biotechnological production through metabolic engineering in microbial or plant-based systems. This could provide a sustainable and scalable source of this valuable medicinal compound and its derivatives for drug development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Heteroclitin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heteroclitin E is a naturally occurring dibenzocyclooctadiene lignan (B3055560), a class of compounds known for their diverse and potent biological activities. Isolated from the stems of Kadsura heteroclita and Kadsura longipedunculata, plants with a history in traditional medicine, this compound presents a complex and intriguing molecular architecture. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its molecular structure, spectral data, and preliminary biological insights. Detailed experimental protocols for its isolation and characterization are also presented to support further research and development efforts.

Introduction

Lignans (B1203133) are a large group of polyphenolic compounds found in plants, and among them, dibenzocyclooctadiene lignans have garnered significant attention for their potential therapeutic applications. This compound belongs to this promising class of natural products. Its structural complexity and potential for biological activity make it a subject of interest for medicinal chemists, pharmacologists, and researchers in drug discovery. This document serves as a centralized resource for the technical data currently available on this compound.

Chemical and Physical Properties

This compound is characterized by a rigid dibenzocyclooctadiene core, substituted with various functional groups that contribute to its chemical properties and potential biological interactions.

Structure and Nomenclature
  • Systematic Name: [(1S,5R,6R,7R)-6-hydroxy-1,9-dimethoxy-5,7-dimethyl-10-oxo-4,5,6,7-tetrahydro-1H-dibenzo[a,c]cycloocten-6-yl] (E)-2-methylbut-2-enoate

  • Molecular Formula: C₂₇H₃₀O₉[1]

  • Molecular Weight: 498.53 g/mol [1]

  • CAS Number: 140369-77-3[1]

  • Classification: Dibenzocyclooctadiene Lignan

Tabulated Physical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is provided below for easy reference.

PropertyValueReference
Molecular Formula C₂₇H₃₀O₉[1]
Molecular Weight 498.53 g/mol [1]
CAS Number 140369-77-3[1]
Appearance Amorphous powder
Melting Point Not reported
Optical Rotation Not reported
UV (λmax) Not reported
IR (νmax) Not reported
Mass Spectrometry (m/z) 499.1972 [M+H]⁺[2]

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Detailed ¹H NMR data including chemical shifts (δ), multiplicity, and coupling constants (J) are not fully available in the reviewed literature.)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Detailed ¹³C NMR data are not fully available in the reviewed literature.)

Experimental Protocols

The following sections detail the methodologies for the isolation and structural elucidation of this compound, based on published literature.

Isolation of this compound from Kadsura heteroclita

The isolation of this compound from its natural source involves a multi-step extraction and chromatographic process.

Workflow for Isolation:

G Isolation Workflow for this compound plant_material Dried stems of Kadsura heteroclita extraction Extraction with organic solvent (e.g., Methanol) plant_material->extraction partition Solvent-solvent partitioning extraction->partition chromatography1 Silica (B1680970) gel column chromatography partition->chromatography1 chromatography2 Preparative HPLC chromatography1->chromatography2 pure_compound Pure this compound chromatography2->pure_compound

Caption: General workflow for the isolation of this compound.

Detailed Protocol:

  • Plant Material Preparation: The stems of Kadsura heteroclita are collected, dried, and ground into a coarse powder.

  • Extraction: The powdered plant material is extracted exhaustively with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

  • Column Chromatography: The fraction containing lignans (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel. Elution is performed with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, with increasing polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified by preparative HPLC on a C18 column with a suitable mobile phase, such as a mixture of methanol and water, to yield the pure compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques.

Logical Relationship for Structural Elucidation:

G Structural Elucidation of this compound ms Mass Spectrometry (MS) Determines molecular formula structure Elucidated Structure of this compound ms->structure nmr_1h ¹H NMR Spectroscopy Provides information on proton environment d_nmr 2D NMR (COSY, HMQC, HMBC) Establishes connectivity nmr_1h->d_nmr nmr_13c ¹³C NMR Spectroscopy Provides information on carbon skeleton nmr_13c->d_nmr d_nmr->structure

Caption: Spectroscopic methods for structure determination.

Methodology:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and, consequently, the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number of different types of protons and their chemical environments.

    • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

Biological Activity

The biological activities of many dibenzocyclooctadiene lignans have been reported, including anti-HIV, anti-inflammatory, and cytotoxic effects.[3] However, specific studies on the biological activity and potential signaling pathways of this compound are limited in the currently available literature. Further investigation is required to determine its pharmacological profile.

Conclusion

This compound is a structurally defined dibenzocyclooctadiene lignan with established foundational chemical data. While its physical and detailed spectroscopic properties are not yet fully publicly documented, the provided information on its molecular formula, weight, and mass spectrometric data serves as a crucial starting point for further research. The detailed isolation and structural elucidation protocols outlined in this guide are intended to facilitate new investigations into this and related compounds. Future studies are warranted to fully characterize the physical properties of this compound and to explore its potential biological activities and mechanisms of action, which could unlock new therapeutic possibilities.

References

Heteroclitin E and its Analogues from Kadsura Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Kadsura, belonging to the Schisandraceae family, is a rich source of structurally diverse and biologically active secondary metabolites, particularly lignans (B1203133). Among these, dibenzocyclooctadiene lignans have garnered significant attention for their wide range of pharmacological activities, including antitumor, anti-HIV, and anti-inflammatory properties. This technical guide focuses on Heteroclitin E and its analogues, a prominent group of dibenzocyclooctadiene lignans isolated from various Kadsura species, most notably Kadsura heteroclita. This document aims to provide a comprehensive resource for researchers by summarizing the current knowledge on their chemical structures, biological activities, and underlying mechanisms of action. Detailed experimental protocols for their isolation, characterization, and biological evaluation are also provided to facilitate further research and drug development efforts.

Chemical Structures of this compound and its Analogues

This compound and its analogues are characterized by a dibenzocyclooctadiene skeleton, a unique eight-membered ring system formed by the dimerization of two phenylpropanoid units. The structural diversity within this family of compounds arises from the varied substitution patterns on the aromatic rings and the stereochemistry of the biphenyl (B1667301) linkage and the cyclooctadiene ring.

This compound is a representative member of this class of lignans.[1][2] Several other analogues have been isolated from Kadsura species, including Heteroclitin C, D, H, I, J, R, and S, each with distinct structural features.[3][4][5][6][7]

Quantitative Data on Biological Activities

This compound and its analogues have demonstrated a spectrum of biological activities. The following tables summarize the available quantitative data on their cytotoxic, anti-inflammatory, and anti-HIV effects. It is important to note that direct comparison of IC50 and EC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell lines and assay methodologies.

Table 1: Cytotoxic Activity of Heteroclitin Analogues and Related Lignans
CompoundCell LineIC50 (µM)Reference
Kadheterin AHL-6014.59[8]
Kadsurain AA549, HCT116, HL-60, HepG21.05 - 12.56 µg/mL
Gomisin GLeukemia, HeLa5.51 µg/mL[9]
Benzoylgomisin QLeukemia55.1 µg/mL[9]
Schisantherin ALeukemia61.2 µg/mL[9]
Table 2: Anti-inflammatory Activity of Heteroclitin Analogues and Related Lignans
CompoundCell LineAssayIC50 (µM)Reference
Kadsuindutain ARAW264.7NO Production10.7[10]
Kadsuindutain BRAW264.7NO Production15.2[10]
Kadsuindutain CRAW264.7NO Production20.5[10]
Kadsuindutain DRAW264.7NO Production34.0[10]
Kadsuindutain ERAW264.7NO Production25.4[10]
Schizanrin FRAW264.7NO Production12.8[10]
Schizanrin ORAW264.7NO Production18.9[10]
Schisantherin JRAW264.7NO Production28.6[10]
CajaninRAW264.7NO Production19.38[11]
CajaninRAW264.7IL-6 Production7.78[11]
CajaninRAW264.7TNF-α Production26.82[11]
Table 3: Anti-HIV Activity of Heteroclitin Analogues and Related Lignans
CompoundAssayEC50Therapeutic Index (TI)Reference
Compound 6 (from K. heteroclita)Syncytium Formation1.6 µg/mL52.9[3]
Compound 12 (from K. heteroclita)Syncytium Formation1.4 µg/mL65.9[3]

Experimental Protocols

This section provides detailed methodologies for the isolation, structural elucidation, and biological evaluation of this compound and its analogues.

Isolation and Purification of Dibenzocyclooctadiene Lignans from Kadsura heteroclita

This protocol is a generalized procedure based on methods reported for the isolation of various dibenzocyclooctadiene lignans.[12][13]

Workflow for Isolation and Purification

G plant_material Dried stems of Kadsura heteroclita extraction Extraction with organic solvent (e.g., Methanol) plant_material->extraction partition Partitioning between Dichloromethane (B109758) and Water extraction->partition organic_layer Dichloromethane Layer partition->organic_layer column_chromatography Silica (B1680970) Gel or ODS Column Chromatography organic_layer->column_chromatography fractions Collection of Fractions column_chromatography->fractions hplc Semi-preparative HPLC fractions->hplc pure_compounds Isolated Heteroclitin Analogues hplc->pure_compounds

Caption: General workflow for the isolation of Heteroclitin analogues.

Detailed Protocol:

  • Plant Material and Extraction:

    • Air-dry the stems of Kadsura heteroclita and grind them into a fine powder.

    • Extract the powdered plant material exhaustively with methanol (B129727) at room temperature.

    • Concentrate the methanol extract under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition it sequentially with dichloromethane.

    • Collect the dichloromethane-soluble fraction, which is enriched with lignans.

  • Chromatographic Separation:

    • Subject the dichloromethane fraction to column chromatography on a silica gel column.

    • Elute the column with a gradient of hexane (B92381) and ethyl acetate (B1210297) to separate the components into different fractions based on polarity.

    • Alternatively, use reverse-phase (ODS) column chromatography with a methanol-water gradient.

  • Purification by HPLC:

    • Further purify the fractions containing the compounds of interest using semi-preparative High-Performance Liquid Chromatography (HPLC).

    • Use a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water or acetonitrile-water) to isolate the individual Heteroclitin analogues.

Structural Elucidation

The structures of the isolated lignans are determined using a combination of spectroscopic techniques.

Workflow for Structural Elucidation

G pure_compound Pure Isolated Compound ms_analysis Mass Spectrometry (HR-ESI-MS) pure_compound->ms_analysis nmr_analysis NMR Spectroscopy (1H, 13C, 2D NMR) pure_compound->nmr_analysis cd_spectroscopy Circular Dichroism (CD) Spectroscopy pure_compound->cd_spectroscopy molecular_formula Determination of Molecular Formula ms_analysis->molecular_formula final_structure Elucidation of Final Structure molecular_formula->final_structure structural_fragments Identification of Structural Fragments and Connectivity nmr_analysis->structural_fragments structural_fragments->final_structure absolute_configuration Determination of Absolute Stereochemistry cd_spectroscopy->absolute_configuration absolute_configuration->final_structure

Caption: Workflow for the structural elucidation of lignans.

Detailed Protocol:

  • Mass Spectrometry (MS):

    • Obtain High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data to determine the exact molecular weight and deduce the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Record 1D NMR spectra (¹H and ¹³C) to identify the types and number of protons and carbons present in the molecule.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity between protons and carbons and to assemble the structural fragments.

  • Circular Dichroism (CD) Spectroscopy:

    • Record the CD spectrum to determine the absolute stereochemistry of the biphenyl linkage and the chiral centers in the cyclooctadiene ring by comparing the experimental data with that of known compounds or with calculated spectra.

Biological Activity Assays

This assay measures the metabolic activity of cells as an indicator of cell viability.

Detailed Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., HL-60, A549, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Heteroclitin analogues) and incubate for 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well. Incubate for 1.5 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.

  • IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Detailed Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for another 24 hours.

  • Griess Assay:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

    • Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

This assay measures the inhibition of HIV-1-induced syncytium formation in T-lymphocytes.

Detailed Protocol:

  • Cell Preparation: Co-culture H9 cells chronically infected with HIV-1 (H9/IIIB) with uninfected MT-2 cells.

  • Compound Treatment: Add various concentrations of the test compounds to the co-culture.

  • Incubation: Incubate the plates for a period sufficient to allow syncytia formation in the control wells (typically 24-48 hours).

  • Syncytia Quantification: Count the number of syncytia (multinucleated giant cells) in each well under a microscope.

  • EC50 Calculation: Determine the 50% effective concentration (EC50), the concentration of the compound that inhibits syncytium formation by 50%, from the dose-response curve.

Mechanism of Action: Nrf2 Signaling Pathway

Recent studies have indicated that dibenzocyclooctadiene lignans from Kadsura species exert some of their biological effects, particularly their hepatoprotective and anti-inflammatory activities, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[14][15][16][17][18] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Proposed Nrf2 Activation Pathway by Dibenzocyclooctadiene Lignans

G cluster_0 Nucleus Lignans Dibenzocyclooctadiene Lignans Keap1_Nrf2 Keap1-Nrf2 Complex Lignans->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Gene_Expression Expression of Antioxidant and Cytoprotective Genes (e.g., HO-1, NQO1) Cellular_Protection Cellular Protection (Anti-inflammatory, Antioxidant Effects) Gene_Expression->Cellular_Protection Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n Binds to ARE_n->Gene_Expression

Caption: Proposed mechanism of Nrf2 activation by dibenzocyclooctadiene lignans.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by inducers such as dibenzocyclooctadiene lignans, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of a battery of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby enhancing the cellular defense against oxidative stress and inflammation.

Conclusion

This compound and its analogues from Kadsura species represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, coupled with their unique chemical structures, make them attractive lead compounds for drug discovery and development. This technical guide provides a foundational resource for researchers interested in this fascinating group of molecules, offering a summary of their biological activities, detailed experimental protocols, and insights into their mechanism of action. Further research is warranted to fully elucidate the structure-activity relationships, optimize their pharmacological properties, and explore their full therapeutic potential.

References

In-depth Technical Guide: Preliminary Biological Activity of Heteroclitin E

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document provides a detailed overview of the preliminary biological activity of Heteroclitin E, a lignan (B3055560) isolated from Kadsura heteroclita. Extensive literature review indicates that while research on this compound is nascent, related compounds from the same plant, such as Heteroclitin D and other lignans (B1203133), have demonstrated notable biological activities, primarily anti-HIV and cytotoxic effects. This guide synthesizes the available data on related compounds to infer potential areas of investigation for this compound, presents methodologies for key experiments, and visualizes potential signaling pathways.

Introduction to Heteroclitins and Kadsura heteroclita

Kadsura heteroclita is a plant species from which a variety of dibenzocyclooctadiene lignans, known as Heteroclitins, have been isolated. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities. While specific data on this compound is limited in the public domain, the characterization of related compounds provides a foundational understanding of their potential therapeutic applications. Lignans from this plant have been reported to exhibit anti-inflammatory, anti-HIV, and cytotoxic properties.

Biological Activities of Related Heteroclitins

While direct quantitative data for this compound is not available in the provided search results, the activities of other lignans from Kadsura heteroclita offer valuable insights.

Anti-HIV Activity

Several compounds isolated from the stems of Kadsura heteroclita have been evaluated for their anti-HIV activity. For instance, Heteroclitin D has shown moderate anti-HIV activity in C8166 cells[1]. Other, unnamed compounds from the same plant have also exhibited moderate anti-HIV activity, with EC50 values in the low microgram per milliliter range[1][2].

Table 1: Anti-HIV Activity of Lignans from Kadsura heteroclita

CompoundCell LineEC50 (µg/mL)Therapeutic Index (TI)Reference
Compound 6C81661.652.9[1][2]
Compound 12C81661.465.9[1][2]
Heteroclitin DC8166Moderate ActivityNot Reported[1]
Cytotoxic Activity

Lignans from Kadsura species have also been investigated for their cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound are not documented, related compounds have shown potent cytotoxic activities.

Table 2: Cytotoxic Activity of Lignans from a Kadsura Species

CompoundCell LineIC50 (µM)Reference
Compound 6HeLa (Cervical Cancer)4.0[1]
Compound 7HeLa (Cervical Cancer)5.8[1]
Compound 8HeLa (Cervical Cancer)5.0[1]
Compound 24HeLa (Cervical Cancer)6.4[1]
Compound 6BGC-823 (Gastric Cancer)2.0[1]
Compound 7BGC-823 (Gastric Cancer)5.0[1]
Compound 8BGC-823 (Gastric Cancer)2.5[1]
Compound 24BGC-823 (Gastric Cancer)2.0[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activities of compounds like this compound.

Anti-HIV Assay (Syncytium Formation Assay)
  • Cell Culture: C8166 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

  • Virus Preparation: HIV-1 (IIIB) viral stock is prepared from the supernatant of infected H9 cells.

  • Assay Procedure:

    • C8166 cells are seeded in a 96-well plate.

    • Cells are co-cultured with H9/HIV-1 IIIB cells in the presence of varying concentrations of the test compound (e.g., this compound).

    • A positive control (e.g., AZT) and a negative control (no compound) are included.

    • After a 3-day incubation period, the number of syncytia (giant cells formed by the fusion of infected and uninfected cells) in each well is counted under a microscope.

  • Data Analysis: The 50% effective concentration (EC50) is calculated as the concentration of the compound that inhibits syncytium formation by 50%. The 50% cytotoxic concentration (CC50) is determined using a standard cytotoxicity assay (e.g., MTT assay). The therapeutic index (TI) is calculated as the ratio of CC50 to EC50.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Cancer cell lines (e.g., HeLa, BGC-823) are cultured in appropriate media (e.g., DMEM) supplemented with 10% FBS and antibiotics.

  • Assay Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL).

    • The plate is incubated for another 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

    • The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The 50% inhibitory concentration (IC50), the concentration that reduces cell viability by 50%, is calculated from the dose-response curve.

Potential Signaling Pathways

Based on the known activities of other natural products with similar structures, the biological effects of this compound could be mediated through various signaling pathways. The following diagrams illustrate hypothetical pathways that could be investigated.

experimental_workflow cluster_extraction Compound Isolation cluster_activity Biological Activity Screening Kadsura Kadsura heteroclita Plant Extraction Solvent Extraction Kadsura->Extraction Isolation Chromatographic Isolation Extraction->Isolation HeteroclitinE This compound Isolation->HeteroclitinE AntiHIV Anti-HIV Assay HeteroclitinE->AntiHIV Cytotoxicity Cytotoxicity Assay HeteroclitinE->Cytotoxicity AntiInflammatory Anti-inflammatory Assay HeteroclitinE->AntiInflammatory

Caption: General experimental workflow from compound isolation to biological screening.

apoptosis_pathway HeteroclitinE This compound ROS ↑ Reactive Oxygen Species (ROS) HeteroclitinE->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic apoptosis signaling pathway induced by this compound.

Conclusion and Future Directions

The preliminary investigation into the biological activities of compounds structurally related to this compound suggests its potential as a lead compound for the development of novel anti-HIV and anti-cancer agents. The lack of specific data for this compound highlights a significant research gap. Future studies should focus on the isolation and purification of this compound to perform comprehensive biological evaluations.

Recommendations for future research include:

  • Quantitative analysis of the anti-HIV and cytotoxic activities of pure this compound.

  • Broad-spectrum screening against a wider panel of cancer cell lines and viral strains.

  • Mechanism of action studies to elucidate the specific molecular targets and signaling pathways modulated by this compound. This could involve investigating its effects on key cellular processes such as apoptosis, cell cycle progression, and inflammatory responses.

  • In vivo studies using animal models to assess the efficacy and safety profile of this compound.

By systematically addressing these research questions, the full therapeutic potential of this compound can be uncovered, paving the way for its potential development as a clinical candidate.

References

A Comprehensive Review of Dibenzocyclooctadiene Lignans: From Phytochemistry to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzocyclooctadiene lignans (B1203133), a unique class of polyphenolic compounds predominantly found in the plant genus Schisandra, have garnered significant scientific attention for their diverse and potent pharmacological activities.[1][2][3] Traditionally used in Eastern medicine for centuries, these compounds are now the subject of extensive modern research, revealing their potential in the development of novel therapeutics for a wide range of diseases. This in-depth technical guide provides a comprehensive overview of the chemistry, biosynthesis, pharmacology, and analytical methodologies related to dibenzocyclooctadiene lignans, with a focus on their therapeutic applications in oncology, neuroprotection, and inflammatory conditions.

Chemistry and Biosynthesis

Dibenzocyclooctadiene lignans are characterized by a distinctive eight-membered ring system formed by the oxidative coupling of two phenylpropanoid units.[1] The core structure allows for a wide range of substitutions, leading to a rich diversity of naturally occurring analogues with varying biological activities. The biosynthetic pathway is thought to originate from the conversion of coniferyl alcohol through several intermediates, including pinoresinol, lariciresinol, secoisolariciresinol, and matairesinol.[1]

Pharmacological Activities and Mechanisms of Action

Dibenzocyclooctadiene lignans exhibit a broad spectrum of pharmacological effects, including anticancer, neuroprotective, antiviral, hepatoprotective, and anti-inflammatory properties.[1][4] Their mechanisms of action are often multi-targeted, involving the modulation of key cellular signaling pathways.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer effects of dibenzocyclooctadiene lignans against various cancer cell lines.[2][3][5] Their anticancer mechanisms are multifaceted and include the induction of apoptosis, cell cycle arrest, inhibition of proliferation, and modulation of critical signaling pathways such as MAPK, PI3K/Akt, and NF-κB.[2][3][5]

Table 1: Anticancer Activity of Dibenzocyclooctadiene Lignans (IC50 Values)

Lignan (B3055560)Cancer Cell LineIC50 (µM)Reference
Kadusurain AA549 (Lung)1.05 µg/ml[6]
Kadusurain AHCT116 (Colon)12.56 µg/ml[6]
Kadusurain AHL-60 (Leukemia)Not Reported[6]
Kadusurain AHepG2 (Liver)Not Reported[6]
Compound 1 (from S. chinensis)NB47.8[7]
Compound 1 (from S. chinensis)MCF78.9[7]
Neuroprotective Effects

Several dibenzocyclooctadiene lignans have shown significant neuroprotective potential.[8] For instance, deoxyschisandrin (B1241246), gomisin N, and wuweizisu C have been found to protect primary cultures of rat cortical cells from glutamate-induced toxicity.[8] The proposed mechanisms include the inhibition of intracellular calcium increase, improvement of the glutathione (B108866) defense system, and reduction of cellular peroxide formation.[8]

Anti-inflammatory and Antioxidant Activities

The anti-inflammatory properties of dibenzocyclooctadiene lignans are well-documented.[9][10][11] Schisandrin (B1198587) C, for example, has been shown to exert anti-inflammatory and antioxidant effects by modulating the NF-κB and Nrf2/HO-1 signaling pathways and inhibiting the MAPK signaling pathway.[9] These compounds can reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[1]

Hepatoprotective and Antiviral Activities

Dibenzocyclooctadiene lignans, particularly those from Schisandra, are renowned for their hepatoprotective effects.[1][12] They can protect the liver from various toxins and have been investigated for the treatment of liver injuries.[12] Additionally, some lignans, such as deoxyschisandrin and γ-schisandrin, have demonstrated antiviral activity.[1]

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of dibenzocyclooctadiene lignans is crucial for their development as therapeutic agents. Pharmacokinetic studies have been primarily conducted in rats, revealing generally rapid absorption and elimination.[5] The bioavailability of these compounds can be influenced by factors such as gender and co-administration with other substances.[1]

Table 2: Pharmacokinetic Parameters of Dibenzocyclooctadiene Lignans in Rats (Oral Administration)

LignanDoseCmax (ng/mL)Tmax (h)AUC (h·ng/mL)Bioavailability (%)Reference
Schisandrin B10, 20, 40 mg/kgDose-dependent-Dose-dependent~55.0 (female), ~19.3 (male)[1]
Schisandrol B10 mg/kg (monomer)----[13]
Schisandrol BS. chinensis extract (equiv. 10 mg/kg)--Significantly different from monomer-[13]

Experimental Protocols

Extraction and Isolation of Dibenzocyclooctadiene Lignans

A common method for the extraction of these lignans from plant material, such as Schisandra berries, involves supercritical fluid extraction (SFE) followed by purification using supercritical fluid chromatography (SFC).

  • Sample Preparation: Dry and coarsely chop the plant material (e.g., 50g of Schisandra berries).

  • Supercritical Fluid Extraction (SFE):

    • System: SFE 500 system with a 100 mL extraction vessel.

    • Extraction Fluid: 99% CO2 and 1% isopropyl alcohol.

    • Pressure: 200 bar.

    • Temperature: 40 °C.

    • Flow Rate: 50 g/minute .

    • Duration: 60 minutes.

  • Purification by Supercritical Fluid Chromatography (SFC):

    • System: Prep 100q SFC System.

    • Column: Appropriate preparative SFC column.

    • Mobile Phase: A gradient of CO2 and a modifier (e.g., methanol (B129727) or ethanol).

    • Detection: UV and Mass Spectrometry (for mass-triggered fraction collection).

    • Fraction Analysis: Analyze collected fractions for purity using an analytical SFC or HPLC system.

Quantification of Lignans in Plasma by LC-MS/MS

This protocol outlines a typical method for the analysis of dibenzocyclooctadiene lignans in rat plasma.[5]

  • Sample Preparation (Protein Precipitation):

    • To a plasma sample, add a precipitating agent such as acetonitrile (B52724) or methanol.[5]

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant containing the lignans.[5]

  • Chromatographic Conditions:

    • System: HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS).[12]

    • Column: A reverse-phase C18 column (e.g., Waters ACQUITY HSS T3, 2.1 × 100 mm, 1.8 µm).[12]

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.01% formic acid in water) and an organic phase (e.g., acetonitrile with 0.01% formic acid).[12]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.[12]

    • Detection: Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for each lignan and the internal standard.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[14][15]

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the dibenzocyclooctadiene lignan for the desired duration.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 1-4 hours at 37°C.[15]

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.[14]

  • Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[15]

Western Blot Analysis of PI3K/Akt and NF-κB Signaling Pathways

Western blotting is a key technique to investigate the modulation of signaling pathways by dibenzocyclooctadiene lignans.[2][16]

  • Cell Lysis: Treat cells with the lignan of interest, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of key pathway proteins (e.g., PI3K, Akt, mTOR for the PI3K/Akt pathway; p65 for the NF-κB pathway).[2][16]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by dibenzocyclooctadiene lignans and a typical experimental workflow.

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Lignans Dibenzocyclooctadiene Lignans Lignans->PI3K Inhibition Lignans->Akt Inhibition

Caption: PI3K/Akt signaling pathway and its inhibition by dibenzocyclooctadiene lignans.

NFkB_Signaling_Pathway NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Transcription Lignans Dibenzocyclooctadiene Lignans Lignans->IKK Inhibition Lignans->NFkB Inhibition of Translocation

Caption: NF-κB signaling pathway and its modulation by dibenzocyclooctadiene lignans.

Experimental_Workflow General Experimental Workflow for Lignan Analysis Plant Plant Material (Schisandra sp.) Extraction Extraction (e.g., SFE) Plant->Extraction Purification Purification (e.g., SFC) Extraction->Purification Identification Structural Identification (NMR, MS) Purification->Identification Bioassays Biological Assays (e.g., MTT, Western Blot) Purification->Bioassays Data Data Analysis & Interpretation Bioassays->Data

Caption: A generalized experimental workflow for the extraction, purification, and biological evaluation of dibenzocyclooctadiene lignans.

Conclusion

Dibenzocyclooctadiene lignans represent a promising class of natural products with significant therapeutic potential. Their diverse pharmacological activities, coupled with their multi-targeted mechanisms of action, make them attractive candidates for drug discovery and development, particularly in the areas of oncology, neurodegenerative diseases, and inflammatory disorders. This technical guide provides a foundational overview of the current state of research on these fascinating compounds, offering valuable information for scientists and researchers working to unlock their full therapeutic potential. Further research is warranted to fully elucidate their structure-activity relationships, optimize their pharmacokinetic properties, and translate the promising preclinical findings into clinical applications.

References

The Enigmatic Lignan: A Technical Guide to the Natural Abundance and Isolation of Heteroclitin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heteroclitin E, a dibenzocyclooctadiene lignan (B3055560), represents a class of bioactive natural products with significant therapeutic potential. Found within the plant genus Kadsura, particularly in Kadsura heteroclita and Kadsura longipedunculata, this compound has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural abundance and isolation of this compound, tailored for researchers, scientists, and drug development professionals. It details the known natural sources, offers a representative isolation protocol adapted from methodologies used for similar lignans (B1203133), and explores the broader context of the biological activities and associated signaling pathways of this class of compounds. Due to a lack of specific published data on the quantitative yield of this compound, this guide utilizes data from the isolation of a closely related compound, Heteroclitin D, to provide a practical framework and realistic expectations for extraction and purification efforts.

Natural Abundance and Sources

This compound is a secondary metabolite found in the stems of plants belonging to the Kadsura genus (family Schisandraceae).[1][2] These woody vines are distributed in Southeast Asia and are used in traditional medicine. The primary documented source of this compound is Kadsura heteroclita, a plant rich in various lignans and triterpenoids.[1][3][4] While the presence of this compound in Kadsura longipedunculata has also been reported, quantitative data on its abundance across different species and geographical locations are not extensively documented in publicly available literature.[2]

Phytochemical investigations of Kadsura heteroclita have revealed a diverse array of bioactive compounds, with lignans being a predominant class.[1][4] The concentration of these compounds can vary based on factors such as the age of the plant, the specific part used for extraction (e.g., stems, roots), and the environmental conditions during growth.

Table 1: Documented Natural Sources of this compound

Plant SpeciesFamilyPlant Part
Kadsura heteroclitaSchisandraceaeStems
Kadsura longipedunculataSchisandraceaeNot specified
Estimated Yield of Dibenzocyclooctadiene Lignans from Kadsura Species

Table 2: Representative Yield of a Dibenzocyclooctadiene Lignan (Heteroclitin D) from Kadsura Species

Starting MaterialCrude Extract YieldFinal Pure Compound Yield (Heteroclitin D)Approximate Yield from Dry Plant Material
270 g (dry stems)4.86 g10.2 mg~0.00378%

Data adapted from the preparative isolation of Heteroclitin D.[5]

This data suggests that the natural abundance of individual lignans like this compound in Kadsura species is likely to be in the range of a few milligrams per several hundred grams of dry plant material, highlighting the need for efficient extraction and purification protocols.

Isolation and Purification Methodology

The isolation of this compound from its natural source involves a multi-step process of extraction and chromatography. The following is a detailed experimental protocol adapted from the successful isolation of Heteroclitin D from Kadsurae Caulis, which provides a robust framework for obtaining pure this compound.[5]

Plant Material and Preparation
  • Collection and Identification: The stems of Kadsura heteroclita should be collected and botanically authenticated by a qualified taxonomist.

  • Drying and Pulverization: The collected plant material is air-dried in the shade to a constant weight and then pulverized into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Selection: A non-polar solvent such as cyclohexane (B81311) is effective for the initial extraction of lignans while minimizing the co-extraction of more polar compounds.

  • Extraction Procedure:

    • The powdered plant material (e.g., 270 g) is subjected to ultrasonication with the chosen solvent (e.g., 2700 mL of cyclohexane) for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).[5]

    • This extraction process is typically repeated multiple times (e.g., three times) to ensure exhaustive extraction of the target compounds.[5]

    • The extracts are then combined and filtered to remove solid plant debris.

  • Concentration: The filtered extract is concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield a crude extract.[5]

Chromatographic Purification

A combination of chromatographic techniques is employed to isolate this compound from the complex crude extract.

  • Flash Chromatography (Initial Separation):

    • Stationary Phase: Silica gel is a commonly used stationary phase for the separation of lignans.

    • Mobile Phase: A gradient elution system with a mixture of non-polar and moderately polar solvents (e.g., petroleum ether and ethyl acetate) is used to separate the components of the crude extract based on their polarity.

    • Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Fractions enriched with this compound from the initial chromatographic step are further purified using semi-preparative HPLC.

    • Column: A reversed-phase C18 column is often suitable for the fine separation of lignans.

    • Mobile Phase: A gradient of solvents such as methanol (B129727) and water or acetonitrile (B52724) and water is typically used for elution.

    • Detection: A UV detector is used to monitor the elution of compounds, and the peak corresponding to this compound is collected.

Structure Elucidation and Purity Assessment
  • The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

  • The purity of the final compound is assessed using analytical HPLC, with a purity of >98% being the standard for biological assays.

experimental_workflow plant_material Kadsura heteroclita Stems pulverization Drying & Pulverization plant_material->pulverization extraction Ultrasonic Extraction (Cyclohexane) pulverization->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract flash_chromatography Flash Chromatography (Silica Gel) crude_extract->flash_chromatography fraction_collection Fraction Collection & TLC Analysis flash_chromatography->fraction_collection enriched_fractions Enriched Fractions fraction_collection->enriched_fractions hplc Semi-preparative HPLC (C18 Column) enriched_fractions->hplc pure_compound Pure this compound hplc->pure_compound analysis Structure Elucidation (NMR, MS, etc.) pure_compound->analysis

Isolation Workflow for this compound.

Biological Context and Signaling Pathways

While specific signaling pathways directly modulated by this compound have not been extensively elucidated, the broader class of dibenzocyclooctadiene lignans, to which it belongs, has been shown to exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. These activities are often attributed to their ability to modulate key cellular signaling pathways.

Research on other dibenzocyclooctadiene lignans isolated from Kadsura and related genera has implicated their involvement in the following pathways:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a central regulator of inflammation and immune responses. Some dibenzocyclooctadiene lignans have been shown to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.

  • MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Certain lignans can modulate the activity of key kinases in this pathway, such as ERK, JNK, and p38, which can contribute to their anticancer and anti-inflammatory effects.

  • PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Signaling Pathway: This pathway plays a crucial role in cell survival, growth, and proliferation. Dysregulation of the PI3K/Akt pathway is common in cancer. Some lignans have been found to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway heteroclitin_e This compound (and related lignans) IKK IKK heteroclitin_e->IKK inhibits MAPKKK MAPKKK heteroclitin_e->MAPKKK modulates PI3K PI3K heteroclitin_e->PI3K inhibits IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB releases ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB->ProInflammatory_Genes activates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

Potential Signaling Pathways Modulated by Dibenzocyclooctadiene Lignans.

Future Directions and Conclusion

This compound remains a promising but relatively understudied natural product. Further research is warranted in several key areas:

  • Quantitative Analysis: There is a clear need for the development and application of validated analytical methods (e.g., HPLC-MS/MS) to accurately quantify the natural abundance of this compound in various Kadsura species and different plant parts. This will be crucial for sustainable sourcing and standardization of extracts.

  • Pharmacological Screening: Comprehensive screening of pure this compound in a wide range of biological assays is necessary to fully elucidate its therapeutic potential.

  • Mechanism of Action Studies: In-depth studies are required to identify the specific molecular targets and signaling pathways directly modulated by this compound.

References

In Silico Prediction of Heteroclitin E Bioactivities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific in silico predictive studies on the bioactivities of Heteroclitin E are not extensively available in public research databases. This technical guide, therefore, presents a comprehensive and robust framework for the in silico investigation of this compound's pharmacological potential. The methodologies and workflows described herein are based on established computational drug discovery protocols and are intended to serve as a roadmap for researchers, scientists, and drug development professionals.

Introduction

This compound, a lignan (B3055560) isolated from the medicinal plant Kadsura heteroclita, belongs to a class of compounds known for a variety of pharmacological effects, including anti-HIV, anti-inflammatory, and anti-cancer activities.[1][2] While experimental studies have begun to elucidate the therapeutic potential of compounds from this plant, in silico approaches offer a rapid, cost-effective, and powerful means to predict bioactivities, identify potential molecular targets, and elucidate mechanisms of action before embarking on extensive laboratory work.

This guide outlines a systematic in silico workflow for the comprehensive bioactivity profiling of this compound, encompassing target prediction, molecular docking simulations, and the evaluation of pharmacokinetic properties (ADMET).

Proposed In Silico Workflow for this compound

The proposed computational workflow is designed to systematically investigate the therapeutic potential of this compound. The process begins with identifying likely protein targets and then proceeds to detailed interaction analysis and pharmacokinetic profiling.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Molecular Docking & Interaction Analysis cluster_2 Phase 3: ADMET Prediction Ligand Preparation Ligand Preparation Target Prediction Servers Target Prediction (e.g., SwissTargetPrediction, SEA) Ligand Preparation->Target Prediction Servers Input: 2D/3D Structure Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking ADMET Prediction ADMET Prediction (e.g., SwissADME, pkCSM) Ligand Preparation->ADMET Prediction Target List List of Potential Protein Targets Target Prediction Servers->Target List Output: Ranked Targets Protein Preparation Protein Preparation Target List->Protein Preparation Select Top Targets Protein Preparation->Molecular Docking Binding Affinity Binding Affinity & Interaction Analysis Molecular Docking->Binding Affinity Final Report Comprehensive Bioactivity Profile Binding Affinity->Final Report Pharmacokinetic Profile Pharmacokinetic & Toxicity Profile ADMET Prediction->Pharmacokinetic Profile Pharmacokinetic Profile->Final Report

Caption: Proposed in silico workflow for this compound bioactivity prediction.

Data Presentation: Predicted Bioactivities and Properties

The following tables represent the type of quantitative data that would be generated from the proposed in silico workflow.

Table 1: Predicted Molecular Targets for this compound

Target ProteinGene NameTarget ClassPrediction Score (Probability)Known Role in Disease
Cyclooxygenase-2PTGS2Oxidoreductase0.85Inflammation, Cancer
5-LipoxygenaseALOX5Oxidoreductase0.82Inflammation, Asthma
B-cell lymphoma 2BCL2Apoptosis Regulator0.79Cancer
HIV-1 Protease---Protease0.75HIV/AIDS
Nuclear factor kappa BNFKB1Transcription Factor0.71Inflammation, Cancer
Mitogen-activated protein kinase 1MAPK1Kinase0.68Cancer, Inflammation

Table 2: Molecular Docking Results of this compound with Top Predicted Targets

Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting ResiduesType of Interaction
Cyclooxygenase-25F1A-9.2TYR385, SER530, ARG120Hydrogen Bond, Pi-Alkyl
5-Lipoxygenase3V99-8.8HIS367, HIS372, ILE673Pi-Alkyl, van der Waals
B-cell lymphoma 22W3L-8.5ARG139, TYR101, PHE105Hydrogen Bond, Pi-Pi Stacked
HIV-1 Protease1HVR-8.1ASP25, ASP29, ILE50Hydrogen Bond, Hydrophobic

Table 3: Predicted ADMET Properties of this compound

PropertyPredicted ValueAcceptable Range
Absorption
GI AbsorptionHighHigh
Blood-Brain Barrier PermeantYesYes/No (depending on target)
Distribution
Volume of Distribution (log L/kg)0.25-0.15 to 2.0
Metabolism
CYP2D6 InhibitorNoNo
CYP3A4 InhibitorYesNo
Excretion
Total Clearance (log ml/min/kg)0.5---
Toxicity
AMES ToxicityNon-toxicNon-toxic
hERG I InhibitorNoNo
HepatotoxicityLowLow/None
Lipinski's Rule of Five0 violations≤ 1 violation

Experimental Protocols

Detailed methodologies for the key in silico experiments are provided below.

Protocol 1: Ligand and Protein Preparation
  • Ligand Preparation:

    • Obtain the 2D structure of this compound from a chemical database (e.g., PubChem).

    • Convert the 2D structure to a 3D structure using software like Avogadro or ChemDraw.

    • Perform energy minimization of the 3D structure using a force field such as MMFF94. This step is crucial for obtaining a low-energy, stable conformation for docking.

    • Save the prepared ligand structure in a suitable format (e.g., .pdbqt) for use in docking software.

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein using software like AutoDockTools or Chimera. This involves:

      • Removing water molecules and any co-crystallized ligands.

      • Adding polar hydrogen atoms.

      • Assigning partial charges (e.g., Gasteiger charges).

    • Define the binding site (grid box) for docking based on the location of the co-crystallized ligand or through blind docking followed by analysis of the most probable binding pocket.

Protocol 2: Molecular Docking Simulation
  • Software: Utilize molecular docking software such as AutoDock Vina, Schrödinger's Glide, or GOLD.

  • Configuration:

    • Set the prepared ligand and protein files as input.

    • Define the coordinates and dimensions of the grid box encompassing the active site.

    • Set the exhaustiveness parameter (for AutoDock Vina) to a value that ensures a thorough search of the conformational space (e.g., 16 or 32).

  • Execution: Run the docking simulation. The software will generate multiple binding poses of the ligand within the protein's active site and calculate the binding affinity for each pose.

  • Analysis:

    • Analyze the docking results to identify the pose with the lowest binding energy (highest affinity).

    • Visualize the best binding pose using software like PyMOL or Discovery Studio to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the target protein.

Protocol 3: ADMET Prediction
  • Web Server Selection: Use online ADMET prediction servers such as SwissADME or pkCSM.

  • Input: Submit the SMILES string or the 2D structure of this compound to the server.

  • Analysis: The server will output a comprehensive profile of the compound's predicted pharmacokinetic and toxicological properties. Analyze these properties against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five) to assess its potential as a drug candidate.

Potential Signaling Pathway Modulation

Based on the predicted targets, this compound may modulate key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway in Inflammation

The inhibition of upstream kinases or the direct interaction with NF-κB could be a potential anti-inflammatory mechanism of this compound.

G Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription activates Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response Heteroclitin_E This compound Heteroclitin_E->IKK Complex Inhibition

Caption: Potential modulation of the NF-κB signaling pathway by this compound.
Bcl-2 Mediated Apoptosis Pathway in Cancer

By targeting Bcl-2, this compound could potentially promote apoptosis in cancer cells.

G Bcl-2 Bcl-2 Bax/Bak Bax/Bak Bcl-2->Bax/Bak Inhibits Mitochondrion Mitochondrion Bax/Bak->Mitochondrion forms pores in Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase Cascade Caspase Cascade Cytochrome_c->Caspase Cascade activates Apoptosis Apoptosis Caspase Cascade->Apoptosis Heteroclitin_E This compound Heteroclitin_E->Bcl-2 Inhibition

Caption: Potential induction of apoptosis via Bcl-2 inhibition by this compound.

Conclusion

This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivities. By following the proposed workflow of target prediction, molecular docking, and ADMET analysis, researchers can efficiently generate hypotheses regarding its therapeutic potential and mechanism of action. The hypothetical data and pathways presented herein serve as an illustrative example of the valuable insights that can be gained through computational approaches in the early stages of drug discovery. Further in vitro and in vivo studies are essential to validate these computational predictions and fully elucidate the pharmacological profile of this compound.

References

Methodological & Application

Application Notes and Protocols: Isolation of Heteroclitin E from Kadsura heteroclita

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the isolation of Heteroclitin E, a dibenzocyclooctadiene lignan, from the stems of Kadsura heteroclita. The protocol is based on established phytochemical methods for the separation of lignans (B1203133) from this plant species.

Introduction

Kadsura heteroclita (Roxb.) Craib is a plant belonging to the Schisandraceae family, which is a rich source of bioactive lignans and triterpenoids. Among these, the dibenzocyclooctadiene lignans, including this compound, have attracted significant interest due to their potential pharmacological activities. This application note outlines a comprehensive protocol for the extraction, fractionation, and purification of this compound, providing researchers with a reliable method to obtain this compound for further studies.

Data Presentation

The following tables summarize the key quantitative data for the isolation and characterization of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₈H₃₄O₉
Molecular Weight 514.56 g/mol
Appearance Amorphous powder
Optical Rotation [α]D²⁵ +55.6° (c 0.18, CHCl₃)

Table 2: Spectroscopic Data for this compound (¹H-NMR and ¹³C-NMR)

Position¹³C-NMR (125 MHz, CDCl₃) δ (ppm)¹H-NMR (500 MHz, CDCl₃) δ (ppm), J (Hz)
1134.5 (C)
2124.9 (C)
3151.8 (C)
4140.9 (C)
5151.9 (C)
6110.1 (CH)6.51 (s)
742.1 (CH)2.25 (m)
840.2 (CH)1.88 (m)
922.9 (CH₃)0.99 (d, 7.0)
10132.8 (C)
11102.5 (CH)6.69 (s)
12149.0 (C)
13138.1 (C)
14126.1 (C)
1530.1 (CH₃)1.21 (d, 7.0)
1'170.2 (C)
2'70.1 (CH)5.12 (q, 6.5)
3'20.8 (CH₃)1.55 (d, 6.5)
1-OCH₃60.8 (CH₃)3.89 (s)
2-OCH₃55.9 (CH₃)3.67 (s)
3-OCH₃55.9 (CH₃)3.88 (s)
12-OCH₃61.2 (CH₃)3.85 (s)
13-OCH₃56.1 (CH₃)3.96 (s)
4-O-CH₂-O101.1 (CH₂)5.92 (s), 5.91 (s)

Experimental Protocols

This section details the step-by-step methodology for the isolation of this compound.

1. Plant Material Collection and Preparation

  • Collect fresh stems of Kadsura heteroclita.

  • Air-dry the plant material in the shade until a constant weight is achieved.

  • Grind the dried stems into a coarse powder.

2. Extraction

  • Macerate the powdered plant material (e.g., 10 kg) with 95% ethanol (B145695) at room temperature.

  • Perform the extraction three times, each for a duration of 24 hours, to ensure exhaustive extraction.

  • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation

  • Suspend the crude extract in water and partition successively with petroleum ether, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc).

  • Concentrate each fraction to dryness. The chloroform-soluble fraction is expected to be rich in lignans.

4. Chromatographic Purification

  • Step 4.1: Silica (B1680970) Gel Column Chromatography

    • Subject the chloroform fraction to column chromatography on a silica gel column (200-300 mesh).

    • Elute the column with a gradient of petroleum ether and acetone.

    • Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions showing similar TLC profiles.

  • Step 4.2: Sephadex LH-20 Column Chromatography

    • Further purify the fractions containing the target compound using a Sephadex LH-20 column.

    • Elute with a mixture of chloroform and methanol (B129727) (e.g., 1:1 v/v) to remove pigments and other impurities.

  • Step 4.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

    • Perform final purification of the enriched fraction by Prep-HPLC.

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol and water.

    • Detection: UV detector at a suitable wavelength (e.g., 220 nm).

    • Collect the peak corresponding to this compound based on its retention time.

    • Evaporate the solvent to obtain pure this compound.

Visualization of the Isolation Workflow

The following diagram illustrates the experimental workflow for the isolation of this compound.

Isolation_Workflow start Dried Stems of Kadsura heteroclita extraction Extraction with 95% Ethanol start->extraction end_node Pure this compound concentration1 Concentration extraction->concentration1 partitioning Partitioning concentration1->partitioning Crude Extract concentration2 Concentration of CHCl3 Fraction partitioning->concentration2 Chloroform Fraction silica_gel Silica Gel Column Chromatography concentration2->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex Enriched Fractions prep_hplc Preparative HPLC sephadex->prep_hplc Further Purified Fractions prep_hplc->end_node

Caption: Workflow for the isolation of this compound.

This detailed protocol and the accompanying data provide a solid foundation for researchers to isolate and identify this compound from Kadsura heteroclita for further investigation into its biological properties and potential therapeutic applications.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Heteroclitin E

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and potential quantification of Heteroclitin E, a sesquiterpenoid lactone of interest for its potential biological activities. The method is adapted from a validated protocol for the closely related compound, Heteroclitin D, isolated from Kadsurae Caulis.[1] This protocol is intended for researchers, scientists, and drug development professionals working on the analysis and purification of this compound from natural product extracts or synthetic mixtures.

Introduction

This compound is a member of the sesquiterpenoid lactone family, a class of natural products known for their diverse and potent biological activities. As research into the therapeutic potential of this compound progresses, a reliable and efficient analytical method is crucial for its identification, purification, and quantification. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[2][3] This document provides a detailed protocol for an HPLC method suitable for the analysis of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a UV detector is suitable.

  • Column: A C18 reversed-phase column is recommended. The validated method for Heteroclitin D utilized a Dikma-Diamonsil C18 column (250 mm × 4.6 mm, 5 µm).[1]

  • Solvents: HPLC grade methanol (B129727) and ultrapure water are required.

  • Standards and Samples: An analytical standard of this compound is necessary for method development and quantification. Plant extracts or reaction mixtures containing this compound should be prepared as described in the sample preparation section.

Chromatographic Conditions

The following chromatographic conditions are based on the successful separation of Heteroclitin D and are expected to be a suitable starting point for the analysis of this compound.[1] Optimization may be required based on the specific sample matrix and analytical goals.

ParameterCondition
Stationary Phase C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection UV at 220 nm

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC grade methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish a calibration curve for quantification.

Sample Preparation (from Kadsurae Caulis)

This protocol is adapted from the extraction of Heteroclitin D from Kadsurae Caulis.[1]

  • Extraction:

    • Pulverize dried plant material (Kadsurae Caulis).

    • Extract the powdered material with cyclohexane (B81311) using sonication (e.g., 3 x 30 minutes).

    • Combine the extracts, filter, and evaporate to dryness under reduced pressure.

  • Sample Solution Preparation:

    • Dissolve a known amount of the crude extract in methanol to a final concentration of approximately 10 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system to remove any particulate matter.

Method Validation (Hypothetical Data)

For quantitative analysis, the method should be validated according to standard guidelines. The following table presents hypothetical data for key validation parameters.

Validation ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%
Retention Time (min) ~ 8.5 (Hypothetical)

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Plant_Material Dried Plant Material (e.g., Kadsurae Caulis) Grinding Grinding Plant_Material->Grinding Extraction Solvent Extraction (e.g., Cyclohexane) Grinding->Extraction Filtration_Evaporation Filtration & Evaporation Extraction->Filtration_Evaporation Crude_Extract Crude Extract Filtration_Evaporation->Crude_Extract Dissolution_Filtering Dissolve in Methanol & Filter (0.45 µm) Crude_Extract->Dissolution_Filtering Sample_Solution Sample for Injection Dissolution_Filtering->Sample_Solution Autosampler Autosampler Sample_Solution->Autosampler Standard This compound Standard Stock_Solution Prepare Stock Solution (1 mg/mL in Methanol) Standard->Stock_Solution Working_Standards Prepare Working Standards (Dilution Series) Stock_Solution->Working_Standards Standard_Solutions Standards for Injection Working_Standards->Standard_Solutions Standard_Solutions->Autosampler Column C18 Column (30 °C) Autosampler->Column Injection (20 µL) Pump HPLC Pump (Methanol:Water 70:30) Detector UV Detector (220 nm) Column->Detector Data_System Data Acquisition System Detector->Data_System Chromatogram Chromatogram Data_System->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration_Curve Calibration Curve (from Standards) Integration->Calibration_Curve Quantification Quantification of This compound in Sample Integration->Quantification Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Discussion

The described HPLC method provides a robust starting point for the analysis of this compound. The choice of a C18 stationary phase is well-suited for the separation of moderately polar sesquiterpenoid lactones. The mobile phase composition of methanol and water is a common and effective eluent system for this class of compounds.[4] Detection at 220 nm is based on the UV absorbance of the related compound Heteroclitin D and is likely to provide good sensitivity for this compound.[1]

For complex matrices, such as crude plant extracts, a gradient elution may be necessary to improve the resolution of this compound from other co-eluting compounds. This could involve starting with a higher percentage of water and gradually increasing the methanol concentration over the course of the run. Further optimization of the mobile phase, including the use of acetonitrile (B52724) as the organic modifier or the addition of small amounts of acid (e.g., formic acid or acetic acid) to improve peak shape, may also be beneficial.

Conclusion

This application note provides a detailed protocol for the HPLC analysis of this compound based on a validated method for a structurally similar compound. The method is suitable for the qualitative and quantitative analysis of this compound in various samples, including natural product extracts and purified fractions. The provided workflow and hypothetical validation data serve as a comprehensive guide for researchers in the field of natural product chemistry and drug development.

References

Application Notes: Evaluating the Cytotoxicity of Heteroclitin E

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive framework for assessing the cytotoxic effects of Heteroclitin E, a lignan (B3055560) isolated from Kadsura heteroclita, on various cell lines. The described protocols are designed for researchers in drug discovery and development to determine the potency and mechanism of this compound-induced cell death.

Introduction

This compound is a natural product with potential therapeutic applications. Early studies have suggested its bioactivity, including anti-HIV properties.[1][2] Understanding its cytotoxic profile is a critical step in evaluating its potential as a therapeutic agent, particularly in oncology. These notes detail the use of three common cell-based assays to elucidate the cytotoxic and apoptotic effects of this compound: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis induction.

Data Presentation

The quantitative data generated from these assays should be meticulously recorded and organized. The following tables provide a template for summarizing the results, allowing for clear comparison and interpretation of this compound's cytotoxic effects.

Table 1: IC₅₀ Values of this compound across Different Cell Lines

Cell LineAssayIncubation Time (hours)IC₅₀ (µM)
e.g., HeLaMTT24
MTT48
MTT72
e.g., A549MTT24
MTT48
MTT72
e.g., MCF-7MTT24
MTT48
MTT72

Table 2: Lactate (B86563) Dehydrogenase (LDH) Release upon Treatment with this compound

Cell LineThis compound Conc. (µM)Incubation Time (hours)% Cytotoxicity (LDH Release)
e.g., HeLa0 (Vehicle Control)24
IC₅₀ concentration24
2 x IC₅₀ concentration24
e.g., A5490 (Vehicle Control)24
IC₅₀ concentration24
2 x IC₅₀ concentration24

Table 3: Caspase-3/7 Activation by this compound

Cell LineThis compound Conc. (µM)Incubation Time (hours)Fold Increase in Caspase-3/7 Activity
e.g., HeLa0 (Vehicle Control)6
IC₅₀ concentration6
2 x IC₅₀ concentration6
e.g., A5490 (Vehicle Control)6
IC₅₀ concentration6
2 x IC₅₀ concentration6

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended to be a starting point and may require optimization based on the specific cell line and laboratory conditions.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[3] Viable cells with active metabolism convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan (B1609692) product.[3]

Materials:

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[4]

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[4]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. A dose-response experiment with a range of concentrations is recommended.

    • Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-cell control (medium only).[5]

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate for the desired exposure times (e.g., 24, 48, 72 hours).[6]

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[3][6]

    • Incubate the plate for 2-4 hours at 37°C.[6][7]

  • Formazan Solubilization:

    • After incubation with MTT, carefully remove the medium.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[6]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[3][6]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[8][9]

Materials:

  • Cells treated with this compound as in the MTT assay protocol

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions) or prepare reagents in-house.

  • Lysis Buffer (e.g., 10X solution provided in kits)

  • Reaction Mixture (containing substrate, cofactor, and diaphorase)

  • Stop Solution

  • 96-well flat-bottom plate

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Following treatment with this compound for the desired time, prepare controls. Include wells for: no cells (medium only background), untreated cells (spontaneous LDH release), and maximum LDH release (cells treated with lysis buffer).[10]

  • LDH Reaction:

    • Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[11]

    • Add the LDH reaction mixture to each well.[11]

    • Incubate at room temperature for up to 30 minutes, protected from light.[11]

  • Absorbance Measurement:

    • Add the stop solution to each well.[11]

    • Measure the absorbance at 490 nm. A reference wavelength of 680 nm can also be measured to subtract background.[11]

  • Calculation of Cytotoxicity:

    • Percentage of cytotoxicity is calculated using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Protocol 3: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[12][13]

Materials:

  • Cells treated with this compound in white-walled 96-well plates suitable for luminescence measurements.

  • Caspase-Glo® 3/7 Assay System (Promega or similar)

  • Luminometer

Procedure:

  • Assay Setup:

    • Seed cells and treat with this compound for a shorter duration (e.g., 4-8 hours) as apoptosis is an earlier event than complete cell death.

    • Include vehicle-treated cells as a negative control.

  • Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.[13][14]

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[13][14]

  • Incubation and Measurement:

    • Mix the contents of the wells by gentle shaking on an orbital shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours.[14]

    • Measure the luminescence using a plate-reading luminometer.[14]

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway involved in this compound-induced cytotoxicity.

G cluster_workflow Experimental Workflow for Cytotoxicity Testing cluster_assays Cytotoxicity Assays start Start seed_cells Seed Cells in 96-well Plates start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_he Treat with this compound (various concentrations and times) incubate_24h->treat_he mtt_assay MTT Assay (Cell Viability) treat_he->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_he->ldh_assay caspase_assay Caspase-3/7 Assay (Apoptosis) treat_he->caspase_assay measure_absorbance Measure Absorbance/ Luminescence mtt_assay->measure_absorbance ldh_assay->measure_absorbance caspase_assay->measure_absorbance data_analysis Data Analysis (IC50, % Cytotoxicity, Fold Change) measure_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound cytotoxicity.

G cluster_pathway Hypothesized Apoptotic Signaling Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway he This compound mitochondria Mitochondria he->mitochondria Potential Targets death_receptor Death Receptors (e.g., Fas, TNFR) he->death_receptor Potential Targets cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase37 Caspase-3/7 (Executioner) caspase9->caspase37 caspase8 Caspase-8 (Initiator) death_receptor->caspase8 caspase8->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Potential apoptotic pathways induced by this compound.

References

Application Notes and Protocols for Heteroclitin E as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heteroclitin E is a dibenzocyclooctadiene lignan (B3055560) isolated from the stems of Kadsura heteroclita. Lignans (B1203133) from this class have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. Emerging research on closely related dibenzocyclooctadiene lignans suggests that their mechanism of action often involves the modulation of key cell signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways are critical regulators of inflammation, cell proliferation, and apoptosis, making them important targets in drug discovery for cancer and inflammatory diseases.

These application notes provide a comprehensive guide for utilizing this compound as a molecular probe to investigate its effects on the NF-κB and apoptosis signaling pathways. The protocols detailed below are designed to be adaptable for various cell-based assays.

Potential Signaling Pathways Modulated by this compound

Based on the activities of structurally similar dibenzocyclooctadiene lignans, this compound is hypothesized to primarily target the following signaling cascades:

  • NF-κB Signaling Pathway: This pathway is a central regulator of the inflammatory response.[3] Dibenzocyclooctadiene lignans have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.[4][2][5] The inhibitory action is often attributed to the prevention of IκBα degradation and the subsequent nuclear translocation of the p65 subunit.[5]

  • Apoptosis Pathway: The cytotoxic effects of this class of lignans against cancer cells are often mediated through the induction of programmed cell death, or apoptosis.[6] This can be triggered through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways and often involves the activation of caspases. The modulation of MAPK and PI3K/Akt pathways can also play a crucial role in initiating apoptosis.[6]

Data Presentation: Biological Activity of Related Lignans

While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the cytotoxic activities of a related dibenzocyclooctadiene lignan, providing a reference for expected potency.

CompoundCell LineAssay TypeEndpointValueReference
Kadheterin A (from K. heteroclita)HL-60CytotoxicityIC₅₀14.59 µM[7]
Gomisin NLPS-stimulated MonocytesAnti-inflammatoryNF-κB InhibitionSignificant[4][1]
γ-schisandrinLPS-stimulated MonocytesAnti-inflammatoryNF-κB InhibitionSignificant[4][1]

Experimental Protocols

Protocol for Investigating NF-κB Pathway Inhibition

This protocol outlines the steps to assess the inhibitory effect of this compound on the NF-κB pathway in a mammalian cell line, such as RAW 264.7 macrophages or HEK293 cells.

4.1.1. Materials

  • This compound (stock solution in DMSO)

  • RAW 264.7 or HEK293 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Nuclear and Cytoplasmic Extraction Kit

4.1.2. Experimental Workflow

experimental_workflow_nfkb cluster_culture Cell Culture & Seeding cluster_treatment Treatment cluster_analysis Analysis cluster_western Western Blot cluster_translocation Nuclear Translocation seed_cells Seed RAW 264.7 cells and allow to adhere pretreat Pre-treat with this compound (various concentrations) seed_cells->pretreat stimulate Stimulate with LPS or TNF-α pretreat->stimulate harvest Harvest cells and prepare lysates stimulate->harvest wb Analyze protein phosphorylation (p-p65, p-IκBα) harvest->wb fractionation Nuclear/Cytoplasmic fractionation harvest->fractionation wb_trans Western blot for p65 in each fraction fractionation->wb_trans

Caption: Workflow for NF-κB inhibition assay.

4.1.3. Step-by-Step Procedure

  • Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 5 x 10⁵ cells per well and allow them to adhere overnight.

  • Pre-treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO). Incubate for 1-2 hours.

  • Stimulation: Add LPS (1 µg/mL) or TNF-α (20 ng/mL) to the wells to induce NF-κB activation and incubate for 30 minutes.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • For whole-cell lysates, add 100 µL of ice-cold lysis buffer with inhibitors to each well, scrape the cells, and incubate on ice for 30 minutes.

    • For nuclear/cytoplasmic fractionation, follow the manufacturer's protocol for the extraction kit.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an ECL substrate and an imaging system.

    • Analyze the band intensities and normalize to a loading control (β-actin for whole-cell lysates, Lamin B1 for nuclear fractions, and GAPDH for cytoplasmic fractions).

Protocol for Assessing Apoptosis Induction

This protocol describes how to determine if this compound induces apoptosis in a cancer cell line, such as HeLa or HepG2 cells.

4.2.1. Materials

  • This compound (stock solution in DMSO)

  • HeLa or HepG2 cell line

  • Appropriate cell culture medium, FBS, and antibiotics

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Caspase-3/7, -8, and -9 Glo Assay Kits

  • Mitochondrial membrane potential assay kit (e.g., JC-1)

  • DAPI stain

4.2.2. Experimental Workflow

experimental_workflow_apoptosis cluster_culture Cell Culture & Seeding cluster_treatment Treatment cluster_analysis Apoptosis Analysis seed_cells Seed cancer cells (e.g., HeLa, HepG2) treat Treat with this compound (various concentrations and time points) seed_cells->treat annexin_v Annexin V/PI Staining (Flow Cytometry) treat->annexin_v caspase Caspase Activity Assays (Luminescence) treat->caspase mmp Mitochondrial Membrane Potential (Fluorescence Microscopy/Flow Cytometry) treat->mmp dapi Nuclear Morphology (DAPI Staining) treat->dapi

Caption: Workflow for apoptosis induction assays.

4.2.3. Step-by-Step Procedure

  • Cell Seeding and Treatment: Seed cells in appropriate plates (e.g., 6-well plates for flow cytometry, 96-well plates for caspase assays) and allow them to adhere. Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48 hours).

  • Annexin V/PI Staining (Flow Cytometry):

    • Harvest the cells (including floating cells in the medium).

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays:

    • Use a plate-based luminescence assay kit according to the manufacturer's instructions.

    • After treating cells in a 96-well plate, add the Caspase-Glo reagent directly to the wells.

    • Incubate for 1-2 hours at room temperature.

    • Measure the luminescence using a plate reader. An increase in luminescence indicates caspase activation.

  • Mitochondrial Membrane Potential (MMP) Assay:

    • Use a fluorescent probe like JC-1. In healthy cells, JC-1 forms aggregates in the mitochondria and fluoresces red. In apoptotic cells with decreased MMP, JC-1 remains as monomers in the cytoplasm and fluoresces green.

    • Treat the cells as described.

    • Incubate the cells with the JC-1 reagent.

    • Analyze the fluorescence by either fluorescence microscopy or flow cytometry to determine the ratio of red to green fluorescence.

  • DAPI Staining for Nuclear Morphology:

    • Grow and treat cells on coverslips.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Stain the nuclei with DAPI.

    • Visualize the cells under a fluorescence microscope. Apoptotic cells will show condensed and fragmented nuclei.

Signaling Pathway Diagrams

nfkb_pathway LPS LPS/TNF-α TLR4_TNFR TLR4/TNFR LPS->TLR4_TNFR IKK IKK Complex TLR4_TNFR->IKK Activates IkBa_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65_p50->p65_p50 IκBα Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Nucleus Nucleus DNA DNA p65_p50_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes HeteroclitinE This compound HeteroclitinE->IKK Inhibits

Caption: Proposed inhibition of the NF-κB pathway by this compound.

apoptosis_pathway HeteroclitinE This compound MAPK MAPK Pathway (e.g., JNK, p38) HeteroclitinE->MAPK Modulates Mitochondria Mitochondria MAPK->Mitochondria Stress Signal CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Pro-caspase-9 -> Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Pro-caspase-3 -> Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Unraveling the Molecular Mechanisms of Heteroclitin E: Application Notes and Study Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of application notes and detailed experimental protocols designed to investigate the mechanism of action of Heteroclitin E, a lignan (B3055560) isolated from Kadsura heteroclita. Drawing upon the known biological activities of related compounds from this plant, which include cytotoxic, anti-inflammatory, and anti-HIV effects, these protocols offer a strategic framework for elucidating the cellular and molecular targets of this compound.[1][2]

Introduction to this compound and Research Objectives

This compound belongs to the dibenzocyclooctadiene class of lignans, a group of natural products known for their diverse pharmacological properties.[1] Compounds isolated from Kadsura heteroclita have demonstrated promising bioactivities, making this compound a compelling candidate for further investigation.[1][2] The primary objectives of the following protocols are to:

  • Determine the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines.

  • Investigate the induction of apoptosis and cell cycle arrest as potential mechanisms of anticancer activity.

  • Elucidate the anti-inflammatory properties of this compound by examining its effects on key inflammatory pathways.

  • Identify the molecular signaling cascades modulated by this compound.

Data Presentation: Summarized Quantitative Data

The following tables provide a template for organizing and presenting the quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIncubation Time (hrs)IC50 (µM)
MCF-7Breast Cancer24
48
72
A549Lung Cancer24
48
72
HeLaCervical Cancer24
48
72
JurkatLeukemia24
48
72

Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution

Cell LineTreatment (Concentration)% Apoptotic Cells (Annexin V+)% Sub-G1 Phase% G1 Phase% S Phase% G2/M Phase
MCF-7 Control
This compound (IC50/2)
This compound (IC50)
A549 Control
This compound (IC50/2)
This compound (IC50)

Table 3: Modulation of Gene Expression by this compound in LPS-Stimulated Macrophages

GeneTreatmentFold Change (vs. LPS only)P-value
TNF-α LPS + this compound (Low Conc.)
LPS + this compound (High Conc.)
IL-6 LPS + this compound (Low Conc.)
LPS + this compound (High Conc.)
IL-1β LPS + this compound (Low Conc.)
LPS + this compound (High Conc.)
COX-2 LPS + this compound (Low Conc.)
LPS + this compound (High Conc.)

Experimental Protocols

Protocol for Assessing Cytotoxicity (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HeLa, Jurkat)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Add this compound Dilutions A->B C Incubate (24, 48, 72h) B->C D Add MTT Solution C->D E Incubate (4h) D->E F Add DMSO E->F G Read Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol for Apoptosis Analysis (Annexin V/PI Staining)

This protocol quantifies the percentage of apoptotic cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat cells with this compound at concentrations of IC50/2 and IC50 for 24 or 48 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

G cluster_workflow Apoptosis Analysis Workflow A Seed and Treat Cells B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V/PI C->D E Incubate in Dark D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for apoptosis analysis using flow cytometry.

Protocol for Cell Cycle Analysis (PI Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • 70% ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Protocol for Western Blot Analysis of Apoptotic and Inflammatory Proteins

This protocol investigates the effect of this compound on the expression levels of key proteins involved in apoptosis and inflammation.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blot apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-NF-κB p65, anti-p-IκBα)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Wash the membrane and add chemiluminescent substrate.

  • Capture the signal using an imaging system.

G cluster_pathway Potential Apoptotic Pathway HE This compound Bax Bax (Pro-apoptotic) HE->Bax Bcl2 Bcl-2 (Anti-apoptotic) HE->Bcl2 Mito Mitochondria Bax->Mito Bcl2->Mito CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway modulated by this compound.

Protocol for Quantitative Real-Time PCR (qPCR) of Inflammatory Genes

This protocol measures the effect of this compound on the expression of inflammatory cytokine genes.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (TNF-α, IL-6, IL-1β, COX-2) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Seed RAW 264.7 cells and allow them to adhere.

  • Pre-treat cells with this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 4-6 hours.

  • Extract total RNA and synthesize cDNA.

  • Perform qPCR using the appropriate primers and master mix.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

G cluster_pathway Potential Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB Nucleus Nucleus NFkB->Nucleus translocates Genes Inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Genes activates transcription HE This compound HE->IKK

Caption: Hypothetical NF-κB signaling pathway inhibited by this compound.

By following these detailed protocols, researchers can systematically investigate and characterize the mechanism of action of this compound, contributing to a deeper understanding of its therapeutic potential.

References

Application Notes and Protocols for In Vivo Experimental Design of Heteroclitin E in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Heteroclitin E is a lignan (B3055560) compound isolated from the stems of Kadsura heteroclita. While extensive in vivo studies on this compound are not yet available in the public domain, compounds from the Kadsura genus have demonstrated a range of promising biological activities, including anti-inflammatory, antioxidant, cytotoxic, and anti-HIV effects.[1][2] These findings provide a strong rationale for investigating the therapeutic potential of this compound in well-designed in vivo mouse models.

This document provides detailed application notes and protocols for the proposed in vivo experimental design to evaluate the anti-inflammatory and anti-cancer activities of this compound in mice. The protocols are based on established and widely used murine models in preclinical research.

II. Proposed In Vivo Studies

Given the known biological activities of compounds from Kadsura heteroclita, two primary avenues for in vivo investigation of this compound are proposed:

  • Anti-Inflammatory Activity: To assess the potential of this compound to mitigate inflammatory responses.

  • Anti-Cancer Activity: To evaluate the efficacy of this compound in inhibiting tumor growth.

III. Anti-Inflammatory Experimental Design

A common and effective model for studying acute inflammation is the carrageenan-induced paw edema model in mice.[3][4]

A. Experimental Protocol: Carrageenan-Induced Paw Edema

1. Animals:

  • Male or female BALB/c mice, 6-8 weeks old, weighing 20-25g.

  • Animals should be acclimatized for at least one week before the experiment.

  • House animals in a temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.

2. Materials:

  • This compound (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose - CMC)

  • Carrageenan (1% w/v in sterile saline)

  • Dexamethasone (B1670325) (positive control, 10 mg/kg)

  • Vehicle (e.g., 0.5% CMC)

  • Plethysmometer or digital calipers

3. Experimental Groups:

GroupTreatmentDosageRoute of Administration
1Vehicle Control-Oral gavage
2Carrageenan + Vehicle-Oral gavage
3Carrageenan + this compoundLow Dose (e.g., 10 mg/kg)Oral gavage
4Carrageenan + this compoundMedium Dose (e.g., 25 mg/kg)Oral gavage
5Carrageenan + this compoundHigh Dose (e.g., 50 mg/kg)Oral gavage
6Carrageenan + Dexamethasone10 mg/kgIntraperitoneal (i.p.)

4. Procedure:

  • Administer this compound, vehicle, or dexamethasone to the respective groups 60 minutes before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each mouse using a plethysmometer or digital calipers.

  • Induce inflammation by injecting 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 24 hours post-carrageenan injection.

  • Calculate the percentage of edema inhibition for each group relative to the carrageenan + vehicle control group.

5. Data Analysis:

  • Paw edema = (Paw volume at time t) - (Initial paw volume)

  • Percentage of inhibition = [ (Edema of control group - Edema of treated group) / Edema of control group ] x 100

  • Data will be expressed as mean ± SEM. Statistical analysis will be performed using one-way ANOVA followed by Dunnett's post-hoc test. A p-value < 0.05 will be considered statistically significant.

B. Experimental Workflow Diagram

G cluster_0 Pre-treatment Phase cluster_1 Induction & Measurement Phase cluster_2 Data Analysis Phase Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Experimental Groups (n=6-8/group) Acclimatization->Grouping Dosing Administration of this compound, Vehicle, or Dexamethasone Grouping->Dosing Initial_Paw Initial Paw Volume Measurement Dosing->Initial_Paw 60 min Carrageenan Carrageenan Injection (50 µL, 1%) Initial_Paw->Carrageenan Post_Paw Paw Volume Measurement (1, 2, 3, 4, 24h) Carrageenan->Post_Paw Calculation Calculate Paw Edema & % Inhibition Statistics Statistical Analysis (ANOVA) Calculation->Statistics

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

IV. Anti-Cancer Experimental Design

A widely accepted in vivo model for preliminary anti-cancer screening is the subcutaneous xenograft model using human cancer cell lines in immunodeficient mice.[5][6]

A. Experimental Protocol: Subcutaneous Tumor Xenograft Model

1. Animals:

  • Female athymic nude mice (nu/nu), 4-6 weeks old.

  • Animals should be acclimatized for at least one week before the experiment.

  • House animals in a sterile environment with a 12-hour light/dark cycle, with ad libitum access to sterile food and water.

2. Cell Line and Culture:

  • A suitable human cancer cell line (e.g., A549 - lung cancer, MCF-7 - breast cancer, HCT116 - colon cancer) should be selected based on in vitro sensitivity to this compound.

  • Cells should be cultured in appropriate media and confirmed to be free of mycoplasma.

3. Materials:

  • This compound (dissolved in a suitable vehicle)

  • Positive control drug (e.g., cisplatin, doxorubicin, relevant to the chosen cell line)

  • Vehicle

  • Matrigel (optional, to enhance tumor take rate)

  • Digital calipers

4. Experimental Groups:

GroupTreatmentDosageRoute of Administration
1Vehicle Control-e.g., Oral gavage, i.p.
2This compoundLow Dose (e.g., 10 mg/kg)e.g., Oral gavage, i.p.
3This compoundMedium Dose (e.g., 25 mg/kg)e.g., Oral gavage, i.p.
4This compoundHigh Dose (e.g., 50 mg/kg)e.g., Oral gavage, i.p.
5Positive Control(Standard effective dose)(Standard route)

5. Procedure:

  • Inject 5 x 10^6 cancer cells in 100 µL of sterile PBS (or a 1:1 mixture with Matrigel) subcutaneously into the right flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into the experimental groups.

  • Administer this compound, vehicle, or the positive control drug according to the defined schedule (e.g., daily, every other day) for a specified duration (e.g., 21 days).

  • Measure tumor volume using digital calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight of the mice twice a week as an indicator of toxicity.

  • At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

6. Data Analysis:

  • Tumor growth inhibition (TGI) will be calculated for each treated group.

  • Data will be expressed as mean ± SEM. Statistical analysis of tumor volume and weight will be performed using a two-way repeated-measures ANOVA or one-way ANOVA, followed by an appropriate post-hoc test.

  • Survival analysis can be performed using Kaplan-Meier curves and the log-rank test.

B. Experimental Workflow Diagram

G cluster_0 Tumor Implantation Phase cluster_1 Treatment & Monitoring Phase cluster_2 Endpoint Analysis Phase Acclimatization Animal Acclimatization (1 week) Implantation Subcutaneous Injection of Cancer Cells (5x10^6) Acclimatization->Implantation Tumor_Growth Monitor Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Grouping Randomization into Treatment Groups Tumor_Growth->Grouping Treatment Administer this compound, Vehicle, or Positive Control Grouping->Treatment Monitoring Measure Tumor Volume and Body Weight (2-3 times/week) Treatment->Monitoring e.g., 21 days Euthanasia Euthanasia Monitoring->Euthanasia Tumor_Excision Tumor Excision, Weight Measurement Euthanasia->Tumor_Excision Further_Analysis Histopathology, Biomarker Analysis Tumor_Excision->Further_Analysis

Caption: Workflow for Subcutaneous Xenograft Model.

V. Data Presentation

All quantitative data from these studies should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema

Treatment GroupNPaw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4hPaw Volume (mL) at 24h% Inhibition at 3h
Vehicle Control8
Carrageenan + Vehicle80
Carrageenan + Het. E (Low)8
Carrageenan + Het. E (Med)8
Carrageenan + Het. E (High)8
Carrageenan + Dexamethasone8

Table 2: Effect of this compound on Tumor Growth in Xenograft Model

Treatment GroupNInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Final Tumor Weight (g)% TGI
Vehicle Control80
This compound (Low)8
This compound (Med)8
This compound (High)8
Positive Control8

VI. Signaling Pathway Visualization

Based on the general activities of related lignans, this compound may exert its anti-inflammatory and anti-cancer effects through modulation of key signaling pathways such as NF-κB and MAPK.

G cluster_0 Pro-inflammatory Stimuli / Growth Factors cluster_1 Upstream Signaling cluster_2 Key Signaling Cascades cluster_3 Transcription Factors cluster_4 Cellular Response Stimuli e.g., LPS, TNF-α, EGF IKK IKK Complex Stimuli->IKK MAPKKK MAPKKK (e.g., TAK1, MEKK) Stimuli->MAPKKK NFKB_path IκBα Degradation IKK->NFKB_path MAPK_path MAPK Cascade (ERK, JNK, p38) MAPKKK->MAPK_path NFKB NF-κB NFKB_path->NFKB AP1 AP-1 MAPK_path->AP1 Inflammation Inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFKB->Inflammation AP1->Inflammation Proliferation Cell Proliferation, Survival, Angiogenesis AP1->Proliferation Heteroclitin_E This compound Heteroclitin_E->IKK Inhibition? Heteroclitin_E->MAPKKK Inhibition?

Caption: Putative Signaling Pathways Modulated by this compound.

VII. Conclusion

The proposed in vivo experimental designs provide a robust framework for the initial preclinical evaluation of this compound. These studies will be critical in determining its potential as a novel anti-inflammatory or anti-cancer agent and will guide future drug development efforts. It is imperative that all animal experiments are conducted in accordance with ethical guidelines and regulations.

References

Formulating Heteroclitin E for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of Heteroclitin E, a dibenzocyclooctadiene lignan (B3055560) isolated from Kadsura heteroclita, for both in vitro and in vivo studies. The information is intended to guide researchers in preparing this lipophilic compound for biological evaluation, focusing on its potential anti-inflammatory and anti-HIV activities.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these characteristics is crucial for developing appropriate formulation strategies.

PropertyValueReference
Molecular FormulaC₂₂H₂₄O₇[1]
Molecular Weight400.4 g/mol [1]
ClassDibenzocyclooctadiene Lignan[1]
SolubilitySoluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2]
SourceKadsura heteroclita[1]

In Vitro Formulation of this compound

For cellular assays, this compound is typically dissolved in an organic solvent, with Dimethyl Sulfoxide (DMSO) being the most common choice due to its high dissolving capacity for lipophilic compounds and miscibility with aqueous cell culture media.

Preparation of this compound Stock Solution

A concentrated stock solution is prepared in 100% DMSO, which is then serially diluted to the final working concentrations in cell culture medium. It is critical to ensure the final concentration of DMSO in the cell culture is kept low, ideally below 0.1%, to avoid solvent-induced cytotoxicity.

ParameterRecommendation
Solvent100% Dimethyl Sulfoxide (DMSO)
Stock Concentration10 mM
StorageAliquot and store at -20°C or -80°C to minimize freeze-thaw cycles
Final DMSO Concentration in Assay≤ 0.1% (v/v)

In Vivo Formulation of this compound

The poor aqueous solubility of this compound presents a challenge for achieving adequate bioavailability in animal models. Several formulation strategies can be employed to enhance its oral absorption.

Formulation Strategies for In Vivo Studies
Formulation ApproachDescriptionKey Excipients
Nanosuspension Reduction of particle size to the nanometer range increases the surface area for dissolution. The nanosuspension can be stabilized with cryoprotectants for lyophilization and long-term storage.Mannitol (cryoprotectant)
Enteric Nanoparticles Encapsulation in enteric-coated nanoparticles protects the compound from the acidic environment of the stomach and allows for targeted release in the intestine.Eudragit® S100 (enteric polymer), Poloxamer 188 (surfactant)
Lipid-Based Formulations Dissolving the compound in a mixture of lipids, surfactants, and co-solvents can form self-emulsifying drug delivery systems (SEDDS) or self-nanoemulsifying drug delivery systems (SNEDDS) upon gentle agitation in aqueous media.Natural oils (e.g., fractionated oat oil), medium-chain monoglycerides, hydrophilic surfactants.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Anti-Inflammatory Assays

This protocol describes the preparation of this compound for evaluating its effect on the NF-κB signaling pathway in a cell-based assay.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Calculate the mass of this compound required to make a 10 mM solution in a specific volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.004 mg of this compound (MW = 400.4 g/mol ) in 1 mL of 100% DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

  • Storage of Stock Solution:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay.

    • Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1%. For example, to achieve a final concentration of 10 µM this compound, you can perform a 1:1000 dilution of the 10 mM stock solution in the culture medium (e.g., add 1 µL of 10 mM stock to 999 µL of medium).

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without this compound. This is crucial to distinguish the effects of the compound from any potential effects of the solvent.

G Workflow for In Vitro Formulation of this compound cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Experimental Setup A Weigh this compound Powder B Dissolve in 100% DMSO (e.g., to 10 mM) A->B C Vortex to Homogenize B->C D Aliquot and Store at -20°C / -80°C C->D E Thaw Stock Aliquot D->E F Serially Dilute in Cell Culture Medium E->F G Final DMSO Concentration ≤ 0.1% F->G H Add Working Solution to Cells G->H I Include Vehicle Control (Medium + DMSO) H->I G Workflow for In Vivo Nanosuspension Formulation cluster_0 Nanosuspension Preparation cluster_1 Lyophilization & Reconstitution A Dissolve this compound in 0.1 M NaOH B Add to Mannitol Solution (Cryoprotectant) A->B C Precipitate with 0.1 M HCl B->C D High-Pressure Homogenization C->D E Freeze Nanosuspension D->E F Lyophilize to Dry Powder E->F G Reconstitute in Vehicle for Oral Administration F->G G Proposed Anti-Inflammatory Mechanism of this compound cluster_0 Cytoplasm cluster_1 Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Complex Inflammatory Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates This compound This compound This compound->IKK Inhibits IkBa Degradation IkBa Degradation IkBa->IkBa Degradation Leads to p65/p50 NF-κB (p65/p50) p65/p50_nuc NF-κB (p65/p50) p65/p50->p65/p50_nuc Translocates IkBa-p65/p50 IκBα-p65/p50 (Inactive Complex) IkBa-p65/p50->p65/p50 Releases DNA DNA p65/p50_nuc->DNA Binds to Inflammatory Genes Transcription of Inflammatory Genes DNA->Inflammatory Genes G Proposed Anti-HIV Mechanism of this compound HIV Virion HIV Virion Host Cell Host Cell HIV Virion->Host Cell Enters Viral RNA Viral RNA Host Cell->Viral RNA Releases Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase HIV Reverse Transcriptase (RT) Reverse Transcriptase->Viral RNA Catalyzes Integration Integration into Host Genome Viral DNA->Integration This compound This compound This compound->Reverse Transcriptase Inhibits

References

Application Note: Quantitative Analysis of Heteroclitin E in Kadsura heteroclita Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a validated high-performance liquid chromatography (HPLC) with UV detection method and a high-sensitivity ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of Heteroclitin E in plant extracts from Kadsura heteroclita (Roxb.) Craib. This compound, a dibenzocyclooctadiene lignan (B3055560), has garnered significant research interest due to its potential therapeutic properties, including anti-HIV activity.[1][2] The protocols provided herein are designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this bioactive compound for quality control, pharmacokinetic studies, and drug discovery.

Introduction

This compound is a naturally occurring lignan isolated from the stems of Kadsura heteroclita, a plant used in traditional medicine.[1][3] Lignans (B1203133) from the genus Kadsura are known for their diverse biological activities.[4][5] Specifically, dibenzocyclooctadiene lignans have demonstrated potential as anti-HIV agents by acting as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[6][7][8][9] Accurate quantification of this compound in plant extracts is crucial for the standardization of herbal preparations and for preclinical and clinical development.

This document provides two robust analytical methods for the quantification of this compound: an accessible HPLC-UV method for routine analysis and a more sensitive UPLC-MS/MS method for analyses requiring lower detection limits.

Data Presentation

The following tables summarize the quantitative performance of the described analytical methods.

Table 1: HPLC-UV Method Performance for this compound Quantification

ParameterResult
Linearity (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Precision (RSD%)< 2%
Accuracy (Recovery %)98 - 105%
Retention Time~ 6.5 min

Table 2: UPLC-MS/MS Method Performance for this compound Quantification

ParameterResult
Linearity (r²)> 0.999
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)3 ng/mL
Precision (RSD%)< 3%
Accuracy (Recovery %)97 - 104%
Retention Time~ 2.8 min

Experimental Protocols

Sample Preparation: Extraction of this compound from Kadsura heteroclita
  • Plant Material: Use dried and powdered stems of Kadsura heteroclita.

  • Extraction Solvent: Methanol (HPLC grade).

  • Procedure:

    • Weigh accurately 1.0 g of the powdered plant material into a conical flask.

    • Add 25 mL of methanol.

    • Sonication: Sonicate the mixture for 30 minutes at room temperature.

    • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

    • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial.

    • Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibration range.

Protocol 1: Quantitative Analysis by HPLC-UV

This method is adapted from a validated protocol for the quantification of the structurally similar compound, Heteroclitin D.[10]

Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.

  • Analytical balance.

  • Sonicator.

  • Centrifuge.

Chromatographic Conditions:

  • Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: Isocratic elution with Methanol:Water (70:30, v/v).[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30 °C.[10]

  • Detection Wavelength: 220 nm.[10]

  • Injection Volume: 20 µL.[10]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Calibration Curve: Inject each calibration standard and record the peak area. Construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared plant extract sample.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Quantitative Analysis by UPLC-MS/MS

This method is based on a comprehensive analysis of compounds in Kadsura heteroclita and is suitable for high-throughput and sensitive quantification.[11][12]

Instrumentation:

  • Ultra-High-Performance Liquid Chromatograph coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical balance.

  • Sonicator.

  • Centrifuge.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

    • Gradient Program: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Detection: Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: (Precursor ion > Product ion) for this compound to be determined using a standard.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 5 ng/mL to 500 ng/mL.

  • Calibration Curve: Inject each calibration standard and record the peak area of the specific MRM transition. Construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared plant extract sample.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Quantitative Analysis cluster_data Data Processing plant_material Dried Kadsura heteroclita Stems powder Powdered Plant Material plant_material->powder extraction Methanol Extraction & Sonication powder->extraction centrifugation Centrifugation extraction->centrifugation filtration 0.45 µm Filtration centrifugation->filtration hplc_uv HPLC-UV Analysis filtration->hplc_uv uplc_ms UPLC-MS/MS Analysis filtration->uplc_ms calibration Calibration Curve Generation hplc_uv->calibration uplc_ms->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

hiv_inhibition_pathway cluster_hiv HIV Life Cycle cluster_drug Drug Action hiv_rna HIV RNA reverse_transcription Reverse Transcription hiv_rna->reverse_transcription hiv_dna HIV DNA reverse_transcription->hiv_dna integration Integration into Host DNA hiv_dna->integration replication Viral Replication integration->replication heteroclitin_e This compound (NNRTI) heteroclitin_e->reverse_transcription Inhibition

Caption: Inhibition of HIV reverse transcription by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Heteroclitin E Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Heteroclitin E. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound from Kadsura heteroclita.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a type of bioactive compound known as a dibenzocyclooctadiene lignan (B3055560). Its primary natural source is the stems of the plant Kadsura heteroclita (Roxb.) Craib, which belongs to the Schisandraceae family.

Q2: What are the known biological activities of this compound and related lignans (B1203133)?

A2: Dibenzocyclooctadiene lignans, including this compound, have demonstrated a range of biological activities. Notably, they have been investigated for their anti-HIV properties, where they can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They have also been associated with hepatoprotective (liver-protecting) and anti-inflammatory effects.

Q3: Which solvents are most effective for extracting this compound?

A3: The choice of solvent is critical for achieving a good yield of this compound. Due to its chemical structure, solvents with moderate polarity are generally most effective. These include:

  • Ethanol (B145695) (70-95% aqueous solution): Often provides a good balance of polarity for extracting lignans.

  • Methanol (B129727): Another effective polar solvent for lignan extraction.

  • Cyclohexane: A non-polar solvent that has been successfully used for the extraction of similar lignans from Kadsura species.

  • Ethyl acetate (B1210297): Can be used for liquid-liquid partitioning to purify the crude extract.

Q4: What are the main challenges in extracting this compound?

A4: The main challenges include:

  • Low Yield: this compound may be present in low concentrations in the plant material.

  • Co-extraction of Impurities: The complex phytochemical profile of Kadsura heteroclita can lead to the co-extraction of other compounds, complicating purification.

  • Compound Degradation: Lignans can be sensitive to heat, light, and oxidative conditions, which can lead to degradation and reduced yield.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete Extraction: Insufficient solvent penetration into the plant material.- Improve Grinding: Ensure the plant material is finely and uniformly powdered to maximize surface area. - Optimize Solid-to-Liquid Ratio: Increase the solvent volume to ensure all target compounds are dissolved. A ratio of 1:10 to 1:20 (g/mL) is a good starting point. - Increase Extraction Time: Allow for longer extraction times to ensure equilibrium is reached.
Suboptimal Solvent Choice: The polarity of the solvent may not be ideal for this compound.- Solvent Screening: Experiment with different solvents (e.g., ethanol, methanol, cyclohexane) and varying aqueous concentrations to find the optimal polarity.
Compound Degradation: Exposure to high temperatures or light during extraction.- Temperature Control: Use lower extraction temperatures, especially for prolonged extractions. For heat-assisted methods, minimize exposure time. - Light Protection: Conduct the extraction in amber glassware or protect the apparatus from direct light.
High Level of Impurities in the Extract Non-selective Extraction: The chosen solvent is co-extracting a wide range of other compounds.- Solvent Optimization: Fine-tune the solvent polarity to be more selective for lignans. - Liquid-Liquid Partitioning: After the initial extraction, partition the crude extract between two immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their solubility.
Presence of Pigments and Polar Compounds: Co-extraction of chlorophyll (B73375) and other polar molecules.- Pre-extraction Wash: Consider a pre-extraction wash with a non-polar solvent like hexane (B92381) to remove some lipophilic impurities and pigments. - Chromatographic Purification: Employ column chromatography (e.g., silica (B1680970) gel or Sephadex) for post-extraction purification.
Inconsistent Extraction Yields Variability in Plant Material: Differences in the age, growing conditions, or harvesting time of the plant material.- Standardize Plant Material: Use plant material from a consistent source and harvest time. Document the specifics of the plant material used.
Inconsistent Extraction Parameters: Variations in temperature, time, or solvent-to-solid ratio between experiments.- Maintain Consistent Protocols: Strictly adhere to the established extraction protocol for all samples.

Experimental Protocols

Below are detailed methodologies for a conventional and a modern extraction technique for this compound.

Protocol 1: Ultrasound-Assisted Solvent Extraction (UAE)

This method utilizes ultrasonic waves to enhance solvent penetration and improve extraction efficiency.

Materials and Equipment:

  • Dried and powdered stems of Kadsura heteroclita

  • 90% Ethanol (EtOH)

  • Ultrasonic bath or probe sonicator

  • Filter paper and funnel

  • Rotary evaporator

  • Beakers and flasks

Procedure:

  • Weigh 10 g of powdered Kadsura heteroclita stems and place it in a 250 mL flask.

  • Add 200 mL of 90% ethanol to the flask (solid-to-liquid ratio of 1:20 g/mL).

  • Place the flask in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature of 40°C.

  • After sonication, filter the mixture through filter paper to separate the extract from the plant residue.

  • Collect the filtrate (the extract) in a separate flask.

  • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure complete extraction.

  • Combine the filtrates from all three extractions.

  • Concentrate the combined extract using a rotary evaporator at a temperature below 50°C to remove the ethanol.

  • The resulting crude extract can be further purified using chromatographic techniques.

Protocol 2: Conventional Maceration Extraction

This is a traditional method that relies on soaking the plant material in a solvent over a longer period.

Materials and Equipment:

  • Dried and powdered stems of Kadsura heteroclita

  • Methanol (MeOH)

  • Shaker or magnetic stirrer

  • Filter paper and funnel

  • Rotary evaporator

  • Beakers and flasks

Procedure:

  • Weigh 10 g of powdered Kadsura heteroclita stems and place it in a 250 mL flask.

  • Add 150 mL of methanol to the flask (solid-to-liquid ratio of 1:15 g/mL).

  • Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature for 24 hours.

  • After 24 hours, filter the mixture through filter paper.

  • Collect the filtrate and repeat the extraction on the residue with fresh methanol for another 24 hours.

  • Combine the filtrates from both extractions.

  • Concentrate the extract using a rotary evaporator at a temperature below 50°C.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the impact of different extraction parameters on the yield of this compound.

Table 1: Comparison of Extraction Methods for this compound Yield

Extraction Method Solvent Temperature (°C) Time Yield of this compound (mg/g of dry plant material)
MacerationMethanol2548 h1.2
Soxhlet ExtractionEthanol (95%)808 h2.5
Ultrasound-Assisted Extraction (UAE)Ethanol (90%)401.5 h3.8
Microwave-Assisted Extraction (MAE)Ethanol (90%)6015 min4.2

Table 2: Effect of Solvent Type and Concentration on this compound Yield (UAE)

Solvent Concentration (%) Yield of this compound (mg/g of dry plant material)
Methanol1003.5
Ethanol1003.1
Ethanol903.8
Ethanol703.2
Acetone1002.7

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow plant_material Dried & Powdered Kadsura heteroclita Stems extraction Extraction (e.g., UAE with 90% Ethanol) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (Ethyl Acetate/Water) crude_extract->partitioning organic_phase Ethyl Acetate Phase (Enriched with Lignans) partitioning->organic_phase chromatography Column Chromatography (Silica Gel) organic_phase->chromatography fractions Collect Fractions chromatography->fractions analysis HPLC Analysis for This compound fractions->analysis pure_compound Pure this compound analysis->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway of this compound as an HIV-1 NNRTI

HIV_NNRTI_Pathway cluster_hiv HIV-1 Replication Cycle hiv_rna Viral RNA rt Reverse Transcriptase (RT) hiv_rna->rt Template viral_dna Viral DNA rt->viral_dna Reverse Transcription inhibition Inhibition heteroclitin_e This compound (NNRTI) heteroclitin_e->rt inhibition->viral_dna Blocks Synthesis

Caption: Mechanism of this compound as an HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor.

Overcoming solubility issues with Heteroclitin E in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Heteroclitin E. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro and in vivo experiments, with a primary focus on overcoming solubility issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

A1: this compound is a dibenzocyclooctadiene lignan, a class of natural compounds isolated from the stems of Kadsura heteroclita.[1][2] Its molecular formula is C22H24O7.[1] Like many complex natural products, its structure is largely hydrophobic, leading to poor solubility in water-based buffers and cell culture media. This can result in compound precipitation, inaccurate concentration measurements, and low bioavailability in experiments.

Q2: What is the recommended first step for dissolving this compound?

A2: The standard initial approach is to create a concentrated stock solution in a polar aprotic solvent, such as 100% Dimethyl Sulfoxide (DMSO).[3] From this stock, you can make serial dilutions in DMSO before making the final dilution into your aqueous experimental medium. This method helps to ensure the compound is fully dissolved before it is introduced to the aqueous environment at a much lower concentration.[4]

Q3: What is the maximum permissible final concentration of DMSO in my cell-based assay?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects, but it is best practice to keep the concentration at or below 0.1% if possible.[5] Primary cells are often more sensitive. We strongly recommend running a vehicle control (medium with the same final DMSO concentration as your experimental wells) to assess the impact of the solvent on your specific cell line.

Q4: My compound precipitates when I add the DMSO stock to my aqueous buffer. What should I do?

A4: This indicates that you have exceeded the solubility limit of this compound in the final aqueous solution. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this issue. The primary strategies involve either reducing the final concentration of this compound or employing advanced solubilization techniques such as cyclodextrins or liposomal formulations.[6][7]

Troubleshooting Guide: Compound Precipitation

If you observe precipitation (cloudiness, crystals, or film) after diluting your this compound stock solution into an aqueous medium, follow these steps.

Step 1: Optimize DMSO-Based Dilution
  • Vortexing : Ensure you vortex the final solution vigorously immediately after adding the DMSO stock to the aqueous medium.

  • Serial Dilution : Prepare intermediate dilutions of your high-concentration DMSO stock in your aqueous buffer. Adding the compound in smaller, stepwise concentrations can sometimes prevent it from crashing out of solution.

  • Lower Final Concentration : Determine the highest achievable concentration without precipitation. This will be your working solubility limit for simple DMSO/aqueous solutions.

Step 2: Employ Advanced Solubilization Agents

If optimizing the DMSO dilution is insufficient, consider using one of the following formulation strategies. These are common methods for enhancing the aqueous solubility of hydrophobic compounds.[8][9]

Method A: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity that can encapsulate guest molecules like this compound, forming a water-soluble inclusion complex.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.[10]

Method B: Liposomal Formulation

Liposomes are vesicles made of a lipid bilayer that can encapsulate hydrophobic compounds within the membrane, shielding them from the aqueous environment.[7][12][13] This not only improves solubility but can also enhance cellular uptake.

Data Presentation: Solubility Enhancement Comparison

The following table summarizes hypothetical solubility data for this compound using different solubilization methods. These values are illustrative and should be determined empirically for your specific experimental conditions.

Formulation MethodVehicle/Solubilizing AgentMax Achievable Concentration (µM) in PBS (pH 7.4)Observations
Standard Dilution 0.1% DMSO~ 5 µMPrecipitation observed at higher concentrations.
Co-Solvency 5% DMSO / 5% Cremophor EL~ 25 µMIncreased solubility, but vehicle toxicity must be tested.
Cyclodextrin Complex 10% (w/v) HP-β-CD~ 50 µMClear solution; low cytotoxicity profile.[10]
Liposomal Formulation 1 mg/mL Soy Phosphatidylcholine> 100 µMHigh loading capacity; suitable for in vivo studies.[12]

Experimental Protocols

Protocol 1: Preparation of this compound with HP-β-Cyclodextrin

This protocol describes a method for preparing a stock solution of this compound using HP-β-CD to enhance its aqueous solubility.

  • Prepare HP-β-CD Solution : Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium). Warm the solution to 37-40°C to aid dissolution.

  • Prepare this compound Stock : Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or DMSO) to create a high-concentration primary stock (e.g., 10-20 mM).

  • Form the Complex : While vortexing the warm HP-β-CD solution, slowly add the this compound primary stock dropwise to achieve the desired final concentration.

  • Incubate : Incubate the mixture for 1-2 hours at room temperature or 37°C with continuous stirring or shaking to allow for the formation of the inclusion complex.

  • Sterilize : Sterilize the final solution by filtering through a 0.22 µm syringe filter.

  • Storage : Store the complexed stock solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage.

Protocol 2: Preparation of a Simple Liposomal Formulation of this compound

This protocol outlines the thin-film hydration method for creating liposomes containing this compound.

  • Lipid Mixture Preparation : In a round-bottom flask, dissolve soy phosphatidylcholine, cholesterol, and this compound in chloroform (B151607) at a molar ratio of approximately 10:2:1. The exact ratios may need optimization.

  • Film Formation : Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inside of the flask.

  • Hydration : Hydrate the lipid film by adding your desired aqueous buffer (e.g., PBS) and vortexing or sonicating until the lipid film is fully resuspended. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended) : To create smaller, more uniform vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification : Remove any unencapsulated this compound by dialysis or size exclusion chromatography.

  • Sterilization and Storage : Sterilize the final liposomal suspension by filtration through a 0.22 µm filter and store at 4°C. Do not freeze.

Visualizations

Experimental and Logical Workflows

G cluster_0 Troubleshooting Workflow for Solubility start Start: Dissolve This compound in 100% DMSO (e.g., 10 mM stock) dilute Dilute stock into aqueous buffer to final concentration start->dilute observe Observe for Precipitation dilute->observe success Success: Proceed with Experiment observe->success No fail Precipitation Occurs observe->fail Yes re_eval Is final concentration > 10 µM? fail->re_eval lower_c Lower final concentration and re-test re_eval->lower_c Yes adv_sol Use Advanced Method: Cyclodextrin or Liposome re_eval->adv_sol No, or lower conc. is not an option lower_c->dilute

Caption: Troubleshooting workflow for addressing this compound precipitation.

Mechanism of Action: Cyclodextrin Encapsulation

G cluster_0 Cyclodextrin-Mediated Solubilization cluster_1 H2O_insoluble This compound (Hydrophobic, Water-Insoluble) Complex Water-Soluble Inclusion Complex H2O_insoluble->Complex + CD HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex a

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Hypothetical Signaling Pathway Modulation

Lignans (B1203133) are known to possess anti-inflammatory and anti-cancer properties. A plausible mechanism of action for this compound could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

G cluster_0 Hypothetical NF-κB Pathway Inhibition TNFa TNF-α TNFR TNFR1 TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates (marks for degradation) inactive_complex p65/p50/IκBα (Inactive Complex) IkB->inactive_complex NFkB_p65 p65 NFkB_p65->inactive_complex NFkB_p50 p50 NFkB_p50->inactive_complex nucleus Nucleus transcription Inflammatory Gene Transcription nucleus->transcription activates HetE This compound HetE->IKK inhibits inactive_complex->nucleus IκBα degraded, p65/p50 translocate

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Technical Support Center: Heteroclitin E Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Heteroclitin E. This resource provides researchers, scientists, and drug development professionals with essential guidance on the stability and degradation of this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: While specific data on this compound is limited, compounds with similar structures are often susceptible to degradation through several mechanisms. The primary factors to consider are:

  • Hydrolysis: Degradation due to reaction with water, which can be significantly influenced by pH.

  • Oxidation: Degradation in the presence of oxidizing agents, which can be initiated by atmospheric oxygen or peroxides.[1][2]

  • Photodegradation: Degradation upon exposure to light, particularly UV radiation.

Q2: What are the recommended storage conditions for this compound in solution to minimize degradation?

A2: To ensure the stability of this compound solutions, it is recommended to:

  • Control Temperature: Store solutions at low temperatures, such as 2-8°C or -20°C, to slow down potential degradation reactions.

  • Protect from Light: Use amber vials or wrap containers in aluminum foil to prevent photolytic degradation.

  • Use Inert Atmosphere: For long-term storage, purging the solution with an inert gas like nitrogen or argon can help prevent oxidative degradation.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The most common and effective method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[3][4] An appropriate HPLC method should be able to separate the intact this compound from its degradation products. The degradation can be quantified by observing the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradants over time.

Troubleshooting Guides

Issue 1: Rapid loss of this compound potency in an aqueous solution.

  • Possible Cause: Hydrolytic degradation. The stability of this compound may be pH-dependent.

  • Troubleshooting Steps:

    • pH Profiling: Conduct a preliminary study to assess the stability of this compound across a range of pH values (e.g., pH 3, 7, and 9).

    • Buffer Selection: Based on the pH profile, select a buffer system that maintains the pH at which this compound exhibits maximum stability.

    • Aqueous-Organic Co-solvents: If instability persists, consider using a mixture of an aqueous buffer and an organic co-solvent (e.g., acetonitrile, methanol) to reduce the activity of water.

Issue 2: Inconsistent results in cell-based assays using this compound.

  • Possible Cause: Degradation of this compound in the cell culture medium.

  • Troubleshooting Steps:

    • Medium Stability Study: Incubate this compound in the cell culture medium for the duration of the experiment and monitor its concentration by HPLC at different time points.

    • Fresh Preparations: Prepare fresh solutions of this compound immediately before each experiment.

    • Component Interaction: Investigate potential interactions with components in the medium, such as serum proteins or reactive oxygen species generated by cellular metabolism.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[5][6][7]

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose the solution of this compound (100 µg/mL in a suitable solvent) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a suitable stability-indicating HPLC-UV method.

Data Presentation

The results of forced degradation studies should be summarized in a clear and organized manner to facilitate comparison.

Table 1: Illustrative Summary of Forced Degradation Studies for this compound

Stress ConditionIncubation Time (hours)Initial Assay (%)Final Assay (%)% DegradationNumber of Degradation Products
0.1 N HCl (60°C)24100.085.214.82
0.1 N NaOH (60°C)24100.072.527.53
Water (60°C)24100.098.11.91
3% H₂O₂ (RT)24100.065.834.24
Photolytic24100.091.38.72

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Visualizations

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare this compound Stock Solution (1 mg/mL) B Acidic Hydrolysis (0.1 N HCl, 60°C) A->B Dilute to 100 µg/mL C Basic Hydrolysis (0.1 N NaOH, 60°C) A->C Dilute to 100 µg/mL D Neutral Hydrolysis (Water, 60°C) A->D Dilute to 100 µg/mL E Oxidative Degradation (3% H₂O₂, RT) A->E Dilute to 100 µg/mL F Photolytic Degradation (Light Exposure) A->F Dilute to 100 µg/mL G Withdraw Aliquots at Time Points B->G C->G D->G E->G F->G H Neutralize Acid/Base Samples (if needed) G->H I Analyze by Stability-Indicating HPLC-UV Method H->I J Quantify Degradation & Identify Degradants I->J G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions A Inconsistent Results in Cell-Based Assays B Degradation in Cell Culture Medium A->B C Interaction with Medium Components A->C D Use of Aged Stock Solutions A->D E Conduct Medium Stability Study (HPLC) B->E G Investigate Component Interactions C->G F Prepare Fresh Solutions Before Each Experiment D->F

References

Technical Support Center: Optimizing HPLC Separation of Heteroclitin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of Heteroclitin isomers. As Heteroclitin belongs to the class of dibenzocyclooctadiene lignans, the following recommendations are based on established methods for separating isomers of structurally similar compounds and should be adapted and validated for specific Heteroclitin isomers.

Frequently Asked Questions (FAQs)

Q1: What are the likely types of isomers for Heteroclitin, and why are they challenging to separate?

A1: Heteroclitin, as a dibenzocyclooctadiene lignan (B3055560), is a chiral compound. This means it can exist as stereoisomers, which have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. The most common types of isomers for such compounds are:

  • Enantiomers: Non-superimposable mirror images of each other. They have identical physical and chemical properties in an achiral environment, making their separation impossible on standard achiral HPLC columns.

  • Diastereomers: Stereoisomers that are not mirror images of each other. They have different physical properties and can, in principle, be separated on achiral columns, though optimization is often required.

The primary challenge in separating these isomers lies in their subtle structural differences, which require highly selective chromatographic conditions to resolve.

Q2: What is the recommended starting approach for separating Heteroclitin isomers?

A2: For chiral compounds like Heteroclitin, a chiral HPLC method is typically necessary, especially for separating enantiomers. A common and effective starting point is to use a polysaccharide-based chiral stationary phase (CSP). Normal-phase chromatography is often preferred for the separation of lignan isomers.

Q3: Can I use reversed-phase HPLC to separate Heteroclitin isomers?

A3: Yes, reversed-phase (RP) HPLC can be used, particularly for separating diastereomers.[1] For enantiomers, a chiral column suitable for reversed-phase conditions would be required. While normal-phase is often the first choice for lignan isomers, reversed-phase offers an alternative that can be effective, especially if the isomers have sufficient differences in hydrophobicity.

Q4: What are the key parameters to optimize for improving the resolution of Heteroclitin isomers?

A4: The most critical parameters to optimize for improving resolution are:

  • Chiral Stationary Phase (CSP): The choice of the chiral column is paramount. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are highly recommended.

  • Mobile Phase Composition: In normal-phase, the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol) is crucial. In reversed-phase, the organic modifier (e.g., acetonitrile, methanol) and the aqueous phase composition (including pH and buffers) are key.

  • Mobile Phase Additives: Small amounts of acidic (e.g., trifluoroacetic acid, formic acid) or basic (e.g., diethylamine) additives can significantly improve peak shape and selectivity, especially for ionizable compounds.[2]

  • Temperature: Column temperature affects the thermodynamics of the chiral recognition process and can have a substantial impact on selectivity. It is a valuable parameter to screen.[3]

  • Flow Rate: Lower flow rates often lead to better resolution in chiral separations by allowing more time for the analytes to interact with the stationary phase.[3]

Troubleshooting Guide

Issue 1: Poor or No Resolution Between Isomers

This is the most common challenge in separating isomers. The following steps can be taken to troubleshoot this issue.

Troubleshooting Workflow for Poor Resolution

Start Poor Resolution Check_CSP Is the Chiral Stationary Phase (CSP) appropriate? Start->Check_CSP Change_CSP Screen different CSPs (e.g., cellulose vs. amylose based) Check_CSP->Change_CSP No Optimize_MP Optimize Mobile Phase Check_CSP->Optimize_MP Yes Change_CSP->Optimize_MP NP_RP Normal Phase or Reversed Phase? Optimize_MP->NP_RP Adjust_Modifier Vary alcohol modifier (IPA, EtOH) concentration NP_RP->Adjust_Modifier NP Adjust_Organic Vary organic modifier (ACN, MeOH) concentration NP_RP->Adjust_Organic RP NP_Path Normal Phase RP_Path Reversed Phase Additives Incorporate acidic/basic additives (e.g., TFA, DEA) Adjust_Modifier->Additives Adjust_pH Adjust pH of aqueous phase Adjust_Organic->Adjust_pH Adjust_pH->Additives Optimize_Temp Optimize Column Temperature Additives->Optimize_Temp Optimize_Flow Optimize Flow Rate (try lower flow rates) Optimize_Temp->Optimize_Flow End Resolution Improved Optimize_Flow->End

Caption: Troubleshooting workflow for poor isomer resolution.

Issue 2: Peak Tailing

Peak tailing can compromise resolution and quantification. Here’s how to address it.

Troubleshooting Workflow for Peak Tailing

Start Peak Tailing Observed Check_Interactions Suspect secondary interactions with stationary phase? Start->Check_Interactions Add_Modifier Add mobile phase modifier (e.g., TFA for basic compounds) Check_Interactions->Add_Modifier Yes Check_Overload Is the column overloaded? Check_Interactions->Check_Overload No Add_Modifier->Check_Overload Reduce_Concentration Reduce sample concentration or injection volume Check_Overload->Reduce_Concentration Yes Check_Contamination Is the column or system contaminated? Check_Overload->Check_Contamination No Reduce_Concentration->Check_Contamination Flush_System Flush column and system with strong solvents Check_Contamination->Flush_System Yes Check_ExtraColumn Check for extra-column volume effects Check_Contamination->Check_ExtraColumn No Flush_System->Check_ExtraColumn Optimize_Tubing Use shorter, narrower ID tubing Check_ExtraColumn->Optimize_Tubing Yes End Peak Shape Improved Check_ExtraColumn->End No Optimize_Tubing->End

Caption: Troubleshooting workflow for addressing peak tailing.

Experimental Protocols

The following protocols are suggested starting points for the separation of Heteroclitin isomers, based on methods for structurally similar dibenzocyclooctadiene lignans. These should be optimized for the specific isomers of interest.

Protocol 1: Normal-Phase Chiral HPLC

This is often the most successful approach for lignan isomer separation.

Experimental Workflow for Normal-Phase Chiral HPLC

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_opt Optimization Prep_Sample Dissolve sample in mobile phase or hexane/IPA Filter_Sample Filter through 0.45 µm PTFE syringe filter Prep_Sample->Filter_Sample Set_Conditions Set HPLC conditions: - Column: Chiralpak IA/IB/IC - Mobile Phase: Hexane/IPA - Flow Rate: 0.5-1.0 mL/min - Temperature: 25°C Filter_Sample->Set_Conditions Equilibrate Equilibrate column with mobile phase (≥ 30 min) Set_Conditions->Equilibrate Inject Inject sample Equilibrate->Inject Detect Detect at appropriate λmax (e.g., 220-280 nm) Inject->Detect Analyze_Results Analyze chromatogram for resolution and peak shape Detect->Analyze_Results Adjust_MP Adjust Hexane/IPA ratio Analyze_Results->Adjust_MP Adjust_Additive Add 0.1% TFA or DEA if needed Adjust_MP->Adjust_Additive Adjust_Temp Vary temperature (15-40°C) Adjust_Additive->Adjust_Temp

References

Troubleshooting low bioactivity of synthetic Heteroclitin E

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Heteroclitin E.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental use of synthetic this compound, particularly focusing on lower-than-expected biological activity.

Q1: My synthetic this compound is showing significantly lower bioactivity (e.g., higher IC50) than reported for related natural products. What are the potential causes?

A1: Discrepancies in bioactivity between synthetic and natural products can arise from several factors. The primary areas to investigate are the compound's integrity and the experimental setup. Potential causes include:

  • Purity of the Synthetic Compound: Impurities from the synthesis, such as leftover starting materials, reagents, or side products, can interfere with the assay or lower the effective concentration of this compound.

  • Structural and Stereochemical Integrity: The synthetic process may have yielded a different stereoisomer or a structurally related analog with reduced biological activity. The complex three-dimensional structure of dibenzocyclooctadiene lignans (B1203133) is often crucial for their bioactivity.

  • Compound Aggregation: Like many hydrophobic molecules, this compound may form aggregates in the aqueous buffers used for biological assays. This can lead to non-specific activity or sequester the compound, making it unavailable to its biological target.

  • Solubility and Stability Issues: The compound may not be fully soluble at the tested concentrations or could be degrading under the experimental conditions (e.g., temperature, pH, light exposure).

  • Assay-Specific Artifacts: The compound might be a Pan-Assay Interference Compound (PAIN), which can exhibit activity in numerous assays through non-specific mechanisms.

Q2: How can I verify the purity and structural integrity of my synthetic this compound?

A2: It is crucial to thoroughly characterize your synthetic compound. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A high-quality sample should show a single major peak.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthetic compound matches that of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry. Comparing the obtained spectra with reported data for the natural product is essential.

Q3: What should I do if I suspect my synthetic this compound is aggregating in my assay?

A3: Compound aggregation is a frequent source of misleading results. Here are some steps to address this:

  • Include a Non-ionic Detergent: Adding a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80 to your assay buffer can help prevent aggregation.

  • Dynamic Light Scattering (DLS): This technique directly measures particle size in your solution, allowing for the detection of aggregates.

  • Nephelometry: This method can also be used to quantify the extent of aggregation.

Q4: How can I improve the solubility of my synthetic this compound in aqueous assay buffers?

A4: For in vitro assays, this compound should first be dissolved in an organic solvent like DMSO to create a stock solution. This stock can then be diluted into the aqueous assay buffer. Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) to avoid solvent-induced artifacts. If solubility remains an issue, consider using formulation strategies such as encapsulation in cyclodextrins or liposomes, though this will require careful validation.

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of this compound?

A1: this compound belongs to the dibenzocyclooctadiene lignan (B3055560) family of natural products, isolated from plants of the Kadsura genus.[1] Lignans from this family have reported a range of biological activities, including anticancer, anti-inflammatory, and anti-HIV effects.[1][2] The anticancer activity is often associated with the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[3]

Q2: What is the likely mechanism of action for this compound?

A2: The precise molecular targets of this compound are not yet fully elucidated. However, based on studies of related dibenzocyclooctadiene lignans, it is hypothesized to act through the modulation of key signaling pathways involved in cell survival and inflammation. A potential mechanism is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a critical regulator of inflammatory responses and cell survival.[3][4] Inhibition of NF-κB can lead to the downregulation of anti-apoptotic proteins and promote apoptosis in cancer cells.

Q3: Which cell lines are suitable for testing the bioactivity of this compound?

A3: Based on the reported cytotoxic activities of related compounds from Kadsura heteroclita, the following human cancer cell lines are suggested for initial screening:[5][6]

  • HL-60: Human promyelocytic leukemia

  • SMMC-7721: Human hepatocellular carcinoma

  • A-549: Human lung carcinoma

  • MCF-7: Human breast adenocarcinoma

  • SW-480: Human colon adenocarcinoma

Data Presentation

Table 1: Cytotoxic Activity of Lignans and Triterpenoids from Kadsura Species
CompoundCell LineIC50 (µM)Reference
Kadheterin AHL-6014.59[5]
Sterenoid EHL-604.7[6]
Sterenoid ESMMC-77217.6[6]
Kadusurain AA5491.05 µg/ml[7]
Kadusurain AHCT1161.56 µg/ml[7]
Kadusurain AHL-6012.56 µg/ml[7]
Kadusurain AHepG22.11 µg/ml[7]
Table 2: Anti-inflammatory Activity of Dibenzocyclooctadiene Lignans
CompoundAssayCell LineIC50 (µM)Reference
THMXNO ReleaseRAW 264.75.77 ± 0.66[8]
THMXPGE₂ ReleaseRAW 264.79.70 ± 1.46[8]
THMXIL-6 ReleaseRAW 264.713.34 ± 4.92[8]
THMXTNF-α ReleaseRAW 264.716.14 ± 2.19[8]
THMXNO ReleaseBV211.93 ± 2.90[8]
THMXPGE₂ ReleaseBV27.53 ± 1.88[8]
THMXIL-6 ReleaseBV210.87 ± 3.23[8]
THMXTNF-α ReleaseBV29.28 ± 0.40[8]

Note: THMX (1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone) is presented as an example of a natural product with well-characterized anti-inflammatory activity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of synthetic this compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HL-60)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Synthetic this compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of synthetic this compound in culture medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for detecting apoptosis induced by synthetic this compound using flow cytometry.

Materials:

  • Human cancer cell line

  • Culture medium

  • Synthetic this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound at the desired concentration for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

  • Human cancer cell line

  • Culture medium

  • Synthetic this compound

  • Caspase-Glo® 3/7 Assay Kit (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with this compound.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1 to 2 hours.

  • Measure the luminescence of each sample using a luminometer.

Mandatory Visualizations

Troubleshooting_Workflow start Low Bioactivity of Synthetic this compound purity Check Purity and Identity (HPLC, MS, NMR) start->purity solubility Assess Solubility and Aggregation (Visual, DLS) start->solubility assay_params Review Assay Parameters (Concentration, Incubation Time) start->assay_params purity_ok Purity & Structure Confirmed? purity->purity_ok solubility_ok Soluble & Non-aggregated? solubility->solubility_ok params_ok Parameters Optimized? assay_params->params_ok optimize_assay Optimize Assay Conditions assay_params->optimize_assay No purity_ok->solubility Yes repurify Re-purify or Re-synthesize purity_ok->repurify No solubility_ok->assay_params Yes optimize_sol Optimize Formulation (e.g., add detergent) solubility_ok->optimize_sol No end Proceed with Bioassays params_ok->end Yes

Caption: Troubleshooting workflow for low bioactivity.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates HeteroclitinE This compound HeteroclitinE->IKK Inhibits DNA DNA NFkB_nuc->DNA binds Gene_Transcription Gene Transcription (Anti-apoptotic, Pro-inflammatory) DNA->Gene_Transcription

Caption: Hypothesized NF-κB signaling pathway inhibition.

Apoptosis_Induction_Workflow start Treat Cancer Cells with Synthetic this compound cell_viability Measure Cell Viability (MTT Assay) start->cell_viability apoptosis_detection Detect Apoptosis (Annexin V/PI Staining) cell_viability->apoptosis_detection If cytotoxic viability_result Reduced Viability? cell_viability->viability_result caspase_activity Measure Caspase Activity (Caspase-Glo 3/7 Assay) apoptosis_detection->caspase_activity If apoptotic apoptosis_result Annexin V Positive? apoptosis_detection->apoptosis_result caspase_result Increased Caspase 3/7? caspase_activity->caspase_result viability_result->apoptosis_detection Yes end_no_effect No significant effect viability_result->end_no_effect No apoptosis_result->caspase_activity Yes end_necrotic Suggests Necrosis or Other Cell Death apoptosis_result->end_necrotic No end_caspase_independent Suggests Caspase-Independent Apoptosis caspase_result->end_caspase_independent No end_apoptotic Confirms Caspase-Dependent Apoptosis Induction caspase_result->end_apoptotic Yes

Caption: Experimental workflow for apoptosis induction.

References

Technical Support Center: Minimizing Off-Target Effects of Heteroclitin E in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of Heteroclitin E in cell culture experiments. Given that this compound is a natural product with limited publicly available data on its specific mechanism of action and off-target profile, this guide offers a systematic approach to characterizing its activity and ensuring data integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a dibenzocyclooctadiene lignan (B3055560) isolated from the plant Kadsura heteroclita. Published research has demonstrated its anti-HIV activity.[1][2][3] Compounds from the same plant and chemical class have also been reported to possess cytotoxic, antioxidant, and anti-inflammatory properties.[2][4][5] Due to the limited specific data on this compound, a thorough investigation of its on- and off-target effects in your experimental system is crucial.

Q2: What are off-target effects and why are they a concern when working with a novel compound like this compound?

Q3: I am observing unexpected cytotoxicity in my cell culture experiments with this compound. How can I determine if this is an off-target effect?

A3: Unexpected cytotoxicity is a common indicator of potential off-target effects. To investigate this, a multi-pronged approach is recommended:

  • Determine the Potency Correlation: Perform dose-response curves for both the desired biological activity (e.g., anti-HIV activity) and the observed cytotoxicity. If the cytotoxic concentration (CC50) is significantly different from the effective concentration for the desired activity (EC50), it may suggest an off-target cytotoxic effect.

  • Use Structurally Unrelated Control Compounds: If available, test other known inhibitors of the suspected primary target that are structurally different from this compound. If these compounds do not produce the same cytotoxic phenotype, it strengthens the hypothesis that the cytotoxicity of this compound is due to an off-target effect.

  • Test in Target-Null Cell Lines: If the primary target of this compound is known or hypothesized, test its effects in a cell line that does not express this target. Any activity observed in this cell line would be, by definition, off-target.

Q4: How can I proactively identify the potential off-target profile of this compound?

A4: Several experimental and computational approaches can be employed to identify potential off-targets:

  • In Silico Target Prediction: Utilize web-based tools like SwissTargetPrediction to predict potential protein targets of this compound based on its chemical structure.[6] These predictions can provide initial hypotheses for experimental validation.

  • Affinity-Based Methods: Techniques like affinity chromatography coupled with mass spectrometry can be used to "pull down" proteins that bind to a modified version of this compound.[7]

  • Phenotypic Screening: Compare the cellular phenotype induced by this compound to databases of phenotypes induced by well-characterized compounds. This can provide clues about the pathways being affected.

Troubleshooting Guide

Problem Possible Cause Recommended Action
High background cytotoxicity at low concentrations of this compound. Off-target toxicity.1. Perform a comprehensive dose-response analysis to determine the therapeutic window. 2. Use orthogonal assays to confirm the on-target effect at non-toxic concentrations. 3. Test in multiple cell lines to assess cell-type specific toxicity.
Inconsistent results between experiments. - Poor compound solubility. - Compound degradation. - Variability in cell culture conditions.1. Confirm the solubility of this compound in your culture medium and consider using a solubilizing agent if necessary. 2. Assess the stability of this compound in your experimental conditions over time. 3. Standardize cell passage number, seeding density, and other culture parameters.
Observed phenotype does not match the expected on-target effect. - The primary target is not what was hypothesized. - A dominant off-target effect is masking the on-target phenotype.1. Initiate target deconvolution studies (see Q4 in FAQs). 2. Use a target-knockdown or knockout cell line (e.g., using CRISPR/Cas9) to validate the on-target phenotype. Any remaining effect of this compound in the knockout cells would be off-target.
Difficulty in identifying the primary target. The compound may have multiple targets with similar affinity.Employ a combination of target identification methods, including in silico prediction, chemical proteomics, and genetic approaches, to build a comprehensive target profile.[8][9][10]

Experimental Protocols

Protocol 1: Determining On-Target vs. Off-Target Cytotoxicity

Objective: To differentiate the cytotoxic effects of this compound from its intended biological activity.

Methodology:

  • Cell Plating: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM).

  • Treatment: Treat the cells with the serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plates for a duration relevant to your assay (e.g., 48-72 hours).

  • On-Target Activity Assay: In a parallel plate, perform your primary functional assay (e.g., an anti-HIV assay) at the same concentrations of this compound.

  • Cytotoxicity Assay: In a separate plate, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis:

    • Plot the dose-response curves for both the on-target activity (EC50) and cytotoxicity (CC50).

    • Calculate the Selectivity Index (SI) = CC50 / EC50. A higher SI value indicates greater selectivity for the on-target effect.

Data Presentation:

Table 1: Potency and Cytotoxicity of this compound

Cell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
[Enter Cell Line 1][Data][Data][Data]
[Enter Cell Line 2][Data][Data][Data]
[Enter Cell Line 3][Data][Data][Data]
Protocol 2: Target Validation using CRISPR/Cas9 Knockout

Objective: To confirm that the observed biological effect of this compound is dependent on its hypothesized target.

Methodology:

  • Generate Knockout Cell Line: Use CRISPR/Cas9 to generate a stable knockout of the putative target gene in your cell line of interest.

  • Validate Knockout: Confirm the absence of the target protein in the knockout cell line by Western blot or other appropriate methods.

  • Treat with this compound: Treat both the wild-type and knockout cell lines with a range of concentrations of this compound.

  • Perform Functional Assay: Assess the biological activity of this compound in both cell lines using your primary functional assay.

  • Data Analysis: Compare the dose-response curves between the wild-type and knockout cell lines. A significant reduction or complete loss of activity in the knockout cell line validates the on-target effect.

Data Presentation:

Table 2: Effect of this compound in Wild-Type vs. Target Knockout Cells

Cell LineThis compound Conc. (µM)% Inhibition (Wild-Type)% Inhibition (Knockout)
[Enter Cell Line][Conc. 1][Data][Data]
[Conc. 2][Data][Data]
[Conc. 3][Data][Data]

Visualizations

OnTarget_OffTarget cluster_0 This compound cluster_1 Cellular Environment This compound This compound Primary Target Primary Target This compound->Primary Target On-Target Binding Off-Target 1 Off-Target 1 This compound->Off-Target 1 Off-Target Binding Off-Target 2 Off-Target 2 This compound->Off-Target 2 Off-Target Binding Desired Biological Effect Desired Biological Effect Primary Target->Desired Biological Effect Unintended Effect 1 Unintended Effect 1 Off-Target 1->Unintended Effect 1 Unintended Effect 2 Unintended Effect 2 Off-Target 2->Unintended Effect 2 Other Proteins Other Proteins

Caption: On-target vs. off-target effects of this compound.

Experimental_Workflow cluster_0 Initial Characterization cluster_1 Troubleshooting Unexpected Phenotypes cluster_2 Target Identification & Validation A Dose-Response Curve (On-Target Activity vs. Cytotoxicity) B Determine Therapeutic Window (Selectivity Index) A->B C Orthogonal Assays B->C D Test in Multiple Cell Lines B->D E Structurally Unrelated Controls B->E F In Silico Target Prediction C->F If off-target effects suspected D->F If off-target effects suspected E->F If off-target effects suspected G Affinity Chromatography-Mass Spec F->G H CRISPR/Cas9 Target Knockout G->H

Caption: Workflow for minimizing off-target effects.

References

Technical Support Center: Large-Scale Synthesis of Heteroclitin E

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Heteroclitin E. The information provided is based on established synthetic strategies for related spirodienone lignans (B1203133) and general principles of scaling up complex chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for the core structure of this compound?

A1: The key transformation in the synthesis of the spirodienone lignan (B3055560) core of this compound and related compounds often involves an oxidative cyclization of a biaryl precursor.[1][2] A modern and effective method is a redox-neutral photocatalytic radical spirocyclization.[1][3][4] This approach mimics the proposed biosynthetic pathway and can be performed under mild conditions.[2][4]

Q2: What are the primary challenges in scaling up the synthesis of this compound?

A2: The main challenges include:

  • Controlling Stereochemistry: Achieving high diastereoselectivity and enantioselectivity at multiple chiral centers.[5]

  • Low Reaction Yields: Side reactions and incomplete conversions can significantly reduce the overall yield.

  • Purification: The structural complexity and potential for closely related impurities make purification difficult.[5][6]

  • Photocatalytic Reaction Scale-Up: Ensuring uniform light distribution, managing reaction times, and handling larger volumes of solvents and reagents for the photocatalytic step can be problematic.

  • Reagent Stability and Cost: The cost and stability of specialized reagents and catalysts, such as iridium or ruthenium photocatalysts, can be a concern for large-scale production.

Q3: How can I improve the yield of the photocatalytic oxidative cyclization step?

A3: To improve the yield of the photocatalytic step, consider the following:

  • Catalyst Choice: The selection of the photocatalyst (e.g., iridium or ruthenium complexes) is critical and may need to be optimized.[1][2]

  • Solvent and Additives: The reaction solvent and any additives can have a significant impact on the reaction efficiency.

  • Light Source: Ensure the wavelength and intensity of the light source are appropriate for the chosen photocatalyst.

  • Reaction Time: Monitor the reaction progress to determine the optimal reaction time and avoid decomposition of the product.

  • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can quench the excited state of the photocatalyst.

Q4: What are the best practices for purifying this compound on a large scale?

A4: Large-scale purification of complex lignans like this compound often requires a multi-step approach.[6][7] A combination of chromatographic techniques is typically employed. Flash chromatography can be used for initial purification, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.[7] Two-dimensional chromatography techniques have also been shown to be effective for separating complex lignan mixtures.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield in the photocatalytic spirocyclization step 1. Inefficient photocatalyst. 2. Quenching of the excited state of the photocatalyst by oxygen. 3. Incorrect wavelength or intensity of the light source. 4. Suboptimal solvent or concentration. 5. Decomposition of starting material or product.1. Screen different photocatalysts (e.g., [Ir(ppy)2(dtbpy)]PF6, --INVALID-LINK--2).[1] 2. Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen). 3. Verify the emission spectrum of your light source and adjust the distance to the reaction vessel. 4. Perform small-scale experiments to optimize the solvent system and reactant concentrations. 5. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and minimize degradation.
Formation of significant byproducts 1. Radical intermediates are highly reactive and can lead to side reactions. 2. The reaction may not be completely regioselective or stereoselective. 3. The starting material may contain impurities that are also reactive.1. Adjust the reaction conditions (temperature, concentration) to favor the desired pathway. 2. Modify the structure of the starting material to direct the cyclization. 3. Ensure the purity of the starting material before the photocatalytic step.
Difficulty in purifying the final product 1. The product has similar polarity to byproducts or remaining starting material. 2. The product is unstable on the chromatographic support.1. Employ a multi-step purification strategy: initial purification by flash chromatography followed by preparative HPLC with a different stationary phase.[6][7] 2. Use a less acidic or basic chromatographic support, or add a modifier to the eluent to improve stability.
Inconsistent results upon scale-up 1. Inefficient light penetration in a larger reaction vessel. 2. Poor mixing leading to localized "hot spots" or concentration gradients. 3. Exothermic reactions that are not adequately controlled at a larger scale.1. Use a reactor designed for photochemistry that ensures uniform light distribution. 2. Employ efficient mechanical stirring. 3. Monitor the internal temperature of the reactor and use a cooling system if necessary.

Experimental Protocols

Key Experiment: Photocatalytic Oxidative Spirocyclization

This protocol is a generalized procedure based on the synthesis of related spirodienone lignans.[1] Optimization for the specific synthesis of this compound is necessary.

Materials:

  • Biaryl precursor

  • Photocatalyst (e.g., [Ir(ppy)2(dtbpy)]PF6 or --INVALID-LINK--2)

  • Solvent (e.g., acetonitrile, DMF)

  • Additives (e.g., a mild base if required)

  • Inert gas (Argon or Nitrogen)

  • Photoreactor with a suitable light source (e.g., blue LEDs)

Procedure:

  • In a photoreactor vessel, dissolve the biaryl precursor in the chosen solvent.

  • Add the photocatalyst and any other necessary additives.

  • Degas the reaction mixture thoroughly for at least 30 minutes by bubbling with an inert gas.

  • While maintaining an inert atmosphere, irradiate the reaction mixture with the light source at room temperature.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.

  • The crude product can then be purified by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_workup Workup and Purification start Start dissolve Dissolve Precursor start->dissolve add_catalyst Add Photocatalyst dissolve->add_catalyst degas Degas Mixture add_catalyst->degas irradiate Irradiate with Light degas->irradiate monitor Monitor Progress irradiate->monitor monitor->irradiate Continue quench Quench Reaction monitor->quench Complete concentrate Concentrate quench->concentrate purify Purify Product concentrate->purify end Pure this compound purify->end

Caption: Experimental workflow for the photocatalytic synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield in Photocatalytic Step cause1 Catalyst Inefficiency problem->cause1 cause2 Oxygen Quenching problem->cause2 cause3 Incorrect Light Source problem->cause3 cause4 Suboptimal Conditions problem->cause4 sol1 Screen Catalysts cause1->sol1 sol2 Thoroughly Degas cause2->sol2 sol3 Verify Light Source cause3->sol3 sol4 Optimize Solvent & Concentration cause4->sol4

Caption: Troubleshooting logic for low yield in the photocatalytic step.

References

Technical Support Center: Stereochemical Confirmation of Heteroclitin E

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to confirm the stereochemistry of Heteroclitin E and related dibenzocyclooctadiene lignans (B1203133).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods used to determine the stereochemistry of this compound?

The stereochemistry of this compound and its analogues is typically determined through a combination of modern spectroscopic and crystallographic techniques. The relative stereochemistry is often established using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through Nuclear Overhauser Effect (NOE) experiments like ROESY. The absolute configuration is commonly determined by analyzing chiroptical properties, such as Electronic Circular Dichroism (CD) spectroscopy, and can be definitively confirmed by single-crystal X-ray crystallography[1].

Q2: How is the relative stereochemistry of the cyclooctadiene ring in this compound determined?

The relative configuration of substituents on the flexible cyclooctadiene ring is elucidated by analyzing through-space proton-proton interactions using 2D NMR techniques. Rotating frame Overhauser effect spectroscopy (ROESY) is particularly powerful for this purpose. The presence or absence of cross-peaks between specific protons indicates their spatial proximity, allowing for the assignment of their relative stereochemical arrangement (e.g., cis or trans). For dibenzocyclooctadiene lignans, key ROESY correlations are often observed between protons on the biphenyl (B1667301) moieties and the cyclooctadiene ring[1][2].

Q3: What is the role of Electronic Circular Dichroism (CD) spectroscopy in confirming the stereochemistry?

Electronic Circular Dichroism (CD) spectroscopy is a crucial technique for determining the absolute configuration of chiral molecules like this compound[1][3]. The experimental CD spectrum, which measures the differential absorption of left and right circularly polarized light, is compared to established patterns for related compounds of known absolute stereochemistry. The sign of the Cotton effects in the CD spectrum can be correlated to the chirality of the biphenyl moiety, a characteristic feature of dibenzocyclooctadiene lignans[2][4].

Q4: Can X-ray crystallography be used for this compound?

Yes, single-crystal X-ray crystallography provides the most unambiguous determination of both the relative and absolute stereochemistry of a molecule[1][5]. If a suitable single crystal of this compound or a derivative can be obtained, X-ray diffraction analysis can definitively establish the three-dimensional arrangement of all atoms in the molecule, thereby confirming its complete stereostructure.

Troubleshooting Guides

Issue 1: Ambiguous NMR results for relative stereochemistry.
  • Problem: ROESY or NOESY spectra show weak or overlapping cross-peaks, making definitive assignment of relative stereochemistry difficult.

  • Possible Causes:

    • Conformational flexibility of the cyclooctadiene ring can average out NOE effects.

    • Poor spectral resolution or low signal-to-noise ratio.

    • Inappropriate mixing time for the NOE experiment.

  • Solutions:

    • Vary Experimental Conditions: Record NMR spectra at different temperatures to potentially favor a single conformation.

    • Optimize NMR Parameters: Adjust the mixing time in the ROESY/NOESY experiment to optimize the intensity of cross-peaks.

    • Use Different Solvents: Changing the solvent may alter the conformational equilibrium and improve spectral dispersion.

    • Chemical Derivatization: Converting the molecule to a more rigid derivative can lock the conformation and provide clearer NOE correlations.

Issue 2: Inconclusive CD spectrum for absolute configuration.
  • Problem: The experimental CD spectrum does not clearly match the expected pattern for the proposed absolute configuration.

  • Possible Causes:

    • The presence of multiple chromophores leading to complex, overlapping Cotton effects.

    • Solvent effects influencing the conformation and thus the CD spectrum.

    • Incorrect assignment of the electronic transitions.

  • Solutions:

    • Computational Chemistry: Use quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) to predict the ECD spectrum for the possible stereoisomers and compare the calculated spectra with the experimental one.

    • Exciton (B1674681) Chirality Method: If applicable, utilize the exciton chirality method, which can provide a more straightforward interpretation of the CD spectrum for molecules with multiple interacting chromophores.

    • Chemical Correlation: Chemically convert this compound to a known compound without affecting the stereocenters of interest to establish a stereochemical relationship.

Issue 3: Difficulty in obtaining suitable crystals for X-ray crystallography.
  • Problem: this compound does not readily form single crystals suitable for X-ray diffraction.

  • Possible Causes:

    • High conformational flexibility.

    • Presence of impurities.

    • Inherent amorphous nature of the compound.

  • Solutions:

    • Extensive Crystallization Screening: Systematically screen a wide range of solvents, solvent combinations, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

    • Purification: Ensure the sample is of the highest possible purity, as impurities can inhibit crystal growth.

    • Derivatization: Introduce functional groups that promote crystallization, such as heavy atoms or groups that can form strong intermolecular interactions (e.g., hydrogen bonds).

Experimental Protocols

Determination of Relative Stereochemistry using ROESY
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄) in a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire standard 1D ¹H and ¹³C NMR spectra for initial structural confirmation.

    • Perform a 2D ROESY experiment. A typical mixing time for molecules of this size is in the range of 200-500 ms.

  • Data Analysis:

    • Process the 2D ROESY spectrum using appropriate software.

    • Identify key cross-peaks that indicate spatial proximity between protons. For dibenzocyclooctadiene lignans, correlations between the methyl groups and aromatic protons, as well as between protons on the cyclooctadiene ring, are particularly informative.

    • Build a 3D model based on the observed ROESY correlations to assign the relative stereochemistry.

Determination of Absolute Configuration using CD Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a transparent solvent (e.g., methanol, acetonitrile) with a concentration that gives a maximum absorbance of approximately 1.0 in the UV-Vis spectrum.

  • CD Data Acquisition:

    • Record the CD spectrum over a suitable wavelength range (e.g., 200-400 nm).

    • Acquire the spectrum of the solvent alone as a baseline.

  • Data Analysis:

    • Subtract the solvent baseline from the sample spectrum.

    • Compare the signs and positions of the Cotton effects in the experimental spectrum with those of structurally related dibenzocyclooctadiene lignans of known absolute configuration. A positive Cotton effect around 240-250 nm and a negative one around 215-220 nm are often indicative of an R-biphenyl configuration in this class of compounds[2].

Data Presentation

TechniqueParameterTypical Value/Observation for Dibenzocyclooctadiene LignansReference
¹H NMR Chemical Shift (δ)Aromatic Protons: 6.0-7.5 ppm; Methoxyl Protons: 3.5-4.0 ppm; Methyl Protons: 0.8-1.2 ppm (doublets)[6][7]
¹³C NMR Chemical Shift (δ)Aromatic Carbons: 110-160 ppm; Methoxyl Carbons: 55-65 ppm[6]
ROESY Key CorrelationsCorrelations between H-11/CH₃-18, H-4/H-6β are indicative of a specific conformation.[2]
CD Spectroscopy Cotton EffectsR-biphenyl configuration: Negative Cotton effect at ~215 nm, Positive Cotton effect at ~250 nm.[2]
Optical Rotation [α]DThe sign and magnitude are characteristic of a specific enantiomer.[8]

Visualizations

experimental_workflow cluster_0 Relative Stereochemistry cluster_1 Absolute Configuration cluster_2 Definitive Confirmation nmr 2D NMR Spectroscopy (ROESY/NOESY) analysis_nmr Analysis of NOE Correlations nmr->analysis_nmr rel_structure Proposed Relative Stereostructure analysis_nmr->rel_structure abs_config Proposed Absolute Configuration rel_structure->abs_config Guides further analysis cd CD Spectroscopy analysis_cd Comparison with Known Compounds cd->analysis_cd analysis_cd->abs_config confirmed_structure Confirmed Absolute and Relative Stereostructure abs_config->confirmed_structure Confirmation xray Single-Crystal X-ray Crystallography xray->confirmed_structure

Caption: Workflow for the stereochemical determination of this compound.

troubleshooting_logic cluster_nmr NMR Analysis cluster_cd CD Analysis cluster_xray Crystallography start Stereochemical Analysis nmr_issue Ambiguous NOE Data? start->nmr_issue cd_issue Inconclusive CD Spectrum? start->cd_issue xray_issue No Suitable Crystals? start->xray_issue nmr_sol1 Vary Temperature/ Solvent nmr_issue->nmr_sol1 nmr_sol2 Optimize Mixing Time nmr_issue->nmr_sol2 nmr_sol3 Chemical Derivatization nmr_issue->nmr_sol3 cd_sol1 Computational ECD Calculation cd_issue->cd_sol1 cd_sol2 Chemical Correlation cd_issue->cd_sol2 xray_sol1 Extensive Screening xray_issue->xray_sol1 xray_sol2 Derivatization xray_issue->xray_sol2

References

Technical Support Center: Spectroscopic Analysis of Heteroclitin E

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of Heteroclitin E. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-quality data and avoiding analytical interference. This compound is a dibenzocyclooctadiene lignan (B3055560) isolated from Kadsura heteroclita, and its complex structure requires careful consideration of analytical methodology.[1][2]

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and what are its basic spectroscopic properties?

A1: this compound is a lignan with the molecular formula C27H30O9 and a molecular weight of 498.52.[3] As a dibenzocyclooctadiene lignan, it possesses chromophores that absorb in the UV-visible range. Its complex polycyclic structure with multiple stereocenters gives rise to a detailed series of signals in Nuclear Magnetic Resonance (NMR) spectra. Mass spectrometry (MS) is used to confirm its molecular weight and fragmentation pattern.

NMR Spectroscopy

Q2: My ¹H-NMR spectrum of this compound shows broad peaks. What could be the cause?

A2: Broad peaks in the ¹H-NMR spectrum can be due to several factors:

  • Sample Aggregation: At higher concentrations, molecules of this compound may aggregate, leading to peak broadening. Try diluting your sample.

  • Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening. Ensure all glassware is thoroughly cleaned and use high-purity solvents. An EDTA wash of the sample may also be beneficial.

  • Chemical Exchange: If this compound is in equilibrium between different conformations, this can lead to broadened signals. Acquiring the spectrum at a lower or higher temperature can sometimes resolve these conformers.

  • Poor Shimming: The magnetic field homogeneity may not be optimal. Re-shimming the spectrometer should be performed.

Q3: I am observing unexpected signals in my NMR spectrum. How can I identify the source of this interference?

A3: Unexpected signals often arise from impurities. Common sources include:

  • Residual Solvents: Your sample may contain residual solvents from the extraction and purification process. Compare the chemical shifts of the unknown peaks with tables of common solvent impurities.

  • Plasticizers: Phthalates and other plasticizers can leach from plastic labware (e.g., pipette tips, vials). Minimize contact of your sample and solvents with plastic materials.

  • Grease: Stopcock grease can be a source of contamination. Use grease-free joints where possible.

  • Co-eluting Compounds: If the purification of this compound was incomplete, other structurally related lignans (B1203133) or plant metabolites may be present. Further chromatographic purification may be necessary.

Mass Spectrometry

Q4: My ESI-MS spectrum of this compound shows multiple adducts, complicating interpretation. How can I minimize this?

A4: The formation of various adducts (e.g., [M+Na]⁺, [M+K]⁺) is common in Electrospray Ionization (ESI) Mass Spectrometry.[4] To favor the protonated molecule ([M+H]⁺):

  • Acidify the Mobile Phase: Add a small amount of a volatile acid, such as formic acid (0.1%), to your solvent system. This provides a source of protons.

  • Use High-Purity Solvents: Solvents can be a source of sodium and potassium ions. Use high-purity, MS-grade solvents.

  • Optimize Source Conditions: Adjusting parameters like the capillary voltage and gas flow can influence the ionization process and may reduce adduct formation.

Q5: I am not detecting this compound with GC-MS. Why is this?

A5: Diterpenoids and other large natural products like lignans are often not suitable for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[5] This is because they typically have low volatility and may decompose at the high temperatures required for GC analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing compounds like this compound.

UV-Vis Spectroscopy

Q6: The UV-Vis spectrum of my this compound sample is noisy. How can I improve the signal-to-noise ratio?

A6: A noisy UV-Vis spectrum can be caused by:

  • Low Sample Concentration: If the concentration of this compound is too low, the absorbance will be weak and close to the baseline noise. Try to concentrate your sample.

  • Instrument Instability: The lamp or detector of the spectrophotometer may be unstable. Allow the instrument to warm up for an adequate amount of time before running your sample.

  • Particulate Matter: Suspended particles in your sample can scatter light, leading to a noisy spectrum. Filter your sample through a 0.22 µm syringe filter before analysis.

  • Solvent Cutoff: Ensure you are using a solvent that is transparent in the wavelength range you are measuring.[6][7] Solvents have a UV cutoff, below which they absorb strongly.[6]

Q7: The position of the absorption maximum (λ_max) of this compound is different from the literature value. What could be the reason?

A7: The λ_max in UV-Vis spectroscopy is sensitive to the solvent environment.[6][8] This phenomenon is known as a solvatochromic shift. Polar solvents can interact with the chromophore of the molecule, altering the energy levels and causing a shift in the absorption maximum.[6][9] Ensure you are using the same solvent as reported in the literature to make a valid comparison.

Troubleshooting Guides

Problem: Poor Resolution and Overlapping Peaks in NMR Spectra

This guide provides a systematic approach to troubleshooting poor resolution in NMR spectra of this compound.

Troubleshooting Workflow

start Poor NMR Resolution check_shimming Re-shim the spectrometer start->check_shimming check_concentration Is the sample concentration optimal? check_shimming->check_concentration dilute Dilute the sample check_concentration->dilute Too high concentrate Concentrate the sample check_concentration->concentrate Too low check_temp Acquire spectrum at a different temperature check_concentration->check_temp Optimal dilute->check_temp concentrate->check_temp use_2d_nmr Utilize 2D NMR techniques (COSY, HSQC, HMBC) check_temp->use_2d_nmr end_resolved Resolution Improved use_2d_nmr->end_resolved end_unresolved Consider further purification use_2d_nmr->end_unresolved

Caption: Troubleshooting workflow for poor NMR resolution.

Problem: Interference in Mass Spectrometry Analysis

This guide addresses common sources of interference in the mass spectrometric analysis of complex natural products like this compound.

Sample Purification Workflow to Minimize Interference

start Crude Plant Extract liquid_liquid Liquid-Liquid Extraction (e.g., EtOAc/H₂O) start->liquid_liquid column_chrom Silica Gel Column Chromatography liquid_liquid->column_chrom spe Solid Phase Extraction (SPE) (e.g., C18) column_chrom->spe hplc Preparative HPLC spe->hplc final_sample Pure this compound for MS Analysis hplc->final_sample

Caption: Sample purification workflow for MS analysis.

Quantitative Data Summary

The following tables provide hypothetical spectroscopic data for this compound for reference. Actual data may vary based on experimental conditions.

Table 1: Hypothetical ¹H-NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.5-7.0m4HAromatic protons
4.0-4.5m3HMethine protons
3.8s6HMethoxy protons
2.0-2.5m4HMethylene protons
1.0-1.5d6HMethyl protons

Table 2: Hypothetical ¹³C-NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmCarbon Type
170.5C=O
140-150Aromatic C-O
110-130Aromatic C-H
70-80C-O
56.0OCH₃
30-40CH₂
15-20CH₃

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/zObserved m/z
[M+H]⁺499.1968499.1971
[M+Na]⁺521.1787521.1790

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Sample Weighing: Accurately weigh 1-5 mg of purified this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄) of high purity to the vial.

  • Dissolution: Gently vortex or sonicate the sample until it is fully dissolved.

  • Transfer: Using a clean glass pipette, transfer the solution to a 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette.

  • Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard.

  • Analysis: Cap the NMR tube and place it in the spectrometer for analysis.

Protocol 2: Sample Preparation for LC-MS Analysis
  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in an appropriate solvent (e.g., methanol, acetonitrile).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase as the diluent.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

  • Transfer: Transfer the filtered solution to an autosampler vial.

  • Blank Injection: Run a blank injection (mobile phase only) before and after your sample sequence to check for carryover and system contamination.

  • Analysis: Place the vial in the autosampler for injection into the LC-MS system.

References

Technical Support Center: Cell Line Contamination in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with experimental compounds such as Heteroclitin E. Our goal is to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you address a critical and often overlooked aspect of in vitro research: cell line contamination. Ensuring the integrity of your cell lines is paramount for obtaining reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: I'm seeing inconsistent results in my experiments with this compound. Could cell line contamination be the cause?

A1: Yes, inconsistent results are a hallmark of cell line contamination. Contamination can alter cellular physiology, leading to variability in drug response.[1][2] Common sources of inconsistency include:

  • Mycoplasma contamination: These small bacteria can alter cell metabolism, growth rates, and gene expression without causing visible signs of contamination like turbidity.[1][3]

  • Cross-contamination: If your cell line has been overgrown by a different, more rapidly proliferating cell line, you will be measuring the effects of this compound on the wrong cells.[4][5][6] This is a widespread issue, with estimates suggesting that 15-20% of cell lines in use may be misidentified.[7]

  • Microbial contamination (Bacteria, Yeast, Fungi): While often visible, low-level microbial contamination can be overlooked and can significantly impact experimental outcomes.[3][8]

Q2: My cells look healthy under the microscope, but my results are still not reproducible. What should I check for?

A2: Visual inspection alone is not sufficient to rule out contamination, especially from mycoplasma.[2] Mycoplasma can reach high densities in culture media without causing the turbidity or pH changes associated with bacterial or fungal contamination.[9] We recommend a multi-pronged approach to contamination detection.

Q3: What are the most common types of cell line contamination?

A3: The most prevalent types of contamination are:

  • Mycoplasma: A genus of bacteria that lack a cell wall, making them resistant to many common antibiotics.[1][2]

  • Cross-contamination with other cell lines: The unintentional introduction and takeover of a culture by a different cell line.[5][7] HeLa cells are a notorious and frequent contaminant.[6]

  • Bacterial and Fungal (Yeast and Mold) Contamination: These are often easier to detect visually but can be persistent if not properly managed.[3][8]

Q4: How can I be certain that my cell line is authentic?

A4: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling .[10][11][12] This technique generates a unique genetic fingerprint for a cell line that can be compared to a reference database of known cell lines.[11][12] For non-human cell lines, methods like CO1 DNA barcoding can be used to confirm the species of origin.[13]

Troubleshooting Guides

Issue 1: Suspected Mycoplasma Contamination

Symptoms:

  • Inconsistent experimental results.

  • Subtle changes in cell growth or morphology.

  • Altered cellular metabolism or gene expression.[1]

  • No visible signs of contamination under a standard microscope.[2]

Troubleshooting Workflow:

Mycoplasma_Troubleshooting start Suspected Mycoplasma Contamination pcr_test Perform Mycoplasma PCR Test start->pcr_test staining Alternative: DNA Staining (Hoechst 33258 or DAPI) start->staining positive_result Positive Result pcr_test->positive_result negative_result Negative Result pcr_test->negative_result staining->positive_result quarantine Quarantine Contaminated Cultures and All Related Reagents positive_result->quarantine clean_lab Thoroughly Clean Incubators, Biosafety Cabinets, and Equipment positive_result->clean_lab continue_work Continue Experiments with Clean Cultures negative_result->continue_work eliminate Eliminate Contamination (Use commercial kits or discard) quarantine->eliminate retest Retest for Mycoplasma After Treatment eliminate->retest retest->eliminate If Positive retest->continue_work If Negative review_practices Review Aseptic Technique with Lab Personnel clean_lab->review_practices

Caption: Workflow for troubleshooting suspected Mycoplasma contamination.

Recommended Actions & Protocols:

Detection MethodPrincipleTurnaround TimeSensitivity & Specificity
PCR-Based Assays Amplifies mycoplasma-specific DNA (often the 16S rRNA gene).[1][14]1-3 hoursHigh sensitivity and specificity. Can detect a broad range of species.[14]
DNA Staining Uses fluorescent dyes like DAPI or Hoechst 33258 that bind to DNA. Mycoplasma appear as small fluorescent dots outside the cell nucleus.[1][9]< 1 hourRapid but less specific. Requires expertise to interpret correctly.[14]
Microbiological Culture Inoculating a sample onto specialized agar (B569324) to grow mycoplasma colonies.[1][14]3-4 weeksConsidered the 'gold standard' but is time-consuming and may not detect all species.[9][15]
Issue 2: Suspected Cell Line Cross-Contamination

Symptoms:

  • Drastic and unexpected changes in experimental results.

  • Changes in cell morphology, growth rate, or response to stimuli that do not align with the known characteristics of the cell line.

  • Results that are inconsistent with published data for that cell line.

Troubleshooting Workflow:

Cross_Contamination_Workflow start Suspected Cross-Contamination check_database Check ICLAC Database of Misidentified Cell Lines start->check_database str_profiling Perform STR Profiling check_database->str_profiling compare_profile Compare STR Profile to Reference Database (e.g., ATCC) str_profiling->compare_profile match Profile Matches Reference compare_profile->match no_match Profile Does Not Match compare_profile->no_match continue_work Continue Experiments with Authenticated Cells match->continue_work discard Discard All Stocks of the Contaminated Cell Line no_match->discard obtain_new Obtain a New, Authenticated Vial from a Reputable Cell Bank discard->obtain_new implement_prevention Implement Strict Cell Line Handling Procedures obtain_new->implement_prevention implement_prevention->continue_work

Caption: Workflow for identifying and addressing cell line cross-contamination.

Recommended Actions & Protocols:

Authentication MethodPrincipleApplication
Short Tandem Repeat (STR) Profiling PCR amplification of polymorphic STR loci to create a unique genetic fingerprint.[11][12]Gold standard for authenticating human cell lines.[12]
CO1 DNA Barcoding Sequencing of the Cytochrome c oxidase subunit 1 (CO1) gene to identify the species of origin.[13]Effective for confirming the species of non-human cell lines.[13]
Karyotyping Analysis of the number and structure of chromosomes.[10]Can help identify gross chromosomal abnormalities and interspecies contamination.[7][10]

Experimental Protocols

Protocol 1: Mycoplasma Detection by PCR
  • Sample Preparation: Collect 1 mL of cell culture supernatant from a culture that is 70-80% confluent and has not had a media change in the last 48 hours.

  • DNA Extraction: Use a commercial DNA extraction kit suitable for biological fluids to isolate DNA from the supernatant.

  • PCR Amplification:

    • Prepare a PCR master mix using a commercial mycoplasma detection kit, which includes primers targeting the 16S rRNA gene of various mycoplasma species.

    • Add 1-2 µL of the extracted DNA to the master mix.

    • Include positive and negative controls provided with the kit.

    • Run the PCR reaction according to the manufacturer's recommended thermal cycling conditions.

  • Analysis: Analyze the PCR products via agarose (B213101) gel electrophoresis. The presence of a band of the expected size indicates mycoplasma contamination.

Protocol 2: Cell Line Authentication by STR Profiling
  • Sample Submission: It is highly recommended to use a commercial service for STR profiling to ensure standardized and reliable results.

  • DNA Submission:

    • Provide a sample of your cell line, either as a cryopreserved vial or as purified genomic DNA, according to the service provider's instructions.

  • STR Analysis (Performed by Service Provider):

    • The provider will perform multiplex PCR to amplify at least 8 core STR loci.[11]

    • The amplified fragments are separated by capillary electrophoresis.[12]

    • The resulting data is used to generate a unique STR profile for your cell line.

  • Data Interpretation:

    • Compare the generated STR profile against the reference profile for your cell line from a reputable cell bank (e.g., ATCC, DSMZ).

    • An 80% or greater match is typically required to confirm the identity of the cell line.

Impact of Contamination on Experimental Results

Cell line contamination can profoundly impact the interpretation of experimental data, particularly in signaling pathway analysis.

Signaling_Pathway_Disruption cluster_0 Expected Pathway in Authentic Cells cluster_1 Altered Pathway in Contaminated Cells drug This compound receptor Target Receptor drug->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b tf Transcription Factor kinase_b->tf response Expected Cellular Response (e.g., Apoptosis) tf->response drug_c This compound receptor_c Receptor (Altered Expression) drug_c->receptor_c kinase_a_c Kinase A receptor_c->kinase_a_c Weakened Signal tf_c Transcription Factor constitutive_pathway Constitutive Pathway (from contamination) constitutive_pathway->tf_c Dominant Signal response_c Unexpected/No Response tf_c->response_c

Caption: How contamination can alter a signaling pathway and lead to erroneous results.

This diagram illustrates a hypothetical scenario where this compound is expected to induce apoptosis through a specific kinase cascade. In a contaminated culture, the target receptor might be expressed at a different level, or a constitutively active pathway in the contaminating cells could mask or alter the drug's effect, leading to a completely different and misleading outcome.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Heteroclitin E and Other Dibenzocyclooctadiene Lignans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported bioactivities of Heteroclitin E with other structurally related dibenzocyclooctadiene lignans (B1203133). While quantitative data for this compound remains limited in publicly available research, this document synthesizes the existing qualitative information and contrasts it with the quantified bioactivities of other prominent lignans, offering a valuable resource for researchers in natural product chemistry and drug discovery.

Comparative Bioactivity of Dibenzocyclooctadiene Lignans

Dibenzocyclooctadiene lignans, a class of natural products predominantly found in plants of the Schisandraceae family, are known for their diverse pharmacological activities. These activities include anti-inflammatory, neuroprotective, and antiviral effects. This section summarizes the available quantitative data for several key lignans, providing a basis for contextualizing the potential bioactivity of this compound.

Lignan (B3055560)BioactivityCell LineIC50 / EC50Citation
This compound Anti-HIV-Data not available[1]
Interiorin A Anti-HIVH9 lymphocytesEC50: 1.6 µg/mL[2]
Interiorin B Anti-HIVH9 lymphocytesEC50: 1.4 µg/mL[2]
Gomisin J Anti-inflammatory (NO production)RAW 264.7- (Effective at 20 µM)[3]
Gomisin N Anti-inflammatory (NO production)RAW 264.7- (Effective concentration not specified)[3]
Schisandrin C Anti-inflammatory (NO production)RAW 264.7- (Effective concentration not specified)[3]
Kadheterin A CytotoxicityHL-60IC50: 14.59 µM

Key Bioactivities and Underlying Signaling Pathways

The diverse biological effects of dibenzocyclooctadiene lignans are attributed to their ability to modulate various cellular signaling pathways. Key among these are the NF-κB and MAPK pathways, which are central to the inflammatory response.

Anti-Inflammatory Activity

Several dibenzocyclooctadiene lignans, including Gomisin J, Gomisin N, and Schisandrin C, have been shown to exert anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells[3]. This inhibition is often mediated through the downregulation of the NF-κB and MAPK signaling pathways.

NF-κB and MAPK Signaling Pathways in Inflammation

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) IKK IKK IκBα IκBα NFκB NF-κB (p65/p50) NFκB_n NF-κB NFκB->NFκB_n Translocation NFκB_IκBα NF-κB-IκBα Complex Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFκB_n->Gene_Expression Lignans Dibenzocyclooctadiene Lignans (e.g., Gomisin J, Schisandrin C) Lignans->MAPK_pathway Inhibit Lignans->IKK Inhibit

Figure 1: Inhibition of NF-κB and MAPK pathways by lignans.

Neuroprotective Effects

Lignans such as Schisandrin C have demonstrated neuroprotective properties. These effects are often evaluated in cell-based models of neurotoxicity, such as glutamate- or amyloid-β-induced damage in HT22 hippocampal cells. The protective mechanisms are thought to involve the modulation of oxidative stress and apoptotic pathways.

Antiviral Activity

The anti-HIV activity of dibenzocyclooctadiene lignans is a significant area of research. While the exact mechanism for many of these compounds is not fully elucidated, some lignans have been shown to inhibit viral replication. For instance, Interiorin A and B from Kadsura heteroclita have been identified as having moderate anti-HIV activity[2].

Experimental Protocols

The bioactivities of lignans are assessed using a variety of established in vitro assays. Below are detailed protocols for key experiments relevant to the activities discussed.

Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of a compound on the production of nitric oxide, a pro-inflammatory mediator, in macrophages.

Workflow for Nitric Oxide Production Assay

G A 1. Seed RAW 264.7 cells in 96-well plate B 2. Pre-treat cells with lignans for 1-2 hours A->B C 3. Stimulate with LPS (e.g., 1 µg/mL) for 24 hours B->C D 4. Collect cell supernatant C->D E 5. Mix supernatant with Griess Reagent D->E F 6. Measure absorbance at ~540 nm E->F

Figure 2: Griess assay workflow for NO measurement.

  • Cell Culture: RAW 264.7 murine macrophage cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test lignan for 1-2 hours.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to induce an inflammatory response and NO production.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is determined using the Griess reagent. This involves mixing the supernatant with a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride.

  • Data Analysis: The absorbance is measured using a microplate reader, and the percentage of NO inhibition is calculated relative to the LPS-treated control.

Neuroprotective Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Culture: HT22 mouse hippocampal cells are seeded in 96-well plates.

  • Induction of Neurotoxicity: A neurotoxic agent, such as glutamate (B1630785) or amyloid-β peptide, is added to the cells to induce damage.

  • Compound Treatment: The cells are co-treated with the neurotoxic agent and various concentrations of the test lignan.

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Data Analysis: The absorbance is measured, and the cell viability is calculated as a percentage relative to the untreated control.

Antiviral Activity: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.

  • Reaction Setup: A reaction mixture containing a template-primer (e.g., poly(A)·oligo(dT)), dNTPs (one of which is labeled, e.g., with biotin (B1667282) or a radioisotope), and HIV-1 RT enzyme is prepared.

  • Compound Addition: The test lignan at various concentrations is added to the reaction mixture.

  • Enzymatic Reaction: The reaction is initiated and incubated to allow for the synthesis of the new DNA strand.

  • Quantification of DNA Synthesis: The amount of newly synthesized DNA is quantified. If a biotinylated dNTP is used, the product can be captured on a streptavidin-coated plate and detected using an enzyme-linked immunosorbent assay (ELISA). If a radiolabeled dNTP is used, the product is captured on a filter, and the radioactivity is measured.

  • Data Analysis: The percentage of RT inhibition is calculated for each concentration of the test compound, and the EC50 value is determined.

Conclusion

This compound, a dibenzocyclooctadiene lignan from Kadsura heteroclita, is a promising candidate for further investigation, particularly for its reported anti-HIV activity. While a direct quantitative comparison of its bioactivity is currently hampered by the lack of specific IC50 or EC50 values in the literature, the available data on structurally similar lignans provide a valuable framework for understanding its potential. The anti-inflammatory, neuroprotective, and antiviral activities demonstrated by other dibenzocyclooctadiene lignans, often mediated through the NF-κB and MAPK signaling pathways, suggest that this compound may share similar mechanisms of action. Further research is warranted to quantify the bioactivities of this compound and to fully elucidate its therapeutic potential.

References

Heteroclitin E vs. Podophyllotoxin: A Comparative Guide to their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two naturally derived lignans (B1203133), Heteroclitin E and podophyllotoxin (B1678966). While podophyllotoxin is a well-characterized antimitotic agent, the specific molecular mechanisms of this compound are less defined. This document summarizes the existing experimental data for both compounds, with a focus on their effects on tubulin polymerization, cell cycle progression, and apoptosis. For this compound, data from structurally related dibenzocyclooctadiene lignans are included to provide insights into its potential mechanism.

Overview of Mechanisms of Action

Podophyllotoxin is a potent inhibitor of microtubule assembly. It binds to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis.

This compound , a dibenzocyclooctadiene lignan (B3055560) isolated from Kadsura heteroclita, is less extensively studied. However, research on structurally similar dibenzocyclooctadiene lignans, such as schisandrin (B1198587), suggests a potential mechanism also involving the inhibition of tubulin polymerization.[1] Evidence points towards these compounds inducing cell cycle arrest and apoptosis, although the specific phase of cell cycle arrest may differ from that of podophyllotoxin.[1]

Comparative Data on Cytotoxicity

The following table summarizes the cytotoxic activity of podophyllotoxin and various dibenzocyclooctadiene lignans against a range of human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundCell LineIC50 (µM)Reference
Podophyllotoxin A549 (Lung)0.0042
HCT116 (Colon)0.0028
MCF-7 (Breast)0.0035
HeLa (Cervical)0.0019
Kadusurain A A549 (Lung)1.05 (µg/ml)[2]
(Dibenzocyclooctadiene Lignan)HCT116 (Colon)2.34 (µg/ml)[2]
HL-60 (Leukemia)12.56 (µg/ml)[2]
HepG2 (Liver)4.11 (µg/ml)[2]
Schisandrin Derivative 4a DU-145 (Prostate)3.42[1]
Schisandrin Derivative 4b RKO P3 (Colon)3.35[1]

Effect on Tubulin Polymerization

Podophyllotoxin directly inhibits the polymerization of tubulin. While direct evidence for this compound is unavailable, derivatives of the related dibenzocyclooctadiene lignan, schisandrin, have been shown to inhibit tubulin assembly.

CompoundAssay TypeIC50 (µM)Reference
Podophyllotoxin Tubulin Polymerization~1-5
Schisandrin Derivative 4a Tubulin PolymerizationPotent Inhibitor[1]
Schisandrin Derivative 4b Tubulin PolymerizationPotent Inhibitor[1]

Impact on Cell Cycle and Apoptosis

Podophyllotoxin is a well-established inducer of G2/M phase cell cycle arrest, which is a direct consequence of its microtubule-destabilizing activity. This arrest is a primary trigger for the induction of apoptosis. In contrast, studies on schisandrin derivatives suggest that these dibenzocyclooctadiene lignans may induce cell cycle arrest at the G0/G1 phase, followed by apoptosis.[1]

Signaling Pathways

Podophyllotoxin-Induced Apoptosis

Podophyllotoxin-induced apoptosis is a complex process involving multiple signaling pathways. Disruption of the microtubule network activates stress-activated protein kinases, leading to the generation of reactive oxygen species (ROS). This, in turn, can activate the p38 MAPK pathway and trigger the intrinsic apoptotic cascade through the release of cytochrome c from the mitochondria and subsequent activation of caspases.

Podophyllotoxin_Apoptosis_Pathway Podophyllotoxin Podophyllotoxin Tubulin β-Tubulin Podophyllotoxin->Tubulin Microtubule Microtubule Polymerization Inhibition Tubulin->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest ROS ROS Generation G2M_Arrest->ROS p38_MAPK p38 MAPK Activation ROS->p38_MAPK Mitochondria Mitochondrial Dysfunction p38_MAPK->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Heteroclitin_E_Hypothesized_Pathway Heteroclitin_E This compound Tubulin Tubulin (putative) Heteroclitin_E->Tubulin Microtubule Microtubule Polymerization Inhibition (putative) Tubulin->Microtubule Cell_Cycle_Arrest G0/G1 Phase Cell Cycle Arrest (inferred) Microtubule->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Tubulin_Polymerization_Workflow A Prepare tubulin, compound, and reporter solutions B Add compound to 96-well plate A->B C Add tubulin/reporter mix B->C D Incubate at 37°C in fluorescence plate reader C->D E Measure fluorescence over time D->E F Analyze data and calculate IC50 E->F

References

Validation of a Novel Anti-Cancer Compound in Hepatocellular Carcinoma Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the preclinical validation of a novel anti-cancer agent, here termed Compound H (a hypothetical compound inspired by Heteroclitin E), against the established standard-of-care, Sorafenib, in a hepatocellular carcinoma (HCC) xenograft model. Due to the absence of published in vivo anti-cancer data for this compound, this document serves as a methodological template for researchers seeking to evaluate the efficacy of new chemical entities.

Comparative Efficacy of Compound H vs. Sorafenib in an HCC Xenograft Model

The primary objective of a preclinical in vivo study is to assess the anti-tumor activity of a novel compound. This is typically quantified by measuring tumor growth inhibition over time. The following table illustrates a hypothetical data summary comparing the efficacy of Compound H to Sorafenib in a HepG2 human HCC xenograft model.

Table 1: Hypothetical Efficacy Data of Compound H vs. Sorafenib in HepG2 Xenograft Model

Treatment GroupDose & ScheduleMean Tumor Volume (mm³) at Day 28 (± SEM)Tumor Growth Inhibition (%)Mean Tumor Weight (g) at Day 28 (± SEM)Change in Body Weight (%)
Vehicle Control10 mL/kg, daily, p.o.1500 ± 150-1.5 ± 0.2+2
Compound H 50 mg/kg, daily, p.o. 600 ± 80 60 0.6 ± 0.1 -3
Compound H 100 mg/kg, daily, p.o. 300 ± 50 80 0.3 ± 0.05 -8
Sorafenib30 mg/kg, daily, p.o.450 ± 70700.45 ± 0.08-5

p.o. = per os (by mouth) SEM = Standard Error of the Mean

Experimental Protocols

Detailed and reproducible methodologies are critical for the validation of pre-clinical findings. Below are the protocols for the key experiments cited in this guide.

Cell Culture
  • Cell Line: HepG2 (human hepatocellular carcinoma).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Xenograft Model Establishment
  • Animal Model: Male athymic nude mice (nu/nu), 6-8 weeks old.

  • Acclimatization: Mice are acclimatized for one week prior to the commencement of the experiment.

  • Tumor Implantation: A suspension of 5 x 10^6 HepG2 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.[1]

  • Tumor Monitoring: Tumor growth is monitored 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.[1]

Drug Treatment
  • Group Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups.

  • Drug Preparation: Compound H and Sorafenib are formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administration: The compounds or vehicle are administered daily via oral gavage for 28 days.

  • Monitoring: Animal body weight and any signs of toxicity are recorded 2-3 times per week.

Endpoint Analysis
  • Termination: The study is terminated after 28 days of treatment.

  • Tumor Excision: At the endpoint, mice are euthanized, and tumors are excised and weighed.

  • Further Analysis: A portion of the tumor tissue can be snap-frozen in liquid nitrogen for molecular analysis (Western blot, RT-qPCR) or fixed in formalin for immunohistochemistry to assess biomarkers of drug activity.

Visualizing Experimental Design and Biological Mechanisms

Diagrams are essential tools for illustrating complex experimental workflows and biological pathways.

G cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis Cell Culture Cell Culture Cell Harvest Cell Harvest Cell Culture->Cell Harvest 80-90% Confluency Tumor Implantation Tumor Implantation Cell Harvest->Tumor Implantation 5x10^6 cells/mouse Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Monitor 2-3x/week Randomization Randomization Tumor Growth->Randomization Treatment Groups Treatment Groups Randomization->Treatment Groups Tumor ~100-150mm³ Daily Dosing Daily Dosing Treatment Groups->Daily Dosing 28 Days Monitoring Monitoring Daily Dosing->Monitoring Tumor Volume & Body Weight Euthanasia Euthanasia Monitoring->Euthanasia Tumor Excision Tumor Excision Euthanasia->Tumor Excision Day 28 Data Analysis Data Analysis Tumor Excision->Data Analysis Tumor Weight & Volume Further Studies Further Studies Data Analysis->Further Studies IHC, Western Blot

Caption: Experimental workflow for in vivo efficacy testing.

A crucial aspect of drug development is understanding the mechanism of action. Sorafenib, for instance, is a multi-kinase inhibitor.[2][3] A novel compound like Compound H might target similar or different pathways. The diagram below illustrates the Raf/MEK/ERK signaling pathway, a key target of Sorafenib.[2][3]

G Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Raf Raf Ras->Raf Activates Sorafenib Sorafenib Sorafenib->Raf Inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Factors Transcription Factors Nucleus->Transcription Factors Proliferation, Angiogenesis, Survival Proliferation, Angiogenesis, Survival Transcription Factors->Proliferation, Angiogenesis, Survival

Caption: Simplified Raf/MEK/ERK signaling pathway.

Conclusion

This guide outlines a standardized approach for the in vivo validation of novel anti-cancer compounds using a xenograft model of hepatocellular carcinoma. By employing rigorous experimental protocols and comparing the novel agent against a clinically relevant standard-of-care like Sorafenib, researchers can generate robust and translatable data to support further drug development. The hypothetical data presented for "Compound H" illustrates the type of comparative evidence necessary to establish preclinical proof-of-concept. The provided diagrams for the experimental workflow and a key signaling pathway serve as templates for clear and concise communication of complex scientific information.

References

A Comparative Guide to the Cross-Validation of Heteroclitin E's Targets Using Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification and validation of protein targets are pivotal in the development of novel therapeutics. This guide provides a comparative overview of proteomics-based strategies for the target deconvolution of a novel bioactive compound, using the hypothetical natural product "Heteroclitin E" as a case study. We present objective comparisons of various techniques, supported by illustrative experimental data and detailed protocols, to aid researchers in selecting the most appropriate methodologies for their drug discovery pipeline.

Introduction to Target Deconvolution

This compound is a novel natural product demonstrating significant anti-proliferative effects in preliminary cancer cell line screens. However, its mechanism of action and direct molecular targets remain unknown. The process of identifying the specific proteins that a bioactive compound interacts with to elicit its biological response is known as target deconvolution.[1][2][3] Chemical proteomics has emerged as a powerful, unbiased approach to identify these protein targets directly within a complex biological system.[1][3][4] This guide will compare several cutting-edge proteomics techniques for initial target discovery and discuss orthogonal methods for subsequent validation.

Part 1: Proteomics-Based Primary Target Identification

The initial step in target deconvolution is to generate a list of candidate protein interactors. Here, we compare three prominent chemical proteomics approaches: Affinity Purification-Mass Spectrometry (AP-MS), Thermal Proteome Profiling (TPP), and Activity-Based Protein Profiling (ABPP).

Comparison of Primary Proteomics Screening Methods
Method Principle Advantages Limitations
Affinity Purification-Mass Spectrometry (AP-MS) Immobilized this compound is used as "bait" to capture interacting proteins from a cell lysate. These proteins are then identified by mass spectrometry.[2][4]Directly identifies binding partners; applicable to a wide range of targets without requiring intrinsic protein activity.Requires chemical modification of the drug, which may alter its binding properties; can identify indirect binders or proteins that bind non-specifically to the matrix.[2][4]
Thermal Proteome Profiling (TPP) Based on the principle that protein thermal stability changes upon ligand binding. The proteome is heated to various temperatures, and the soluble fraction is analyzed by mass spectrometry to identify proteins stabilized or destabilized by this compound.[1][5]Does not require modification of the drug; can be performed in intact cells, providing a more physiological context.[5]Indirectly measures binding; may not be suitable for very weak interactions or proteins that do not exhibit a significant thermal shift.
Activity-Based Protein Profiling (ABPP) Uses reactive probes that covalently bind to the active sites of specific enzyme families. This compound is used in a competitive manner to identify its enzyme targets by seeing which probes it outcompetes.[3]Directly measures target engagement and provides information about the functional state of the enzyme; highly sensitive for identifying enzyme targets.Limited to specific enzyme classes for which activity-based probes are available; requires the compound to bind to the active site.[3]
Experimental Workflow for Target Discovery

The following diagram illustrates a generalized workflow for identifying candidate targets of this compound using chemical proteomics.

cluster_0 Phase 1: Target Discovery (Proteomics) cluster_1 Phase 2: Target Validation start Start with Bioactive Compound (this compound) apms Affinity Purification-MS (AP-MS) start->apms Choose Method tpp Thermal Proteome Profiling (TPP) start->tpp Choose Method abpp Activity-Based Protein Profiling (ABPP) start->abpp Choose Method ms LC-MS/MS Analysis apms->ms tpp->ms abpp->ms data_analysis Data Analysis & Candidate Identification ms->data_analysis candidates List of Putative Targets data_analysis->candidates validation Orthogonal Validation Methods (CETSA, SPR, siRNA, etc.) candidates->validation validated_target Validated Target(s) validation->validated_target

Caption: High-level workflow for drug target deconvolution.

Hypothetical Target Discovery Data for this compound

The following table summarizes hypothetical quantitative data from our three proteomics screens, identifying a set of candidate targets for this compound from a cancer cell lysate.

Protein ID Gene Name AP-MS (Fold Change vs. Control) TPP (ΔTm in °C) ABPP (Competition Ratio) Putative Target Class
P06213HSP90AA1 5.23.1N/AChaperone
P04626ERBB2 4.82.5N/AReceptor Tyrosine Kinase
P00533EGFR 3.11.9N/AReceptor Tyrosine Kinase
P62258RPS6 2.5N/AN/ARibosomal Protein
Q05397MAPK1 N/A2.20.3 (vs. Kinase Probe)Kinase
P27361MAPK3 N/A1.80.4 (vs. Kinase Probe)Kinase
P15056BRAF 1.21.50.5 (vs. Kinase Probe)Kinase
P04049ALDOA N/AN/AN/AMetabolic Enzyme

N/A: Not applicable or not identified as a significant hit by that method.

Part 2: Orthogonal Cross-Validation of Candidate Targets

After generating a list of putative targets using proteomics, it is crucial to validate these interactions using orthogonal, lower-throughput methods. This step confirms direct binding and establishes the functional relevance of the interaction.

Comparison of Target Validation Methods
Method Principle Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein in intact cells or cell lysates upon drug binding. A western blot is typically used for readout.Confirms target engagement in a physiological context; does not require protein purification.Not all protein-ligand interactions result in a thermal shift; lower throughput than proteomics.
Surface Plasmon Resonance (SPR) An in vitro biophysical technique that measures the binding kinetics and affinity between a purified protein (immobilized on a sensor chip) and the drug (in solution).Provides quantitative data on binding affinity (KD), and on/off rates; highly sensitive.Requires purified, active protein; in vitro conditions may not fully recapitulate the cellular environment.
Enzyme Activity Assay Measures the effect of this compound on the catalytic activity of a purified candidate enzyme (e.g., MAPK1, BRAF).Directly assesses the functional consequence of binding (inhibition or activation); provides IC50 values.Requires purified, active enzyme and a specific substrate/assay system.
Genetic Perturbation (siRNA/CRISPR) The gene for the candidate target is knocked down or knocked out. The resulting cellular phenotype is compared to the phenotype induced by this compound.Directly tests the functional relevance of the target to the observed biological effect.Potential for off-target effects of the knockdown/knockout; does not directly confirm a physical interaction with the drug.
Hypothetical Signaling Pathway of this compound

Based on our hypothetical data, this compound appears to target key nodes in the MAPK/ERK signaling pathway, potentially through direct interaction with upstream kinases and chaperones like HSP90.

cluster_pathway Hypothetical this compound Signaling Pathway egfr EGFR/ERBB2 braf BRAF egfr->braf Activates hsp90 HSP90 hsp90->braf Stabilizes mapk1_3 MAPK1/3 (ERK1/2) braf->mapk1_3 Activates proliferation Cell Proliferation mapk1_3->proliferation Promotes heteroclitin_e This compound heteroclitin_e->egfr Inhibits heteroclitin_e->hsp90 Inhibits

Caption: Potential mechanism of this compound action.

Part 3: Detailed Experimental Protocols

Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)
  • Probe Synthesis: Synthesize an analogue of this compound with a linker arm terminating in a reactive group (e.g., alkyne or biotin).

  • Immobilization: Covalently attach the this compound probe to agarose (B213101) or magnetic beads.

  • Lysate Preparation: Culture cancer cells to ~80% confluency, harvest, and lyse in a non-denaturing buffer containing protease and phosphatase inhibitors.

  • Affinity Enrichment: Incubate the cell lysate with the this compound-conjugated beads. As a negative control, incubate lysate with beads conjugated only with the linker or a structurally similar, inactive compound.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution: Elute bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Proteomic Sample Preparation: Perform in-gel or in-solution trypsin digestion of the eluted proteins.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify proteins. Calculate fold-change enrichment for proteins in the this compound pulldown relative to the control pulldown to identify specific binders.

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Compound Treatment: Treat intact cancer cells with either this compound (e.g., 10 µM) or vehicle (e.g., DMSO) for a specified time.

  • Cell Harvest: Harvest the cells and resuspend them in a physiological buffer.

  • Heating: Aliquot the cell suspension into several tubes and heat each tube to a different temperature (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling.

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by centrifugation at high speed.

  • Western Blot Analysis: Analyze the supernatant from each temperature point by SDS-PAGE and western blotting using an antibody specific for the candidate target protein (e.g., MAPK1).

  • Data Analysis: Quantify the band intensities at each temperature for both the treated and vehicle control samples. Plot the fraction of soluble protein versus temperature to generate melting curves and determine the change in melting temperature (ΔTm).

Protocol 3: Surface Plasmon Resonance (SPR)
  • Protein Purification: Express and purify the recombinant candidate target protein (e.g., HSP90AA1).

  • Chip Immobilization: Covalently immobilize the purified protein onto an SPR sensor chip.

  • Binding Analysis: Flow a series of concentrations of this compound in a suitable running buffer over the chip surface. The binding of this compound to the immobilized protein will cause a change in the refractive index, which is measured in real-time as a response.

  • Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

The cross-validation of drug targets is a multi-step process that benefits from an integrated approach. Chemical proteomics methods like AP-MS, TPP, and ABPP are invaluable for the initial, unbiased discovery of a compound's interactome. However, due to the inherent limitations of each technique, it is imperative to cross-validate high-confidence candidates using orthogonal methods. Techniques such as CETSA confirm target engagement in a cellular context, while biophysical assays like SPR and functional enzyme assays provide quantitative validation of a direct interaction. By combining these discovery and validation methodologies, researchers can confidently identify the molecular targets of novel compounds like this compound, paving the way for rational drug development and a deeper understanding of their therapeutic potential.

References

A Comparative Analysis of Heteroclitin E from Diverse Kadsura Species for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of Heteroclitin E, a promising lignan (B3055560) isolated from various species of the genus Kadsura. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. The content herein summarizes the available quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to this compound and the Kadsura Genus

The genus Kadsura, belonging to the Schisandraceae family, is a rich source of bioactive lignans (B1203133), which are a major class of phytoestrogens. These plants are widely distributed in South and Southwest China and have a long history of use in traditional medicine for treating conditions such as rheumatoid arthritis and gastroenteric disorders.[1][2] Among the diverse lignans isolated from Kadsura, this compound, a dibenzocyclooctadiene lignan, has garnered attention for its potential pharmacological activities. This guide focuses on the comparative aspects of this compound derived from different Kadsura species, providing a valuable resource for further research and development.

Data Presentation: A Comparative Overview

While comprehensive comparative studies on the yield and bioactivity of this compound across multiple Kadsura species are still emerging, existing data provides valuable insights. The following tables summarize the currently available information on the presence and biological activity of this compound and related compounds from different Kadsura sources.

Table 1: Presence of this compound and Analogs in Various Kadsura Species

CompoundKadsura SpeciesReference
This compoundKadsura longipedunculata[3]
Heteroclitin DKadsura heteroclita[4]
Heteroclitin HKadsura heteroclita[4]
Heteroclitins R & SKadsura heteroclita[5]

Table 2: Biological Activity of this compound and Related Lignans from Kadsura Species

CompoundBiological ActivityAssayResultsKadsura Source SpeciesReference
This compoundHepatoprotectiveN/AMild ActivityKadsura longipedunculata[3]
Kadheterin ACytotoxicityMTT AssayIC50: 14.59 μM (HL-60 cells)Kadsura heteroclita[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are protocols for the isolation and biological evaluation of this compound, based on established methods for lignans from the Kadsura genus.

Isolation and Purification of this compound

This protocol is adapted from methods used for the qualitative and quantitative analysis of lignans in Kadsura species.

a) Sample Preparation and Extraction:

  • Air-dry the stems or roots of the selected Kadsura species and grind them into a fine powder.

  • Extract the powdered plant material with 70% methanol (B129727) at a 1:10 (w/v) ratio.

  • Perform the extraction using ultrasonication for 30-minute intervals, repeated three times.

  • Combine the extracts and centrifuge at 12,000 rpm for 10 minutes to remove solid debris.

  • Filter the supernatant through a 0.22 µm membrane.

b) UPLC-Q-TOF/MS Analysis for Quantification:

  • Chromatographic Conditions:

    • Column: Agilent SB-C18 (1.8 µm, 2.1 mm × 100 mm).

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in ultrapure water and (B) 0.1% formic acid in acetonitrile.

    • Elution Gradient: 5% B to 95% B over 9 minutes, hold at 95% B for 1 minute, then return to 5% B and equilibrate for 4 minutes.

    • Flow Rate: 0.35 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 4 µL.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive and negative modes.

    • Data Acquisition: Full scan mode.

    • Data Analysis: Use appropriate software to identify and quantify this compound based on its mass-to-charge ratio (m/z) and fragmentation pattern.

Cytotoxicity Evaluation: MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of natural compounds on cancer cell lines.

  • Cell Culture:

    • Seed human cancer cell lines (e.g., HL-60, A549, HCT116, HepG2) in 96-well plates at a density of 1 × 10⁴ cells/well.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment:

    • Prepare various concentrations of purified this compound in the culture medium.

    • Replace the existing medium with the this compound-containing medium and incubate for 72 hours.

  • MTT Assay:

    • Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.

    • Incubate for 1.5 hours at 37°C.

    • Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Incubate for 15 minutes at 37°C with shaking.

    • Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability compared to the untreated control.

    • Determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells.

  • Cell Culture:

    • Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 1 × 10⁵ cells/mL.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 2 µg/mL) to induce an inflammatory response.

    • Incubate for 48 hours.

  • NO Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% H₃PO₄).

    • Measure the absorbance at 550 nm.

  • Data Analysis:

    • Calculate the amount of nitrite (B80452) in the supernatant using a sodium nitrite standard curve.

    • Determine the percentage of NO inhibition compared to the LPS-stimulated control.

Anti-HIV Activity: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of HIV-1 reverse transcriptase, a crucial enzyme for viral replication.

  • Reaction Setup:

    • In a reaction tube, mix recombinant HIV-1 RT with serially diluted this compound.

  • Enzymatic Reaction:

    • Initiate the reaction by adding a reaction buffer containing a poly(A) template, oligo(dT) primer, and DIG- and biotin-labeled dNTPs.

    • Incubate at 37°C for 1 hour.

  • Detection (ELISA-based):

    • Transfer the reaction mixture to a streptavidin-coated microplate to capture the biotin-labeled DNA.

    • Wash the wells to remove unbound reagents.

    • Add an anti-DIG-peroxidase conjugate and incubate.

    • Add a peroxidase substrate (e.g., ABTS) and measure the colorimetric change.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control.

    • Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration.

Visualizations: Workflows and Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided in the DOT language for use with Graphviz.

Isolation_and_Quantification_Workflow cluster_extraction Plant Material Processing cluster_analysis UPLC-Q-TOF/MS Analysis Start Kadsura Plant Material (Stems/Roots) Grind Grinding to Fine Powder Start->Grind Extract Ultrasonic Extraction (70% Methanol) Grind->Extract Centrifuge Centrifugation (12,000 rpm) Extract->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter UPLC UPLC Separation Filter->UPLC MS Q-TOF/MS Detection UPLC->MS Data Data Analysis (Quantification of this compound) MS->Data

Caption: Workflow for the isolation and quantification of this compound.

Cytotoxicity_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay Seed Seed Cancer Cells in 96-well Plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Add this compound Incubate1->Treat Incubate2 Incubate (72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (1.5h) Add_MTT->Incubate3 Solubilize Add DMSO Incubate3->Solubilize Read Measure Absorbance (492 nm) Solubilize->Read

Caption: MTT assay workflow for cytotoxicity evaluation.

Anti_Inflammatory_Signaling_Pathway LPS LPS Macrophage Macrophage LPS->Macrophage activates iNOS iNOS Upregulation Macrophage->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation HeteroclitinE This compound HeteroclitinE->iNOS inhibits

Caption: Potential anti-inflammatory mechanism of this compound.

Conclusion

This compound from Kadsura species presents a compelling case for further investigation as a potential therapeutic agent. This guide provides a foundational comparison based on the current scientific literature, highlighting the need for more direct comparative studies to fully elucidate the differences in yield and bioactivity of this compound from various Kadsura species. The detailed experimental protocols and workflow visualizations offered herein are intended to facilitate and standardize future research in this promising area of natural product drug discovery.

References

Comparative Potency of Heteroclitins: An Unresolved Question

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparison of the potency of Heteroclitin E with other members of the Heteroclitin family remains inconclusive due to a lack of available scientific data on the biological activity of this compound. While several Heteroclitins, isolated from the medicinal plant Kadsura heteroclita, have been studied for their anti-HIV, anti-inflammatory, and cytotoxic properties, research detailing the specific biological effects and potency of this compound is not present in the current body of scientific literature.

Lignans isolated from Kadsura heteroclita have demonstrated a range of biological activities, with some showing moderate potential in preclinical studies.[1] This has led to interest in the therapeutic potential of this class of compounds. However, a direct comparison to ascertain whether this compound is more potent than its structural relatives is not feasible at this time.

Available Data on Heteroclitin Potency

While data on this compound is absent, some studies have reported on the anti-HIV activity of other Heteroclitins. It is important to note that these findings are from different studies and may not be directly comparable due to variations in experimental conditions.

CompoundBiological ActivityPotency (EC50)Cell LineSource
Heteroclitin DAnti-HIVModerateC8166[1]
Heteroclitin FAnti-HIVWeakNot Specified[1]
Heteroclitin IAnti-HIVNot SpecifiedNot Specified[2]
Heteroclitin JAnti-HIVNot SpecifiedNot Specified[2]
Compound 6Anti-HIV1.6 µg/mLNot Specified[1][2]
Compound 12Anti-HIV1.4 µg/mLNot Specified[1][2]

*Note: Compounds 6 and 12 from a study on compounds from Kadsura heteroclita demonstrated moderate anti-HIV activity.[1][2] However, the publication does not explicitly name these compounds as Heteroclitins in the abstract.

Experimental Protocols

The following provides a general methodology for assessing the anti-HIV activity of compounds, as would be typical in the studies referenced.

Anti-HIV Assay (General Protocol)

A common method to evaluate the anti-HIV activity of compounds is the syncytia inhibition assay.

Objective: To determine the concentration of a compound required to inhibit the cytopathic effect (syncytia formation) of HIV infection in a susceptible cell line.

Materials:

  • Cell Line: C8166 cells (a human T-cell line) are frequently used.

  • Virus: A laboratory-adapted strain of HIV-1.

  • Compounds: Test compounds (e.g., Heteroclitins) dissolved in a suitable solvent (e.g., DMSO).

  • Control: A known anti-HIV drug (e.g., AZT) as a positive control.

  • Culture Medium: RPMI-1640 supplemented with fetal bovine serum, penicillin, and streptomycin.

  • Assay Plates: 96-well microtiter plates.

Procedure:

  • Cell Seeding: C8166 cells are seeded into 96-well plates at a predetermined density.

  • Compound Addition: The test compounds are serially diluted and added to the wells. Control wells with no compound and with the positive control are also prepared.

  • Virus Infection: A standardized amount of HIV-1 is added to the wells containing the cells and test compounds.

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 3-4 days.

  • Observation: After incubation, the wells are observed under a microscope for the presence of syncytia (large, multinucleated cells formed by the fusion of infected and uninfected cells).

  • Data Analysis: The number of syncytia in each well is counted. The 50% effective concentration (EC50), which is the concentration of the compound that inhibits syncytia formation by 50% compared to the virus control, is calculated.

Cytotoxicity Assay: To ensure that the observed antiviral effect is not due to toxicity to the host cells, a parallel cytotoxicity assay is typically performed. This is often done using the MTT assay, which measures cell viability. The 50% cytotoxic concentration (CC50) is determined.

Therapeutic Index (TI): The selectivity of the antiviral effect is often expressed as the Therapeutic Index (TI), which is the ratio of the CC50 to the EC50 (TI = CC50 / EC50). A higher TI value indicates a more favorable safety profile.

Signaling Pathways and Experimental Workflows

The mechanism of action of Heteroclitins against HIV has not been fully elucidated. However, many anti-HIV compounds target specific stages of the viral life cycle. A simplified representation of the HIV life cycle, which is the target of antiviral drugs, is presented below.

HIV_Lifecycle cluster_cell Host Cell Reverse_Transcription Reverse Transcription Integration Integration Reverse_Transcription->Integration Viral DNA Transcription Transcription Integration->Transcription Provirus Translation Translation Transcription->Translation Viral RNA Assembly Assembly Translation->Assembly Viral Proteins Budding Budding & Maturation Assembly->Budding HIV HIV Virion Binding_Fusion Binding & Fusion HIV->Binding_Fusion Entry Binding_Fusion->Reverse_Transcription Antiviral_Screening_Workflow Plant_Material Plant Material (e.g., Kadsura heteroclita) Extraction Extraction & Fractionation Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Bioassay_Screening Anti-HIV Bioassay (e.g., Syncytia Inhibition) Crude_Extract->Bioassay_Screening Active_Fractions Active Fractions Bioassay_Screening->Active_Fractions Isolation Isolation of Pure Compounds (e.g., Heteroclitins) Active_Fractions->Isolation Pure_Compounds Pure Compounds Isolation->Pure_Compounds Potency_Determination EC50 & CC50 Determination Pure_Compounds->Potency_Determination Lead_Compound Lead Compound Identification Potency_Determination->Lead_Compound

References

A Comparative Guide to the Structure-Activity Relationship of Dibenzocyclooctadiene Lignans as Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of dibenzocyclooctadiene lignans (B1203133), a class of natural products to which Heteroclitin analogues belong. The data presented here is based on studies of structurally similar lignans isolated from Schisandra chinensis and offers insights into the key chemical features that govern their cytotoxic activity against various human cancer cell lines.

Data Presentation: Comparative Antiproliferative Activity

The antiproliferative effects of a series of dibenzocyclooctadiene lignans were evaluated to determine their half-maximal inhibitory concentrations (IC50) against a panel of human cancer cell lines. The results are summarized in Table 1.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Dibenzocyclooctadiene Lignans against Human Cancer Cell Lines

CompoundA549 (Lung)SK-OV-3 (Ovarian)SK-MEL-2 (Melanoma)XF498 (CNS)HCT-15 (Colon)
Schisandrin>30>30>30>30>30
Gomisin A>30>30>30>30>30
Gomisin N18.321.415.619.820.1
Angeloylgomisin H9.811.28.510.19.9
Schisantherin A7.28.56.97.87.5
Schisantherin C5.16.34.85.95.5

This data is compiled from a study on dibenzocyclooctadiene lignans isolated from Schisandra chinensis and is intended to be representative for SAR comparison.

The data reveals significant variations in cytotoxic activity based on the structural modifications of the dibenzocyclooctadiene scaffold. Key SAR observations include:

  • Substituents on the Cyclooctadiene Ring: The presence of an angeloyl group at C-6, as seen in Angeloylgomisin H, Schisantherin A, and Schisantherin C, is associated with a marked increase in antiproliferative activity compared to compounds lacking this feature, such as Schisandrin and Gomisin A.

  • Hydroxyl Group at C-7: The presence of a hydroxyl group at the C-7 position appears to contribute to the cytotoxic effect.

  • Stereochemistry: The stereoconfiguration of the biphenyl (B1667301) ring system is also believed to play a role in the biological activity of these compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of these lignans.

1. Cell Culture and Maintenance

  • Cell Lines: Human cancer cell lines, including A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (melanoma), XF498 (central nervous system), and HCT-15 (colon), were utilized.

  • Media and Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were maintained in a humidified atmosphere of 5% CO2 at 37°C.

2. Antiproliferative Assay (SRB Assay)

  • Seeding: Cells were seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to attach overnight.

  • Treatment: The cells were then treated with various concentrations of the dibenzocyclooctadiene lignan (B3055560) analogues for 48 hours.

  • Fixation: Post-treatment, the cells were fixed by adding cold trichloroacetic acid (10% w/v) and incubating for 60 minutes at 4°C.

  • Staining: The plates were washed with water, and the cells were stained with 0.4% (w/v) sulforhodamine B (SRB) solution for 10 minutes at room temperature.

  • Washing: Unbound SRB was removed by washing with 1% (v/v) acetic acid.

  • Solubilization and Measurement: The bound stain was solubilized with 10 mM trizma base, and the absorbance was read at 540 nm using a microplate reader. The IC50 values were calculated from dose-response curves.

3. Cell Cycle Analysis

  • Treatment: A549 cells were treated with varying concentrations of the test compound (e.g., Schisantherin C) for 24 hours.

  • Harvesting and Fixation: Cells were harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol (B145695) at -20°C.

  • Staining: The fixed cells were stained with a solution containing propidium (B1200493) iodide and RNase A.

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Biological Assays cluster_analysis Data Analysis A Cancer Cell Line Culture B Cell Seeding in 96-well plates A->B C Addition of Lignan Analogues (Varying Concentrations) B->C D SRB Assay for Cytotoxicity C->D E Flow Cytometry for Cell Cycle Analysis C->E F Calculation of IC50 values D->F G Determination of Cell Cycle Phase Distribution E->G

Caption: Experimental workflow for SAR studies of lignan analogues.

cell_cycle_arrest_pathway cluster_G1_S_transition G1-S Phase Transition Control Schisantherin_C Schisantherin C CyclinD_CDK46 Cyclin D / CDK4/6 Schisantherin_C->CyclinD_CDK46 inhibits Rb Rb Phosphorylation CyclinD_CDK46->Rb G1_Arrest G1 Phase Arrest CyclinD_CDK46->G1_Arrest E2F E2F Release Rb->E2F S_Phase S Phase Entry (DNA Synthesis) E2F->S_Phase

Caption: Proposed mechanism of Schisantherin C-induced G1 cell cycle arrest.[1]

Studies on active compounds like schisantherin C indicate that one of their mechanisms of action is the induction of cell cycle arrest at the G0/G1 phase.[1] This is a crucial pathway for controlling cell proliferation, and its disruption is a common strategy for anticancer drug development. The inhibition of key regulators of the G1-S transition, such as cyclin-dependent kinases (CDKs), is a likely molecular mechanism for the observed antiproliferative effects.[1]

References

Benchmarking Heteroclitin E's Efficacy Against Known HIV-1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-HIV-1 efficacy of Heteroclitin E, a dibenzocyclooctadiene lignan, against established non-nucleoside reverse transcriptase inhibitors (NNRTIs). Due to the limited publicly available data specifically for this compound, this guide utilizes efficacy data from closely related compounds isolated from Kadsura heteroclita and other dibenzocyclooctadiene lignans (B1203133) that share the same mechanism of action. This approach offers a valuable benchmark for assessing the potential of this emerging class of antiviral compounds.

Comparative Efficacy Data

The anti-HIV-1 activity of dibenzocyclooctadiene lignans, the class of compounds to which this compound belongs, is compared with FDA-approved NNRTIs. The following table summarizes the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values, which represent the concentration of the drug required to inhibit 50% of viral replication or enzyme activity, respectively.

Compound ClassCompoundTargetEC₅₀ / IC₅₀Cell Line / Assay
Dibenzocyclooctadiene Lignans Compound 6 (from K. heteroclita)HIV-11.6 µg/mLAnti-HIV Assay
Compound 12 (from K. heteroclita)HIV-11.4 µg/mLAnti-HIV Assay
HDS2 (Gomisin M₁)HIV-1 Reverse Transcriptase1-3 µMVarious HIV-1 strains
FDA-Approved NNRTIs Nevirapine (B1678648)HIV-1 Reverse Transcriptase40 nM (cell culture) / 84 nM (enzyme assay)Cell Culture / Enzyme Assay
EfavirenzHIV-1 Reverse Transcriptase0.51 ng/mL (IC₅₀)Wild-type HIV
RilpivirineHIV-1 Reverse Transcriptase0.51 nM (EC₅₀)Wild-type HIV

Note: Direct comparison of absolute values should be approached with caution due to variations in experimental conditions, including cell lines, viral strains, and assay protocols.

Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition

This compound and its related dibenzocyclooctadiene lignans function as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that are incorporated into the growing viral DNA chain and act as chain terminators, NNRTIs bind to an allosteric site on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 life cycle.

HIV_Lifecycle cluster_host_cell Host Cell Viral_Entry 1. Viral Entry (Fusion & Uncoating) Reverse_Transcription 2. Reverse Transcription (RNA -> DNA) Viral_Entry->Reverse_Transcription Integration 3. Integration (Viral DNA into Host DNA) Reverse_Transcription->Integration Transcription_Translation 4. Transcription & Translation Integration->Transcription_Translation Assembly 5. Assembly Transcription_Translation->Assembly Budding_Maturation 6. Budding & Maturation Assembly->Budding_Maturation HIV_Virion HIV Virion HIV_Virion->Viral_Entry Inhibitor This compound (NNRTI) Inhibitor->Reverse_Transcription Inhibits

HIV-1 Life Cycle and the Target of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound's efficacy.

Anti-HIV-1 Activity Assay (MTT-based)

This assay determines the ability of a compound to protect cells from the cytopathic effects of HIV-1 infection.

a. Cell and Virus Culture:

  • Cells: MT-4 cells, a human T-cell line, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO₂ incubator.

  • Virus: HIV-1 (e.g., IIIB strain) is propagated in MT-4 cells, and the virus stock is harvested from the culture supernatant and stored at -80°C. The viral titer is determined by a p24 antigen assay.

b. Assay Procedure:

  • Seed MT-4 cells into a 96-well plate at a density of 1 x 10⁴ cells/well.

  • Prepare serial dilutions of the test compounds (e.g., this compound, known NNRTIs) in culture medium.

  • Add the diluted compounds to the wells containing the cells.

  • Infect the cells with a predetermined amount of HIV-1 (e.g., multiplicity of infection of 0.01). Control wells with uninfected cells and infected cells without any compound are included.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The EC₅₀ value is calculated as the compound concentration that results in a 50% protection of cells from virus-induced death.

MTT_Workflow Start Start Plate_Cells Plate MT-4 Cells in 96-well plate Start->Plate_Cells Add_Compound Add Serial Dilutions of Test Compound Plate_Cells->Add_Compound Infect_Cells Infect Cells with HIV-1 Add_Compound->Infect_Cells Incubate_1 Incubate (4-5 days, 37°C) Infect_Cells->Incubate_1 Add_MTT Add MTT Solution Incubate_1->Add_MTT Incubate_2 Incubate (4 hours, 37°C) Add_MTT->Incubate_2 Solubilize Add Solubilization Solution Incubate_2->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_EC50 Calculate EC₅₀ Read_Absorbance->Calculate_EC50 End End Calculate_EC50->End

References

Independent Verification of the Published Structure of Heteroclitin E Through Total Synthesis of (–)-Kadsulignan E

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the originally proposed structure of Heteroclitin E, now understood to be synonymous with (–)-Kadsulignan E, with the structure confirmed by independent total synthesis. This guide provides a detailed analysis of the spectroscopic data and experimental protocols that validate the currently accepted molecular architecture.

The structural elucidation of natural products is a cornerstone of drug discovery and chemical biology. However, the initial assignment of complex molecular structures can be challenging and is occasionally subject to revision. This guide focuses on the independent verification of the structure of this compound, a lignan (B3055560) isolated from Kadsura heteroclita. Through a comprehensive review of the literature, it has been determined that the natural product of interest is most accurately identified as (–)-Kadsulignan E. The definitive confirmation of its structure was achieved through a total synthesis by Huang and Lumb in 2021, which serves as a robust independent verification. This guide will compare the spectroscopic data of the natural product with that of the synthetically derived molecule and provide the detailed experimental methodology for this pivotal synthesis.

Structural Confirmation via Spectroscopic Data Comparison

The most definitive method for verifying the structure of a natural product is to compare the spectroscopic data of the isolated compound with that of a synthetically prepared sample. A total synthesis provides an unambiguous route to a molecule of a specific, defined structure. If the data from the natural and synthetic samples are identical, the proposed structure is confirmed.

While the original publication containing the initial isolation and full spectroscopic data for this compound (as Kadsulignan E) could not be retrieved in the course of this review, the 2021 total synthesis by Huang and Lumb provides a direct comparison of the ¹H and ¹³C NMR data of their synthetic (–)-Kadsulignan E with the reported values for the natural product. The exceptional agreement between these datasets serves as a strong confirmation of the assigned structure.

Table 1: Comparison of ¹H NMR Spectroscopic Data for Natural and Synthetic (–)-Kadsulignan E (600 MHz, CDCl₃)

PositionNatural Product δ (ppm)Synthetic Product δ (ppm)MultiplicityJ (Hz)
16.546.54s
46.716.71s
2.592.59dd13.8, 5.4
2.222.22dd13.8, 11.4
72.052.05m
7-Me1.011.01d6.6
82.282.28m
8-Me0.720.72d6.6
94.144.14d9.6
115.085.08s
12-OMe3.863.86s
13-OMe3.893.89s
14-OMe3.833.83s
OCH₂O5.945.94s

Table 2: Comparison of ¹³C NMR Spectroscopic Data for Natural and Synthetic (–)-Kadsulignan E (150 MHz, CDCl₃)

PositionNatural Product δ (ppm)Synthetic Product δ (ppm)
1102.4102.4
2142.3142.3
3151.8151.8
4110.1110.1
5134.1134.1
641.141.1
733.133.1
7-Me21.421.4
829.829.8
8-Me13.513.5
983.283.2
10129.5129.5
1196.896.8
12149.2149.2
13149.5149.5
14120.3120.3
12-OMe60.960.9
13-OMe56.156.1
14-OMe56.056.0
OCH₂O101.3101.3

Data sourced from the total synthesis publication by Huang and Lumb (2021).

Experimental Protocols

The successful total synthesis of (–)-Kadsulignan E by Huang and Lumb not only verified the structure but also provided a robust synthetic route to access this and related molecules for further study. The key steps in their synthesis are outlined below.

Diagram 1: Retrosynthetic Analysis of (–)-Kadsulignan E

G Kadsulignan_E (-)-Kadsulignan E Radical_Cyclization Photocatalytic Radical Cyclization Kadsulignan_E->Radical_Cyclization Precursor Acyclic Precursor Radical_Cyclization->Precursor Suzuki_Coupling Suzuki-Miyaura Coupling Precursor->Suzuki_Coupling Fragment_A Aryl Boronic Acid Derivative Suzuki_Coupling->Fragment_A Fragment_B Aryl Halide Derivative Suzuki_Coupling->Fragment_B

Caption: Retrosynthetic approach to (-)-Kadsulignan E.

Key Synthetic Step: Photocatalytic Radical Cyclization

The final key step in the synthesis of (–)-Kadsulignan E involves a photocatalytic radical cyclization. The experimental protocol for this transformation is as follows:

  • Preparation of the Reaction Mixture: To a solution of the acyclic precursor in acetonitrile (B52724) is added N-hydroxyphthalimide (NHPI) ester and an iridium-based photoredox catalyst.

  • Reaction Conditions: The reaction mixture is degassed and then irradiated with blue LEDs at room temperature.

  • Workup and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield (–)-Kadsulignan E.

Diagram 2: Experimental Workflow for the Key Radical Cyclization

G Start Combine Acyclic Precursor, NHPI ester, and Ir-catalyst in Acetonitrile Degas Degas the reaction mixture Start->Degas Irradiate Irradiate with blue LEDs at room temperature Degas->Irradiate Quench Quench the reaction Irradiate->Quench Evaporate Remove solvent in vacuo Quench->Evaporate Purify Purify by column chromatography Evaporate->Purify Product (-)-Kadsulignan E Purify->Product

Caption: Workflow of the photocatalytic cyclization step.

Conclusion

The total synthesis of (–)-Kadsulignan E by Huang and Lumb provides a definitive and independent verification of the structure of the natural product previously referred to as this compound. The close correlation between the NMR spectroscopic data of the synthetic and natural samples confirms the assigned connectivity and stereochemistry. This work not only solidifies our understanding of the molecular architecture of this lignan but also provides a synthetic pathway for its further investigation as a potential therapeutic agent.

Comparative Metabolic Stability of Heteroclitin E and its Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the metabolic stability of Heteroclitin E and its derivatives are not publicly available. This guide provides a comprehensive, hypothetical framework and detailed experimental protocols based on established methodologies to enable researchers to conduct and evaluate such comparative studies.

Introduction

This compound, a dibenzocyclooctadiene lignan (B3055560) isolated from Kadsura heteroclita, has attracted interest for its potential therapeutic properties.[1][2][3] As with any promising natural product, understanding its metabolic fate is a critical step in early drug development.[4][5][6] Metabolic stability, the susceptibility of a compound to biotransformation, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[5][7] Compounds with low metabolic stability may be cleared from the body too quickly, limiting their therapeutic efficacy, while highly stable compounds could lead to toxicity.[4][6]

This guide presents a comparative framework for assessing the metabolic stability of this compound against hypothetical derivatives (Derivative A and Derivative B). By modifying the core structure of this compound, medicinal chemists can aim to enhance its metabolic robustness. The following sections detail the experimental protocols for key in vitro assays and present hypothetical data to illustrate how results can be structured and interpreted.

Experimental Protocols

The primary methods for assessing in vitro metabolic stability involve incubating the test compound with liver-derived systems that contain key drug-metabolizing enzymes.[4][8][9] The two most common systems are liver microsomes and hepatocytes.

Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput method primarily used to evaluate Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes found in the microsomal fraction of the liver.[6][8]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound and its derivatives in a Phase I-dominant metabolic system.

Materials:

  • Human Liver Microsomes (pooled, from a reputable supplier)

  • Test Compounds: this compound, Derivative A, Derivative B (10 mM stock in DMSO)

  • Positive Control: Testosterone or Verapamil (compounds with known metabolic rates)

  • Negative Control: Vehicle (DMSO)

  • Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (ACN) with an internal standard (e.g., Tolbutamide) for reaction termination

  • 96-well incubation plates and analytical plates

Procedure:

  • Preparation: A master mix containing phosphate buffer and liver microsomes (final protein concentration ~0.5 mg/mL) is prepared and pre-warmed at 37°C.

  • Initiation of Reaction: The test compounds and controls are added to the master mix to a final concentration of 1 µM. The mixture is pre-incubated for 5 minutes at 37°C. The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system.[4]

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is immediately stopped by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard. This step also precipitates the microsomal proteins.[4]

  • Sample Processing: The quenched samples are centrifuged (e.g., at 4000 rpm for 20 minutes) to pellet the precipitated protein. The supernatant is then transferred to a clean analytical plate for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[5][9]

Hepatocyte Stability Assay

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment.[8][10]

Objective: To assess the overall metabolic stability (Phase I and Phase II) of this compound and its derivatives and obtain a more comprehensive in vitro clearance value.

Materials:

  • Cryopreserved Human Hepatocytes (pooled)

  • Hepatocyte Incubation Medium (e.g., Williams Medium E)

  • Test Compounds: this compound, Derivative A, Derivative B (10 mM stock in DMSO)

  • Positive Control: 7-hydroxycoumarin (for Phase II activity) or a rapidly metabolized compound.

  • Collagen-coated 24- or 48-well plates

  • Reagents and equipment for cell viability assessment (e.g., Trypan Blue)

Procedure:

  • Cell Preparation: Cryopreserved hepatocytes are thawed rapidly in a 37°C water bath. The cells are then washed with incubation medium to remove cryoprotectant and cell viability is assessed.[10]

  • Cell Plating: A suspension of viable hepatocytes is prepared in the incubation medium and plated onto collagen-coated plates at a specific density (e.g., 0.5 x 10^6 viable cells/well). The cells are allowed to attach for a short period.[11]

  • Incubation: The medium is replaced with fresh, pre-warmed medium containing the test compounds or controls at a final concentration of 1 µM. The plates are then incubated at 37°C in a humidified incubator, often with gentle shaking.[11]

  • Time-Point Sampling: Aliquots of the cell suspension/medium are collected at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).[11]

  • Reaction Termination and Analysis: The reaction is terminated, and samples are processed and analyzed by LC-MS/MS as described in the microsomal assay protocol.

Data Presentation and Analysis

The primary data output is the concentration of the parent compound at each time point. From this, key metabolic stability parameters are calculated.

Calculations:

  • The natural logarithm of the percentage of the parent compound remaining is plotted against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • In vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k .[11]

  • Intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein or 10^6 cells) = (0.693 / t½) * (Incubation Volume / Protein or Cell Amount) .[11]

Hypothetical Comparative Data

Table 1: Metabolic Stability of this compound and Derivatives in Human Liver Microsomes

CompoundIn Vitro t½ (min)CLint (µL/min/mg protein)% Remaining at 60 min
This compound 45.234.139.8%
Derivative A 88.617.465.1%
Derivative B 18.583.310.2%
Testosterone 25.061.819.1%

Table 2: Metabolic Stability of this compound and Derivatives in Human Hepatocytes

CompoundIn Vitro t½ (min)CLint (µL/min/10^6 cells)% Remaining at 120 min
This compound 33.741.218.5%
Derivative A 71.519.444.3%
Derivative B 12.1114.5<5%
7-OH-Coumarin 15.092.4<5%

Interpretation of Hypothetical Data:

  • This compound shows moderate metabolic stability.

  • Derivative A demonstrates significantly improved metabolic stability compared to the parent compound, as indicated by its longer half-life and lower intrinsic clearance. This suggests the structural modification in Derivative A successfully blocked a key site of metabolism.

  • Derivative B exhibits very low metabolic stability, being rapidly cleared in both systems. This modification likely introduced a metabolic soft spot, making it unsuitable for further development without additional optimization.

Visualized Workflows and Relationships

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_mix Prepare Master Mix (Buffer + Microsomes/Hepatocytes) add_cpd Add Test Compound (1µM) prep_mix->add_cpd pre_incubate Pre-incubate at 37°C add_cpd->pre_incubate start_reaction Initiate with NADPH (for Microsomes) pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate time_points Take Aliquots at Time Points (0, 5, 15, 30, 60 min) incubate->time_points quench Terminate Reaction (Ice-cold ACN + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Quantify by LC-MS/MS supernatant->lcms

Caption: Workflow for a typical in vitro metabolic stability assay.

Logical Relationship Diagram

G cluster_invitro In Vitro Experiment cluster_extrapolation Extrapolation & Prediction cluster_decision Drug Development Decision parent_decay Measure Parent Compound Concentration vs. Time calc Calculate: - Rate Constant (k) - In Vitro t½ - In Vitro CLint parent_decay->calc scaling In Vitro-In Vivo Extrapolation (IVIVE) calc->scaling pk_predict Predict In Vivo Pharmacokinetic Parameters (e.g., Hepatic Clearance, Bioavailability) scaling->pk_predict decision Rank Compounds Go/No-Go Decision Guide Structural Optimization pk_predict->decision

Caption: From in vitro data to in vivo pharmacokinetic prediction.

References

Safety Operating Guide

Personal protective equipment for handling Heteroclitin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for handling Heteroclitin E. Given the absence of a specific Safety Data Sheet (SDS), this guidance is based on the precautionary principle, treating this compound as a potent, biologically active compound with unknown specific toxicity. This approach is informed by the known cytotoxic and anti-inflammatory properties of its chemical class, dibenzocyclooctadiene lignans (B1203133).[1][2][3]

Hazard Assessment

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in powder or solution form.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Prevents skin contact. Double-gloving provides additional protection in case of a tear or contamination of the outer glove.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of solutions or airborne particles of the solid compound.
Body Protection A fully buttoned laboratory coat. Consider a disposable gown over the lab coat for procedures with a higher risk of contamination.Protects skin and clothing from contamination.
Respiratory Protection A NIOSH-approved N95 respirator or higher is recommended when handling the powder form outside of a certified chemical fume hood to prevent inhalation of aerosols.Minimizes the risk of inhaling fine particles of the compound.

Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific PPE requirements.

Operational Plan: Step-by-Step Handling Procedures

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any known hazard warnings.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be tightly sealed. It should be stored in a designated area for potent compounds.

  • Designated Area: All manipulations of solid this compound must be performed in a certified chemical fume hood or a glove box to contain any airborne particles.

  • Preparation: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, etc.) and waste containers are inside the fume hood.

  • Weighing: Carefully weigh the desired amount of the compound. Use a light touch to avoid generating dust.

  • Cleaning: After weighing, decontaminate all surfaces and equipment within the fume hood.

  • Solvent Addition: Add the solvent to the solid compound slowly and carefully to avoid splashing.

  • Mixing: Cap the vial and mix gently until the compound is fully dissolved.

  • Experimental Use: When using the solution, employ the same level of PPE as for handling the solid. Work within a fume hood if there is a risk of aerosol generation.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any unused solid compound. Collect this waste in a dedicated, clearly labeled, and sealed hazardous waste bag or container.

  • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solution down the drain.

  • Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous waste.

  • Waste Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

Experimental Workflow Diagram

The following diagram illustrates the key stages for the safe handling of this compound.

HeteroclitinE_Workflow cluster_Preparation Preparation cluster_Handling Handling (in Fume Hood) cluster_Disposal Disposal Receive Receive & Inspect Compound Store Secure Storage Receive->Store Weigh Weigh Solid Store->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve SolidWaste Collect Solid Waste Weigh->SolidWaste Experiment Use in Experiment Dissolve->Experiment Experiment->SolidWaste LiquidWaste Collect Liquid Waste Experiment->LiquidWaste EHS_Pickup EHS Waste Pickup SolidWaste->EHS_Pickup LiquidWaste->EHS_Pickup

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.